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  • Product: Dimethyl N,N-diisopropylphosphoramidite
  • CAS: 122194-07-4; 29952-64-5; 58109-34-5

Core Science & Biosynthesis

Foundational

Technical Guide: Dimethyl N,N-diisopropylphosphoramidite (CAS 122194-07-4)

[1][2][3][4][5][6] Executive Summary Dimethyl N,N-diisopropylphosphoramidite (CAS 122194-07-4) is a specialized organophosphorus reagent used primarily for the efficient phosphorylation of alcohols and the synthesis of m...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Summary

Dimethyl N,N-diisopropylphosphoramidite (CAS 122194-07-4) is a specialized organophosphorus reagent used primarily for the efficient phosphorylation of alcohols and the synthesis of methyl phosphotriester oligonucleotides.[1][2] Unlike the standard 2-cyanoethyl reagents used in automated DNA synthesis—which yield transient phosphates via


-elimination—this dimethyl variant installs a methyl phosphate  moiety. This modification is chemically robust, making it a critical tool for developing pronucleotides  (prodrugs), neutral backbone DNA analogs, and permanently phosphorylated small molecules.

This guide details the physicochemical profile, reaction mechanisms, and validated protocols for utilizing this reagent in high-fidelity organic synthesis.

Physicochemical Profile

PropertySpecification
CAS Number 122194-07-4
IUPAC Name 1,1-Dimethoxy-N,N-di(propan-2-yl)phosphanamine
Formula

Molecular Weight 193.22 g/mol
Appearance Clear, colorless oil
Density

at

Boiling Point

(at reduced pressure, typically 0.5 mmHg)
Solubility Soluble in Acetonitrile, Dichloromethane, THF, Ethyl Acetate
Sensitivity High Moisture Sensitivity (Hydrolyzes to dimethyl phosphite)
Storage

under Argon/Nitrogen atmosphere

Mechanistic Principles: The Activation Cycle

The utility of Dimethyl N,N-diisopropylphosphoramidite relies on the lability of the P-N bond when protonated. The reaction does not proceed spontaneously with alcohols; it requires an acidic activator (typically 1H-Tetrazole , DCI , or ETT ) to protonate the diisopropylamino group, converting it into a good leaving group.

Mechanism of Action[7][8][9]
  • Activation: The acidic azole (e.g., Tetrazole) protonates the trivalent phosphorus nitrogen.[]

  • Displacement: The amine is displaced, forming a reactive tetrazolyl-phosphite intermediate .

  • Coupling: The target alcohol (

    
    ) attacks the phosphorus, displacing the tetrazole and forming the Phosphite Triester .[]
    
  • Stabilization: The P(III) triester is unstable and must be oxidized (to Phosphate) or sulfurized (to Thiophosphate).

ActivationMechanism Reagent Dimethyl Phosphoramidite (P-N Bond) Intermediate Tetrazolyl-Phosphite (Activated Species) Reagent->Intermediate Protonation & Amine Displacement Activator Activator (Tetrazole/DCI) Activator->Intermediate Catalysis Product_PIII Phosphite Triester (P-III Intermediate) Intermediate->Product_PIII Nucleophilic Attack Substrate Target Alcohol (R-OH) Substrate->Product_PIII Coupling Final_Product Methyl Phosphate (P-V Stable) Product_PIII->Final_Product Oxidation Oxidant Oxidant (I2 / t-BuOOH) Oxidant->Final_Product

Caption: The activation pathway converting the inert phosphoramidite into a reactive species via tetrazole catalysis, followed by oxidative stabilization.

Synthetic Applications

Prodrug Development (Pronucleotides)

Unlike the cyanoethyl group, which is designed to fall off during deprotection, the methyl group installed by this reagent is stable under standard hydrolytic conditions. This property is exploited in the synthesis of Pronucleotides —nucleoside analogs where the negative charge of the phosphate is masked by methyl groups to enhance cellular permeability. Inside the cell, esterases or spontaneous hydrolysis eventually release the active drug.

Chemical Phosphorylation

It serves as a highly efficient reagent for converting complex alcohols (sugars, lipids, natural products) into their dimethyl phosphate derivatives.

  • Reaction:

    
    
    
  • Advantage: The reaction proceeds under mild, non-acidic conditions (until oxidation), preserving acid-sensitive functional groups (e.g., acetals, trityl groups).

Experimental Protocol: Phosphorylation of a Nucleoside

Objective: Synthesis of a 5'-O-dimethylphosphoryl nucleoside analog.

Materials
  • Reagent: Dimethyl N,N-diisopropylphosphoramidite (1.2 - 1.5 equivalents).

  • Substrate: 3'-protected nucleoside (dried azeotropically with pyridine/toluene).

  • Activator: 0.45 M 1H-Tetrazole in Acetonitrile (or 0.25 M ETT).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water (or 5.5 M t-Butyl Hydroperoxide in decane for non-aqueous oxidation).

  • Solvent: Anhydrous Acetonitrile (

    
     ppm water).
    
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Dissolve the substrate (1.0 eq) in anhydrous acetonitrile.

    • Ensure the system is purged with Argon. Phosphoramidites degrade rapidly in moist air.

  • Coupling:

    • Add the Activator solution to the substrate.

    • Immediately add Dimethyl N,N-diisopropylphosphoramidite via syringe.

    • Reaction Time: Stir at room temperature for 15–30 minutes.

    • Monitoring: Check via TLC (silica). The P(III) intermediate is often less polar than the starting material.

  • Oxidation:

    • Once coupling is complete, add the Oxidizer solution dropwise until a persistent color (iodine) remains or for 10 minutes (t-BuOOH).

    • Chemistry: This converts the unstable Phosphite (

      
      ) to the stable Phosphate (
      
      
      
      ).
  • Workup:

    • Quench excess oxidant with aqueous sodium thiosulfate (if Iodine used).

    • Dilute with Ethyl Acetate or DCM.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via silica gel chromatography.[4] Note: Methyl phosphotriesters are neutral and migrate differently than charged diesters.

ProtocolWorkflow Setup 1. Dry Substrate (Azeotropic Distillation) Coupling 2. Coupling Reaction (Reagent + Activator in MeCN) Setup->Coupling Check TLC Check (P-III Intermediate) Coupling->Check Check->Coupling Incomplete (Add more reagent) Oxidation 3. Oxidation (Iodine or t-BuOOH) Check->Oxidation Complete Workup 4. Aqueous Workup (Quench & Extraction) Oxidation->Workup Purify 5. Purification (Silica Gel) Workup->Purify

Caption: Operational workflow for converting an alcohol to a dimethyl phosphate using CAS 122194-07-4.

Handling, Stability & Troubleshooting

Critical Handling Rules
  • Moisture Intolerance: The P-N bond hydrolyzes immediately upon contact with water, releasing diisopropylamine and forming dimethyl phosphite (H-phosphonate), which is unreactive in coupling.

    • Visual Indicator: If the liquid turns cloudy or develops a precipitate (amine salts), it has degraded.

  • Thermal Stability: Store at

    
    . At room temperature, slow disproportionation can occur over weeks.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Coupling Yield Wet solvent or activator.Dry MeCN over 3Å molecular sieves for 24h. Ensure activator is anhydrous.
P-N Bond Hydrolysis Atmospheric moisture ingress.Use septum-sealed vials; flush syringes with Argon before drawing reagent.
Side Products (Dimerization) Acidic activator too strong.Switch from Tetrazole to DCI (4,5-Dicyanoimidazole) for milder activation.[5]
Incomplete Oxidation Old Iodine solution.Prepare fresh Iodine/Pyridine/Water or use t-BuOOH for cleaner workup.

References

  • PubChem. (2025).[6] Dimethyl N,N-diisopropylphosphoramidite (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Glen Research. (n.d.). Activators for Oligonucleotide Synthesis: Mechanism and Selection. Retrieved from [Link]

Sources

Exploratory

Dimethyl N,N-diisopropylphosphoramidite molecular weight and density

Advanced Reagent Profile for Oligonucleotide & Organophosphorus Synthesis Executive Summary Dimethyl N,N-diisopropylphosphoramidite (CAS: 122194-07-4) is a specialized organophosphorus reagent used primarily in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reagent Profile for Oligonucleotide & Organophosphorus Synthesis

Executive Summary

Dimethyl N,N-diisopropylphosphoramidite (CAS: 122194-07-4) is a specialized organophosphorus reagent used primarily in the synthesis of methyl-phosphonate oligonucleotides and the phosphorylation of biological molecules.[1][2][3][4][5] Unlike the standard 2-cyanoethyl reagents used in commercial DNA synthesis—which yield negatively charged phosphodiester backbones upon deprotection—this dimethyl variant allows for the creation of non-ionic methyl phosphonate linkages or serves as a precursor for phosphate esters where a methyl protecting group is desired.

This guide provides a rigorous technical analysis of its physical properties, specifically addressing the critical parameters of molecular weight and density, alongside field-proven protocols for its handling and application.

Chemical Identity & Physical Properties[1][2][3][4][5]

Accurate physical data is the foundation of stoichiometric precision in automated synthesis. The following data consolidates multiple authoritative sources to provide a reference standard.

Core Chemical Data
ParameterSpecification
Chemical Name Dimethyl N,N-diisopropylphosphoramidite
CAS Number 122194-07-4
Molecular Formula

Molecular Weight 193.22 g/mol
Appearance Clear, colorless to pale yellow oil
Solubility Soluble in Acetonitrile, Dichloromethane, THF
Stability Moisture sensitive; susceptible to hydrolysis and oxidation
Critical Analysis of Density

Density is the most variable parameter across commercial certificates of analysis (CoA). Discrepancies often arise from temperature variations during measurement or slight impurities (amine content).

Source / GradeDensity ValueOperational Context
Literature / Bulk 0.840 g/mL (at 20°C)Standard value for pure reagent. Use this for initial stoichiometric calculations.
High-Purity (Sigma) 1.05 g/cm³ Note: This value is anomalously high and mirrors Trimethyl Phosphite. Researchers are advised to verify batch density.
Recommended Empirical Measurement Due to the variance (0.84–1.05), always weigh the liquid for critical molarity calculations rather than relying on volumetric delivery alone.

Expert Insight: In automated synthesizers (e.g., DNA/RNA synthesizers), viscosity and density dictate the flow rate. If the density is assumed to be 1.05 but is actually 0.84, the resulting solution will be significantly more dilute than intended, leading to poor coupling efficiency. Always calculate based on Mass (Weight), not Volume.

Mechanistic Action & Application

The Methyl-Phosphonate Pathway

The primary utility of Dimethyl N,N-diisopropylphosphoramidite lies in its ability to form Methyl Phosphonate linkages.

  • Coupling: The diisopropylamino group is activated by a weak acid (Tetrazole), making the phosphorus susceptible to nucleophilic attack by the 5'-OH of a nucleoside.

  • Oxidation: The resulting phosphite triester is oxidized (using Iodine/Water or t-BuOOH).

  • Deprotection: Unlike the cyanoethyl group, the methyl group on the phosphate is stable to standard ammonium hydroxide deprotection conditions. This results in a final oligonucleotide backbone that retains the methyl group, rendering it non-ionic (neutral).

Visualization: Activation Mechanism

The following diagram illustrates the activation of the phosphoramidite by tetrazole, a critical step in the coupling cycle.

ActivationMechanism Reagent Dimethyl N,N-diisopropyl- phosphoramidite (P-N Bond) Intermediate Tetrazolyl-Phosphitonium Intermediate (Highly Reactive) Reagent->Intermediate Protonation of Amine Activator Activator (Tetrazole/ETT) Activator->Intermediate Product Phosphite Triester (Coupled Product) Intermediate->Product Nucleophilic Displacement Waste Diisopropylammonium Tetrazolide Intermediate->Waste Leaving Group Nucleophile Nucleoside 5'-OH (Incoming) Nucleophile->Product

Figure 1: The activation pathway where tetrazole protonates the diisopropylamine, creating a good leaving group for the incoming nucleoside hydroxyl.

Operational Protocol: Phosphitylation

Objective: To introduce a dimethyl phosphite moiety to a primary alcohol (R-OH).

Reagents Required
  • Substrate: Primary alcohol (dried azeotropically with pyridine or toluene).

  • Reagent: Dimethyl N,N-diisopropylphosphoramidite (1.2 – 1.5 equivalents).

  • Activator: 1H-Tetrazole (0.45 M in Acetonitrile) or 5-Ethylthio-1H-tetrazole (ETT).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) (< 30 ppm water).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Ensure all glassware is oven-dried and flushed with Argon.

    • Dissolve the substrate alcohol in anhydrous DCM/ACN.

  • Activation:

    • Add the activator (Tetrazole) to the substrate solution.

    • Expert Tip: Adding the activator before the phosphoramidite can sometimes reduce side reactions, but standard automated protocols mix activator and amidite simultaneously.

  • Coupling:

    • Dropwise add Dimethyl N,N-diisopropylphosphoramidite via syringe.

    • Stir at room temperature for 15–30 minutes.

    • Monitoring: Check reaction progress via TLC or

      
       NMR (Disappearance of amidite peak at ~148 ppm; appearance of phosphite triester at ~140 ppm).
      
  • Oxidation (Optional but Common):

    • If a phosphate is desired, add 0.02 M Iodine in THF/Pyridine/Water.

    • Stir for 5 minutes.

  • Workup:

    • Quench with aqueous

      
       (if oxidized) or 
      
      
      
      .
    • Extract with DCM, dry over

      
      , and concentrate.
      

Quality Control & Troubleshooting

The purity of Dimethyl N,N-diisopropylphosphoramidite is paramount. Hydrolysis produces H-phosphonates which are unreactive in the coupling step but can lead to side products.

NMR Analysis

This is the gold standard for validation.

  • Solvent:

    
     or 
    
    
    
    (Must be anhydrous).
  • Reference: 85%

    
     (external) = 0 ppm.
    
Chemical Species

Shift (Approx.)
Diagnosis
Target Reagent 148 – 150 ppm Sharp singlet. Indicates active P(III)-N bond.
Hydrolysis Product 5 – 15 ppmDimethyl H-phosphonate. Indicates moisture contamination.
Oxidation Product ~20 – 30 ppmDimethyl phosphate. Indicates air exposure.
QC Workflow Diagram

QCWorkflow Sample Raw Reagent Sample Solvent Dissolve in Dry CD3CN (Argon Flush) Sample->Solvent NMR Acquire 31P NMR (No Proton Decoupling needed) Solvent->NMR Decision Peak at 148 ppm? NMR->Decision Pass PASS: Proceed to Synthesis Decision->Pass >95% Purity Fail FAIL: Distill or Discard Decision->Fail <90% or High H-Phosphonate

Figure 2: Quality control decision tree using Phosphorus NMR spectroscopy.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon).

  • Moisture Sensitivity: Highly sensitive. Once opened, septum-seal the bottle and store in a desiccator.

  • Disposal: Hydrolyze slowly with water/bicarbonate before disposal as chemical waste. Do not mix directly with strong oxidizers.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 5171659, Dimethyl N,N-diisopropylphosphoramidite. Retrieved March 1, 2026, from [Link]

Sources

Foundational

Technical Guide: Solubilization and Handling of Dimethyl N,N-diisopropylphosphoramidite in Acetonitrile

Executive Summary Dimethyl N,N-diisopropylphosphoramidite (DMDIP) is a specialized phosphitylating reagent used primarily for introducing dimethyl phosphite triesters into biological molecules or synthesizing methylphosp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl N,N-diisopropylphosphoramidite (DMDIP) is a specialized phosphitylating reagent used primarily for introducing dimethyl phosphite triesters into biological molecules or synthesizing methylphosphonate oligonucleotides. While DMDIP exhibits high thermodynamic solubility in acetonitrile (ACN)—the industry-standard solvent for phosphoramidite chemistry—its kinetic stability is severely compromised by trace moisture.

This guide details the physicochemical interactions between DMDIP and ACN, establishes a rigorous "Zero-Water" solubilization protocol, and provides self-validating quality control measures using 31P NMR spectroscopy.

Part 1: Physicochemical Profile & Solubility Thermodynamics

The Solute-Solvent Interaction

DMDIP (CAS: 122194-07-4) is a lipophilic liquid with a specific gravity of ~0.84 g/mL. Acetonitrile is chosen as the carrier solvent not merely for its dissolving power, but for its polar aprotic nature.[1]

  • Miscibility: DMDIP is miscible in ACN at all standard working concentrations (0.05 M – 0.2 M). There is no practical saturation limit for synthesis applications; the limiting factor is viscosity and reagent stability, not solubility.

  • Dielectric Compatibility: ACN (dielectric constant

    
    ) sufficiently solvates the polar P-N bond without donating protons. Protic solvents (alcohols, water) are strictly forbidden as they will immediately nucleophilically attack the phosphorus center.
    
Key Physicochemical Data
PropertyValueRelevance to Protocol
Molecular Weight 193.22 g/mol Essential for molarity calculations.
Physical State Colorless LiquidViscosity matches ACN, facilitating automated delivery.
Boiling Point ~54°C (10 hPa)Volatile; keep capped to prevent concentration drift.
31P NMR Shift

148–150 ppm
The "Fingerprint" for P(III) integrity.
Solubility in ACN High (>1 M)Standard working conc. is 0.1 M.

Part 2: The Critical Variable – Anhydrous Integrity

The primary failure mode in DMDIP applications is not insolubility, but hydrolysis . In the presence of water and a weak acid (often provided by the activator, e.g., tetrazole), the P-N bond cleaves.

The Degradation Mechanism

Water acts as a competitive nucleophile against the target hydroxyl group. If the ACN contains >30 ppm water, the reagent is consumed before it reaches the synthesis column, generating H-phosphonate impurities that terminate chain elongation or create deletion sequences.

DegradationPathway DMDIP DMDIP (Active) (MeO)2-P-N(iPr)2 Intermediate Protonated Intermediate (MeO)2-P-NH(iPr)2(+) DMDIP->Intermediate Protonation Water H2O (Trace Impurity) Hydrolysis Dimethyl H-Phosphonate (Degraded/Inactive) Water->Hydrolysis Activator Acid Activator (Tetrazole/ETT) Activator->Intermediate Intermediate->Hydrolysis Nucleophilic Attack Amine Diisopropylamine (Byproduct) Intermediate->Amine Elimination

Figure 1: The acid-catalyzed hydrolysis pathway. Trace water competes with the intended substrate, irreversibly converting the active phosphoramidite into an inert H-phosphonate species.

Part 3: The "Zero-Water" Preparation Protocol

Objective: Prepare a 0.1 M solution of DMDIP in Acetonitrile (20 mL final volume). Prerequisites:

  • Environment: Argon/Nitrogen-flushed glove box or positive-pressure fume hood.

  • Solvent: Anhydrous Acetonitrile (Water content <10 ppm).[2]

  • Glassware: Oven-dried (120°C for >4 hours) crimp-top vials.

Step-by-Step Methodology
  • Solvent Conditioning (The Trap-Pak Method):

    • Do not trust "anhydrous" labels on opened bottles.

    • Add activated 3Å molecular sieves to the ACN bottle 24 hours prior to use.

    • Validation: Verify water content is <10 ppm using a Karl Fischer coulometer if available.

  • Mass Calculation:

    • Target Molarity:

      
      
      
    • Target Volume:

      
      
      
    • MW:

      
      [3][4][5]
      
    • 
       (386 mg).
      
  • Inert Transfer:

    • Purge the destination vial with Argon for 30 seconds.

    • Weigh 386 mg of DMDIP liquid via syringe injection through a septum (to avoid atmospheric moisture exposure) into the vial.

    • Note: DMDIP is a liquid; density is ~0.84 g/mL.[6] This equates to approx

      
      . Weighing is more accurate than volumetric transfer for stoichiometry. 
      
  • Dissolution:

    • Add anhydrous ACN to the vial via syringe to reach the 20 mL mark (or add by weight: ~15.7 g of ACN, assuming

      
      ).
      
    • Swirl gently. Dissolution should be instantaneous.

  • Desiccant Addition:

    • Add a small amount (approx. 5-10 beads) of dust-free, activated 3Å molecular sieves directly to the solution.

    • Allow to stand for 1 hour before connecting to the synthesizer.

PrepWorkflow Start Start: Anhydrous Preparation Calc Calculate Mass (Target: 0.1M) Start->Calc Purge Argon Purge Vial (Remove atmospheric H2O) Calc->Purge Weigh Syringe Transfer Reagent (Avoid air exposure) Purge->Weigh Solvate Add Anhydrous ACN (<10 ppm H2O) Weigh->Solvate Sieve Add 3Å Mol Sieves (Scavenge residual moisture) Solvate->Sieve QC QC: Visual & NMR Check Sieve->QC Ready Ready for Synthesis QC->Ready

Figure 2: The "Zero-Water" preparation workflow designed to minimize atmospheric moisture ingress.

Part 4: Quality Control & Troubleshooting

Trusting the reagent blindly leads to failed synthesis. Use 31P NMR as the gold standard for validation.

31P NMR Specification
  • Solvent for NMR:

    
     (Deuterated Acetonitrile) or 
    
    
    
    (Benzene-d6). Avoid
    
    
    if it is acidic or wet.
  • Reference Standard: 85%

    
     (external) = 0 ppm.
    
Signal (

ppm)
SpeciesInterpretation
148.0 – 150.5 DMDIP (Intact) PASS. The sharp singlet indicates active P(III)-N bond.
10.0 – 20.0 Dimethyl PhosphateFAIL. Complete oxidation (P(V) species).
0.0 – 10.0 Dimethyl H-PhosphonateFAIL. Hydrolysis product. Indicates wet solvent.
Visual Checks
  • Precipitate: If the solution turns cloudy, moisture has entered, causing the formation of amine salts or hydrolyzed oxides. Discard immediately.

  • Color Change: Yellowing often indicates oxidation or amine degradation.

Troubleshooting Low Coupling Efficiency

If coupling efficiency drops (monitor trityl yield):

  • Check the ACN: If the solvent bottle on the synthesizer has been open >3 days, replace it.

  • Check the Activator: Old tetrazole/ETT solutions can absorb water, hydrolyzing the DMDIP in the line during the coupling step.

References

  • Glen Research. Technical Brief: Solvent selection and dryness for phosphoramidite synthesis. Retrieved from [Link]

  • PubChem. Dimethyl N,N-diisopropylphosphoramidite (Compound CID 5171659).[4][6] National Library of Medicine. Retrieved from [Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. (Application Note demonstrating 31P shifts for phosphoramidites vs hydrolysis products). Retrieved from [Link]

Sources

Exploratory

Dimethyl N,N-diisopropylphosphoramidite: Nomenclature, Mechanistic Logic, and Synthetic Applications

Executive Summary In the landscape of synthetic organic chemistry and drug development, the precise construction of phosphodiester and phosphorothioate linkages is paramount. Dimethyl N,N-diisopropylphosphoramidite serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, the precise construction of phosphodiester and phosphorothioate linkages is paramount. Dimethyl N,N-diisopropylphosphoramidite serves as a cornerstone reagent in this domain, enabling the highly efficient phosphorylation of alcohols and the iterative synthesis of oligonucleotides. This technical guide deconstructs the structural rationale, nomenclature, and mechanistic causality of this reagent, providing drug development professionals and synthetic chemists with a self-validating framework for its application.

Chemical Nomenclature and Identifiers

The utility of a chemical reagent is often reflected in its structural naming conventions, which dictate its reactivity profile. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for identifying this compound, though several commercial synonyms persist in literature.

IUPAC Name and Synonyms

The computed, systematic IUPAC name for this compound is N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine [1]. This name explicitly details the trivalent phosphorus center (phosphanyl) bonded to two methoxy groups and a diisopropylamine moiety.

Due to its widespread use in solid-phase oligonucleotide synthesis and general phosphorylation, it is frequently referred to by several depositor-supplied synonyms[1]:

  • Dimethyl N,N-diisopropylphosphoramidite (Most common commercial name)

  • N,N-Diisopropyl-O,O-dimethylphosphoramidite

  • Dimethyl-N,N-diisopropylphosphoroamidite

  • Phosphoramidous acid, N,N-bis(1-methylethyl)-, dimethyl ester[1]

Quantitative Chemical Properties

To facilitate experimental design, the core quantitative properties and identifiers of Dimethyl N,N-diisopropylphosphoramidite are summarized below[1].

PropertyValue
Computed IUPAC Name N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine
CAS Registry Number 122194-07-4
PubChem CID 5171659
Molecular Formula C8H20NO2P
Molecular Weight 193.22 g/mol
Topological Polar Surface Area 21.7 Ų
Physical State Clear, colorless oily liquid
Storage Conditions 2–8 °C under inert gas (Nitrogen/Argon)

Structural Logic and Mechanistic Causality

The architecture of Dimethyl N,N-diisopropylphosphoramidite is not arbitrary; it is a highly tuned system designed to balance stability with extreme reactivity upon activation.

The Role of the Diisopropylamino Group

The diisopropylamino moiety acts as a sterically hindered protecting group for the trivalent phosphorus (P(III)) center during storage. However, its primary function is to serve as an exceptional leaving group upon protonation. When exposed to a weak acid (such as 1H-tetrazole, pKa ~4.9), the nitrogen atom is protonated, transforming the stable amine into a highly reactive intermediate susceptible to nucleophilic attack[2].

The Role of the Methoxy Groups

The two methoxy groups protect the remaining valences of the phosphorus atom. Methyl groups are utilized because their minimal steric bulk ensures that the subsequent nucleophilic attack by an incoming alcohol (e.g., the 5'-OH of a nucleoside) is not sterically hindered[3]. Post-coupling, these methyl groups can be selectively cleaved or retained depending on the target molecule's requirements (e.g., generating activity-based probes or modified oligonucleotides)[4].

The Phosphoramidite Coupling Mechanism

The coupling reaction is a masterclass in nucleophilic catalysis. The weak acid (activator) plays a dual role: it protonates the phosphoramidite to facilitate the departure of diisopropylamine, while its conjugate base (e.g., the tetrazolide anion) attacks the phosphorus to form a highly reactive tetrazolophosphane intermediate[2]. This intermediate is then rapidly intercepted by the target alcohol to form a P(III) phosphite triester, which must be subsequently oxidized to a stable P(V) phosphate ester[4][5].

Mechanism of phosphoramidite activation, coupling, and oxidation to a stable phosphate ester.

Self-Validating Experimental Protocol: Global Phosphorylation of Alcohols

To ensure reproducibility and scientific integrity, the following protocol for the global phosphorylation of an alcohol using Dimethyl N,N-diisopropylphosphoramidite incorporates built-in validation checkpoints. This methodology is adapted from standard synthetic practices for generating acetylphosphonate diesters and activity-based probes[4].

Step 1: Anhydrous Preparation
  • Procedure: Flame-dry a round-bottom flask under a continuous stream of Argon. Dissolve the target alcohol (1.0 equivalent) in anhydrous Dichloromethane (CH₂Cl₂) to achieve a 0.1 M concentration.

  • Causality: P(III) phosphoramidites are exquisitely moisture-sensitive. Even trace amounts of water will act as a competing nucleophile, hydrolyzing the activated phosphoramidite into an unreactive H-phosphonate byproduct[6].

Step 2: Activation and Coupling
  • Procedure: Add 1H-tetrazole (3.0 equivalents, typically as a 0.45 M solution in anhydrous Acetonitrile) to the reaction mixture. Subsequently, add Dimethyl N,N-diisopropylphosphoramidite (1.5 equivalents) dropwise via syringe[2][4].

  • Causality: The excess of 1H-tetrazole ensures complete protonation of the diisopropylamine leaving group and drives the equilibrium toward the reactive tetrazolophosphane intermediate, maximizing coupling efficiency[2].

Step 3: In-Process Validation (P(III) Formation)
  • Procedure: Stir the reaction at room temperature for 2 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Validation Checkpoint: A successful coupling is confirmed by the complete disappearance of the starting amidite ³¹P NMR signal (typically around +148 ppm) and the emergence of a new signal corresponding to the phosphite triester intermediate (typically between +138 to +142 ppm)[2][6].

Step 4: Oxidation to P(V)
  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA, 2.0 equivalents) or a solution of Iodine in Pyridine/H₂O, and stir for 30 to 60 minutes[3][4].

  • Causality: The P(III) phosphite triester is thermodynamically unstable and prone to degradation. Oxidation rapidly converts it into a highly stable P(V) dimethyl phosphate ester[5].

Step 5: Workup and Final Validation
  • Procedure: Quench the reaction with saturated aqueous NaHCO₃ (if mCPBA was used) or Na₂S₂O₃ (if Iodine was used). Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

  • Validation Checkpoint: Confirm the final product's identity and purity using High-Resolution Mass Spectrometry (HRMS) and ³¹P NMR. The oxidation to a P(V) species will result in a dramatic upfield shift in the ³¹P NMR spectrum, typically resting between 0 and -5 ppm.

References

  • PubChem Compound Summary for CID 5171659, Dimethyl N,N-diisopropylphosphoramidite Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • The mechanism of the phosphoramidite synthesis of polynucleotides Source: Organic & Biomolecular Chemistry (via ResearchGate) URL:[Link]

  • Iterative Synthesis of Nucleoside Oligophosphates with Phosphoramidites Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • The Effectivity of 1H-Triazoles and -Tetrazoles as Activators in Acid-Catalyzed Phosphoramidite Alcoholysis Source: Helvetica Chimica Acta (via ResearchGate) URL:[Link]

  • Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis Source: Chemical Reviews (NIH PMC) URL:[Link]

  • An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme Source: RSC Chemical Biology (NIH PMC) URL:[Link]

Sources

Foundational

role of Dimethyl N,N-diisopropylphosphoramidite in antisense research

Title: Technical Deep Dive: The Role of Dimethyl N,N-diisopropylphosphoramidite in Antisense Oligonucleotide Research Subtitle: Mechanisms, Kinetics, and Applications in Pro-drug Synthesis and Process Optimization Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Deep Dive: The Role of Dimethyl N,N-diisopropylphosphoramidite in Antisense Oligonucleotide Research Subtitle: Mechanisms, Kinetics, and Applications in Pro-drug Synthesis and Process Optimization

Executive Summary

In the high-precision field of Antisense Oligonucleotide (ASO) development, Dimethyl N,N-diisopropylphosphoramidite (CAS 90233-36-2) serves a distinct and critical role that differs from standard nucleoside phosphoramidites. While it is not a monomer for sequence chain extension, it is the primary reagent used for chemical phosphorylation to generate dimethyl phosphate triesters.

Its utility in antisense research is threefold:

  • Pro-drug Development: Synthesis of neutral 5'-dimethyl phosphate triesters (pronucleotides) to enhance lipophilicity and cellular uptake.

  • Process Optimization: It acts as the industry-standard "model substrate" for kinetic studies of coupling activators (e.g., ETT vs. Tetrazole), essential for maximizing yield in long-chain ASO synthesis.

  • Intermediate Synthesis: It is a precursor for generating specialized phosphorylating reagents.

This guide details the mechanistic pathways, experimental protocols, and critical distinctions required to utilize this reagent effectively in therapeutic development.

Technical Distinction: Triesters vs. Phosphonates

Critical Note for Researchers: A common error in ASO design is confusing this reagent with those used for methylphosphonate backbones.

FeatureDimethyl N,N-diisopropylphosphoramidite Methyl Phosphonamidite
Structure


Bond Type P-O-C (Phosphate Ester)P-C (Phosphonate)
Resulting Backbone Dimethyl Phosphate Triester (Neutral, hydrolyzable)Methylphosphonate (Neutral, nuclease resistant)
Primary Use 5'-Capping, Pro-drug masking, Kinetic modelingGapmer backbone modification

Mechanism of Action: Phosphitylation & Coupling

The utility of Dimethyl N,N-diisopropylphosphoramidite relies on the lability of the diisopropylamino group when protonated by a weak acid (activator).

The Reaction Pathway
  • Activation: The tetrazole (or derivative like DCI) protonates the diisopropylamino nitrogen.

  • Displacement: The amine leaves, generating a highly reactive tetrazolyl-phosphite intermediate.

  • Coupling: The 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus, forming a phosphite triester.[1][][3]

  • Oxidation: Treatment with Iodine/Water converts the unstable P(III) phosphite to a stable P(V) phosphate triester.

Visualizing the Pathway

The following diagram illustrates the molecular flow from reagent activation to the final phosphate triester cap.[1]

PhosphitylationMechanism Reagent Dimethyl N,N- diisopropylphosphoramidite Intermediate Reactive Tetrazolyl-Phosphite Reagent->Intermediate Protonation & Amine Displacement Activator Activator (e.g., Tetrazole/ETT) Activator->Intermediate PhosphiteTriester Dimethyl Phosphite Triester (P-III) Intermediate->PhosphiteTriester Nucleophilic Attack by 5'-OH Nucleoside Nucleoside (5'-OH) Nucleoside->PhosphiteTriester Product 5'-Dimethyl Phosphate Triester (P-V) PhosphiteTriester->Product Oxidation Oxidizer Oxidation (I2 / Pyridine / H2O) Oxidizer->Product

Caption: Step-wise conversion of Dimethyl N,N-diisopropylphosphoramidite to a stable phosphate triester cap.

Application 1: Kinetic Benchmarking for ASO Synthesis

In high-throughput ASO manufacturing, coupling efficiency is paramount. A 99.0% yield vs. a 99.5% yield determines whether a 20-mer synthesis is viable.

Dimethyl N,N-diisopropylphosphoramidite is the industry standard model substrate for validating new activators (e.g., 5-Ethylthio-1H-tetrazole vs. 4,5-Dicyanoimidazole) because its steric environment mimics nucleoside phosphoramidites without the complexity of the nucleobase.

Key Experimental Insight: When optimizing a synthesis cycle for a new synthesizer or activator:

  • Perform kinetic NMR studies (

    
    P NMR) using this reagent.
    
  • Measure the rate of conversion from Amidite (

    
     ppm) to Tetrazolyl intermediate (
    
    
    
    ppm).
  • Causality: If this reagent fails to couple instantly (< 2 mins), the activator is either wet or insufficiently acidic for sterically hindered ASO monomers (like LNA or MOE).

Application 2: Synthesis of Pronucleotides (Charge Masking)

Antisense oligonucleotides are polyanionic, which hinders passage through the lipophilic cell membrane. Using this reagent to cap the 5'-end creates a Dimethyl Phosphate Triester .

  • Function: Masks the negative charges at the terminus.

  • Biological Outcome: Increases lipophilicity. Once inside the cell, intracellular esterases or carboxypeptidases (if modified further) hydrolyze the methyl groups, releasing the active monophosphate ASO.

Protocol: 5'-End Dimethyl Phosphorylation

Note: This protocol assumes an automated DNA synthesizer workflow.

Reagents Required:

  • Phosphitylating Agent: 0.1 M Dimethyl N,N-diisopropylphosphoramidite in Anhydrous Acetonitrile (ACN).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.

  • Solid Support: CPG-bound oligonucleotide (DMT-off).

Step-by-Step Methodology:

  • De-tritylation: Ensure the 5'-DMT group is removed from the solid-supported oligo using 3% Dichloroacetic acid (DCA) in DCM. Wash with ACN.

    • Validation: Effluent should be clear (no orange trityl cation).

  • Coupling (The Critical Step):

    • Inject Phosphitylating Agent and Activator simultaneously onto the column.

    • Reaction Time: 3.0 minutes (Standard DNA) or 6.0 minutes (Modified RNA).

    • Why: The dimethyl group is less sterically hindered than a nucleoside, but sufficient time ensures >99% capping.

  • Oxidation:

    • Treat with Oxidizer solution for 60 seconds.

    • Mechanism:[3][4][5] Converts the P(III) dimethyl phosphite to the P(V) dimethyl phosphate.

  • Capping (Optional): Standard Acetic Anhydride capping to block any unreacted alcohols.

  • Cleavage & Deprotection:

    • Caution: Standard ammonium hydroxide deprotection will demethylate the phosphate triester to a phosphodiester (monomethyl) or free phosphate depending on temperature.

    • For Triester Retention: Use ultra-mild deprotection (e.g., Potassium Carbonate in Methanol) if the goal is to retain the methyl groups for pro-drug studies.

Data Presentation: Stability & Reactivity Profile

The following table summarizes the stability profile of the reagent and its derivatives, crucial for handling and storage.

SpeciesChemical State

P NMR Shift (

ppm)
StabilityHandling Requirement
Reagent Amidite (P-III)~148.0Sensitive to hydrolysisStore under Argon at -20°C. Discard if precipitate forms.
Intermediate Tetrazolyl-Phosphite~128.0Extremely transientGenerated in situ only.
Product (Pre-Ox) Phosphite Triester~140.0Unstable to acidOxidize immediately after coupling.
Product (Post-Ox) Phosphate Triester~0 - 2.0Stable (Neutral pH)Avoid strong nucleophiles (e.g., conc.

) at high heat if triester retention is desired.

Workflow Visualization: ASO Synthesis Integration

This diagram depicts where Dimethyl N,N-diisopropylphosphoramidite fits into the broader ASO manufacturing workflow.

ASOWorkflow cluster_0 Standard Cycle (Repeated n times) Detritylation Detritylation (DCA/DCM) Coupling Coupling (Nucleoside Amidite) Detritylation->Coupling Oxidation Oxidation/Thiolation Coupling->Oxidation Capping Capping Oxidation->Capping Decision Target Modification? Capping->Decision Start Solid Support (Nucleoside bound) Start->Detritylation Decision->Detritylation Extend Chain SpecialStep 5'-Terminal Modification Using Dimethyl N,N- diisopropylphosphoramidite Decision->SpecialStep 5'-End Capping StandardPath Chain Extension FinalOx Final Oxidation (Phosphate Triester Formation) SpecialStep->FinalOx Cleavage Cleavage & Deprotection FinalOx->Cleavage

Caption: Integration of Dimethyl N,N-diisopropylphosphoramidite for terminal modification in ASO synthesis.

References

  • BenchChem. Step-by-Step Guide for the Phosphitylation of Nucleosides. Retrieved from

  • Glen Research. Methyl Phosphonamidites and Reagents. Retrieved from

  • National Institutes of Health (NIH). Synthesis of oligonucleotides on a soluble support. Retrieved from

  • Oxford Academic. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole. Nucleic Acids Research. Retrieved from

  • ResearchGate. Mechanisms of the Substitution Reactions of Phosphoramidites and Their Congeners. Retrieved from

Sources

Exploratory

The Methyl Phosphonate Paradox: Engineering Stability in Non-Ionic DNA

Topic: Stability of Methyl Phosphonate Linkages in DNA Synthesis Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, CMC Leads Executive Summary Methyl phosphonate (MP) oligonucleotides represent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Methyl Phosphonate Linkages in DNA Synthesis Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, CMC Leads

Executive Summary

Methyl phosphonate (MP) oligonucleotides represent a critical evolution in antisense technology. By replacing the charged non-bridging oxygen of the phosphodiester bond with a neutral methyl group, MP linkages confer total resistance to nucleases and enhance cellular uptake via passive diffusion.[1] However, this modification introduces a "Stability Paradox": while metabolically robust in vivo, MP linkages are chemically fragile during specific phases of solid-phase synthesis—particularly deprotection.

This guide details the mechanistic pathways required to synthesize MP-DNA with high fidelity, focusing on the preservation of linkage integrity during the critical deprotection phase and the management of P-chirality.

Chemical Stability & The Chirality Challenge

The Non-Ionic Backbone

Unlike natural phosphodiester (PO) or phosphorothioate (PS) linkages, the methyl phosphonate bond is non-ionic.[2] This absence of charge eliminates electrostatic repulsion between the oligonucleotide and its target RNA/DNA, theoretically increasing affinity. However, the bulky methyl group introduces steric clashes that can destabilize the duplex if not stereochemically controlled.

The Chirality Variable (Rp vs. Sp)

The synthesis of MP linkages creates a new chiral center at the phosphorus atom, resulting in diastereomers:

  • Rp Isomer: Structurally similar to natural DNA; generally supports B-form helix geometry and maintains or slightly lowers

    
     compared to unmodified DNA.
    
  • Sp Isomer: Projects the methyl group into the minor groove, causing significant steric interference. This isomer drastically lowers melting temperature (

    
    ) and binding affinity.
    

Impact on Stability: Standard phosphoramidite coupling produces a racemic (50:50) mixture. For every MP linkage added, the yield of the high-affinity species decreases by


. Consequently, "Gapmer" designs (flanking MP wings with a central PO/PS core) are preferred over fully modified MP oligomers to maintain hybridization stability.
FeaturePhosphodiester (PO)Phosphorothioate (PS)Methyl Phosphonate (MP)
Charge Negative (-1)Negative (-1)Neutral (0)
Nuclease Resistance LowHighTotal (Exo/Endo)
Chirality AchiralChiral (Rp/Sp)Chiral (Rp/Sp)
Duplex Stability (

)
Reference-0.5°C to -1.0°C per mod-1.0°C to -1.5°C per mod (Racemic)
RNase H Activation YesYesNo

Critical Control Points in Synthesis

The synthesis of MP oligonucleotides requires deviations from standard phosphoramidite protocols. The two primary failure modes are oxidative hydrolysis and base-catalyzed backbone cleavage .

Oxidation Sensitivity (The Moisture Threshold)

The methylphosphonite intermediate (formed immediately after coupling) is hypersensitive to hydrolysis compared to standard beta-cyanoethyl phosphites.

  • Standard Protocol: Uses 0.02 M Iodine in THF/Pyridine/Water.

  • MP Protocol: Excess water leads to P-C bond cleavage or hydrolysis to the phosphodiester.

  • Correction: Use a Low-Water Oxidizer (e.g., 0.1 M Iodine in THF/Pyridine/Water with water content < 0.5%) specifically for MP cycles.

The Deprotection Crisis (Base Sensitivity)

This is the most frequent point of failure. The MP linkage is susceptible to cleavage by strong nucleophiles at high temperatures.

  • The Threat: Standard deprotection (conc.[3]

    
    , 55°C, 16h) causes rapid degradation of the MP backbone via nucleophilic attack on the phosphorus center or base-catalyzed chain scission.
    
  • The Solution: Ethylenediamine (EDA) / Ethanol (1:1) at ambient temperature.[4]

  • The Secondary Pitfall: EDA is a transaminating agent.[5] It will attack N4-Benzoyl Cytosine (

    
    ), converting it to N4-ethylenediamine-cytosine adducts.
    

Self-Validating Protocol Rule:

If synthesizing MP-DNA, you must switch Cytosine protection from Benzoyl (


) to Acetyl (

) or Isobutyryl (

) to prevent transamination.

Visualized Workflows

Synthesis & Deprotection Logic Flow

The following diagram illustrates the decision tree required to preserve MP linkage stability during synthesis.

MP_Synthesis_Stability Start Start: Solid Phase Synthesis Coupling Coupling: Methyl Phosphonamidite Start->Coupling Oxidation_Check Oxidation Step Coupling->Oxidation_Check Std_Ox Standard I2/H2O (High Water) Oxidation_Check->Std_Ox Avoid LowWater_Ox Low-Water Oxidizer (<0.5% H2O) Oxidation_Check->LowWater_Ox Required Result_Fail1 FAILURE: Hydrolysis of Intermediate Std_Ox->Result_Fail1 Capping Capping (Ac2O) LowWater_Ox->Capping Cycle_End Cycle Complete? Capping->Cycle_End Cycle_End->Coupling No (Next Base) Deprotection_Check Deprotection Strategy Cycle_End->Deprotection_Check Yes Ammonia Std NH4OH (55°C) Deprotection_Check->Ammonia Avoid EDA_Protocol EDA / EtOH (RT) (Ethylenediamine) Deprotection_Check->EDA_Protocol Required Result_Fail2 FAILURE: Backbone Cleavage Ammonia->Result_Fail2 Result_Success SUCCESS: Intact MP Oligo EDA_Protocol->Result_Success

Caption: Logical workflow for MP-DNA synthesis highlighting critical divergence points for oxidation and deprotection to prevent failure.

Validated Experimental Protocols

The "Two-Step" Deprotection Protocol (EDA Method)

This protocol minimizes backbone degradation while ensuring complete base deprotection.

Prerequisites:

  • dC Protection: Must use

    
     (Acetyl) or 
    
    
    
    (Isobutyryl). Do not use
    
    
    .
  • Reagents: Ethylenediamine (EDA), Absolute Ethanol (EtOH), Acetonitrile (ACN).

Step-by-Step Methodology:

  • Column Wash: Wash the CPG column with ACN to remove residual synthesis reagents. Dry with Argon.

  • Initial Cleavage (Optional but Recommended):

    • Treat column with 1 mL of EDA:EtOH (1:1 v/v) for 15 minutes at room temperature.

    • Note: Some protocols suggest a brief (30 min) dilute ammonia pretreatment to cleave the succinyl linker, but direct EDA treatment is often sufficient for cleavage and deprotection in one pot if the linker is compatible.

  • Deprotection Incubation:

    • Transfer the solution (containing the cleaved oligo) to a screw-cap vial.

    • Incubate at Room Temperature for 6 hours .

    • Warning: Do not heat. Heat accelerates nucleophilic attack on the MP linkage.

  • Desalting/Neutralization:

    • Dilute the reaction 1:10 with water.

    • Neutralize carefully if proceeding to HPLC, or use a Sephadex G-25 column to remove EDA (EDA interferes with UV shadowing and can damage HPLC columns).

Nuclease Stability Assay

To verify the stability of the synthesized MP-DNA.

  • Substrate: 5 µM MP-modified oligonucleotide vs. unmodified control.

  • Enzyme: Snake Venom Phosphodiesterase (SVPDE) [3'-Exonuclease] or Fetal Bovine Serum (FBS) [Endo/Exonuclease mix].

  • Incubation: 37°C in reaction buffer (50 mM Tris-HCl, 10 mM

    
    ).
    
  • Sampling: Aliquots taken at 0, 1, 4, 12, and 24 hours.

  • Analysis: PAGE (20% Polyacrylamide / 7M Urea) or Anion Exchange HPLC.

    • Expectation: Unmodified DNA degrades < 1 hour. MP-DNA should remain >90% intact at 24 hours.

References

  • Hogrefe, R. I., et al. (1993). "Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure." Nucleic Acids Research.[1][4][6][7] Link

  • Miller, P. S., et al. (1979).[4] "Nonionic nucleic acid analogues. Synthesis and characterization of dideoxyribonucleoside methylphosphonates." Biochemistry. Link

  • Reynolds, M. A., et al. (1996). "Synthesis and thermodynamics of oligonucleotides containing chirally pure Rp methylphosphonate linkages." Nucleic Acids Research.[1][4][6][7] Link

  • Agrawal, S. & Goodchild, J. (1987). "Oligodeoxynucleoside methylphosphonates: synthesis and enzymic degradation." Tetrahedron Letters. Link

  • Glen Research. (2024). "Methyl Phosphonates: Synthesis and Deprotection Strategies." Technical Bulletin. Link

Sources

Foundational

Dimethyl N,N-Diisopropylphosphoramidite (CAS 122194-07-4): Reagent-Grade Purity Standards and Mechanistic Applications in Advanced Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary & Chemical Profiling Dimethyl N,N-diisopropylphosphoramidite...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary & Chemical Profiling

Dimethyl N,N-diisopropylphosphoramidite is a highly reactive, versatile P(III) phosphorylating agent. While standard cyanoethyl phosphoramidites dominate automated solid-phase DNA synthesis, the dimethyl variant is specifically engineered for solution-phase organic synthesis. It is the premier reagent for generating methyl-protected phosphite triesters, which serve as critical intermediates in the synthesis of modified oligonucleotides, phosphorothioates, and complex bisubstrate analogs (such as DXP synthase inhibitors)[1],[2].

Because the phosphorus(III) center is highly susceptible to oxidation and hydrolysis, the success of downstream coupling reactions is entirely dependent on the reagent's purity.

Quantitative Physicochemical Profile

To ensure reproducibility in high-yield syntheses, reagent-grade batches must adhere to strict quantitative thresholds.

Property / ParameterReagent Grade Specification
Chemical Name Dimethyl N,N-diisopropylphosphoramidite
CAS Number 122194-07-4[1]
Molecular Formula C8H20NO2P[1]
Molecular Weight 193.22 g/mol
Density 0.840 g/mL (at 20 °C)[1]
Boiling Point 54 °C at 10 hPa
Purity (³¹P NMR) ≥ 97.0% (Target: Singular peak at ~δ 149 ppm)[1],[3]
Purity (GC) ≥ 95.0% (Absence of volatile organics)
Storage Conditions 0 - 8 °C under inert Nitrogen/Argon[1]

Mechanistic Causality: The Role of Purity in Phosphoramidite Chemistry

The extreme sensitivity of the P(III) center dictates the stringent purity requirements for this reagent. Understanding the mechanism of degradation is essential for troubleshooting synthetic bottlenecks.

  • Moisture and H-Phosphonate Formation: Trace water (< 50 ppm) leads to the rapid hydrolysis of the phosphoramidite into a dimethyl H-phosphonate (a P(V) tautomer)[3]. This species is completely inert to standard weak-acid activation, effectively terminating the coupling reaction before it begins.

  • Oxidation: Exposure to atmospheric oxygen converts the reagent to dimethyl N,N-diisopropylphosphoramidate. The oxidized P(V) species is unreactive and acts as a dead-weight impurity in the reaction mixture.

  • Amine Contamination: The activation of the phosphoramidite relies on the protonation of the diisopropylamine (DIPA) leaving group by a weak acid, typically 1H-tetrazole[4]. Excess free DIPA in a degraded batch buffers the tetrazole, stalling the formation of the highly reactive tetrazolylphosphite intermediate[4],[3].

ActivationPathway A Dimethyl N,N-diisopropylphosphoramidite (P(III) Active Species) C Protonated Phosphoramidite Intermediate A->C Protonation B 1H-Tetrazole (Weak Acid Activator) B->C D Tetrazolylphosphite (Highly Reactive) C->D Substitution E Diisopropylamine (DIPA) Leaving Group C->E Departs G Phosphite Triester (Target Linkage) D->G Coupling F Nucleophile (R-OH) F->G

Fig 1: Tetrazole-mediated activation pathway of Dimethyl N,N-diisopropylphosphoramidite.

Analytical Validation of Reagent-Grade Standards

To ensure a self-validating synthetic system, reagent-grade Dimethyl N,N-diisopropylphosphoramidite must undergo rigorous multi-modal validation prior to use.

  • ³¹P NMR Spectroscopy: This is the definitive assay for phosphorus oxidation states. A pure batch exhibits a singular sharp singlet at ~δ 149 ppm (in CD₃CN or CDCl₃). Impurities such as H-phosphonates appear as doublets around δ 7 ppm, while oxidized P(V) species appear between δ 0–20 ppm[3].

  • Gas Chromatography (GC): Ensures the absence of volatile organic impurities, particularly unreacted diisopropylamine or methanol from the manufacturing process. Reagent grade requires >95% peak area.

  • Karl Fischer Titration: Strict moisture control (< 30 ppm) is mandatory prior to batch release and packaging under inert gas.

QCWorkflow Start Raw Synthesized Batch NMR 31P NMR Spectroscopy Target: ~δ 149 ppm Start->NMR GC Gas Chromatography (GC) Target: >95% Area Start->GC KF Karl Fischer Titration Target: <30 ppm H2O Start->KF Check1 P(V) or H-Phosphonate Impurities >3%? NMR->Check1 Check2 Volatile Organics Detected? GC->Check2 Check3 Moisture >30 ppm? KF->Check3 Pass Reagent Grade Release (Store at 0-8°C, N2) Check1->Pass No Fail Batch Rejection / Repurification Check1->Fail Yes Check2->Pass No Check2->Fail Yes Check3->Pass No Check3->Fail Yes

Fig 2: Analytical validation workflow for reagent-grade phosphoramidite release.

Experimental Methodology: High-Yield Phosphorylation Protocol

This protocol describes the synthesis of but-3-yn-1-yl dimethyl phosphite from homopropargyl alcohol using Dimethyl N,N-diisopropylphosphoramidite. This specific workflow is a critical first step in generating acetylphosphonate bisubstrate analogs for enzyme inhibition studies[2].

Step 1: Azeotropic Drying (Causality: Moisture Elimination)

  • Dissolve 10 mmol of homopropargyl alcohol in 20 mL of anhydrous toluene.

  • Evaporate the solvent under reduced pressure. Repeat this process twice. Causality: This azeotropically removes trace water from the substrate, preventing the premature hydrolysis of the phosphoramidite into unreactive H-phosphonate byproducts.

  • Purge the reaction flask with dry Argon for 15 minutes.

Step 2: Tetrazole-Mediated Coupling (Causality: P(III) Activation)

  • Dissolve the dried alcohol in 30 mL of anhydrous dichloromethane (DCM) and add 1H-tetrazole (12 mmol, 0.45 M in acetonitrile). Causality: Tetrazole serves as a weak acid to protonate the DIPA group, creating a highly reactive leaving group without inducing unwanted acidic side reactions[4].

  • Cool the mixture to 0 °C using an ice bath to control the exothermic activation.

  • Add Dimethyl N,N-diisopropylphosphoramidite (11 mmol) dropwise over 10 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

Step 3: In-Process Validation (Self-Validating System)

  • Extract a 0.1 mL aliquot from the reaction mixture, concentrate it, and dissolve in CDCl₃.

  • Analyze via ³¹P NMR. The reaction is validated as complete when the starting reagent peak at ~δ 149 ppm disappears, fully replaced by the phosphite triester peak at ~δ 140 ppm. Do not proceed to workup until this conversion is confirmed.

Step 4: Quenching and Workup

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Causality: The mild base neutralizes the remaining tetrazole and partitions the protonated diisopropylamine salts into the aqueous layer, preventing them from interfering with subsequent oxidation steps.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude but-3-yn-1-yl dimethyl phosphite. This intermediate is now ready for immediate Michaelis-Arbuzov oxidation[2].

Conclusion

Reagent-grade Dimethyl N,N-diisopropylphosphoramidite is a linchpin in modern organophosphorus chemistry. By strictly adhering to analytical purity standards (≥97% by ³¹P NMR) and understanding the mechanistic causality of its tetrazole-mediated activation, researchers can eliminate synthetic bottlenecks, prevent the accumulation of P(V) dead-weight impurities, and achieve near-quantitative yields in complex phosphorylation workflows.

References

  • American Chemical Society (ACS). "Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog". acs.org. URL:[Link]

  • Royal Society of Chemistry (RSC). "Kinetics and mechanism of tetrazole-catalyzed phosphoramidite alcoholysis". rsc.org. URL: [Link]

  • ResearchGate. "The mechanism of the phosphoramidite synthesis of polynucleotides". researchgate.net. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Phosphorylation Using Dimethyl N,N-diisopropylphosphoramidite

The following Application Note and Protocol is designed for researchers and drug development professionals utilizing Dimethyl N,N-diisopropylphosphoramidite in oligonucleotide synthesis. This guide addresses the specific...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals utilizing Dimethyl N,N-diisopropylphosphoramidite in oligonucleotide synthesis.

This guide addresses the specific chemical utility of this reagent: Terminal Phosphorylation (introducing a dimethyl phosphate moiety) and Solution-Phase Phosphitylation of nucleosides.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Dimethyl N,N-diisopropylphosphoramidite is a specialized phosphitylating reagent used primarily to introduce a dimethyl phosphite triesters moiety onto a hydroxyl group. In the context of solid-phase oligonucleotide synthesis (SPOS), it functions as a terminating capture reagent .

Unlike bifunctional phosphoramidites (used for chain extension), this reagent has two non-reactive methyl groups and one reactive diisopropylamino group. Therefore, its primary application is 5'-Chemical Phosphorylation to yield a 5'-O-Dimethylphosphate ester.

Key Applications:

  • 5'-Terminal Capping: Creating non-ionic, lipophilic 5'-ends (Dimethyl phosphate esters) for metabolic stability or membrane permeability studies.

  • Nucleoside Modification (Solution Phase): Converting nucleosides into dimethyl phosphoramidite monomers or prodrug precursors.

  • Phospholipid Synthesis: Introduction of phosphocholine mimics.

Critical Distinction: This reagent yields a Dimethyl Phosphate(MeO)2-P(O)-O-Oligo. It does not directly yield a free 5'-Phosphate (HO)2-P(O)-O-Oligo upon standard ammonolysis, as the methyl groups are relatively stable compared to cyanoethyl/sulfonyl groups. For free 5'-phosphorylation, specific deprotection strategies (e.g., thiophenol) or alternative reagents (CPR II) are required.

Mechanism of Action

The reaction follows the standard phosphoramidite coupling cycle.[] The diisopropylamino group is protonated by a tetrazole activator, making it a good leaving group. The 5'-hydroxyl of the oligonucleotide attacks the phosphorus, forming a phosphite triester.[]

Reaction Pathway Diagram (DOT)

PhosphorylationMechanism Reagent Dimethyl N,N- diisopropylphosphoramidite (MeO)2P-N(iPr)2 ActivatedInter Activated Tetrazolide Intermediate Reagent->ActivatedInter Protonation Activator Activator (ETT or BTT) Activator->ActivatedInter Coupled Phosphite Triester (MeO)2P-O-Oligo ActivatedInter->Coupled Nucleophilic Attack Oligo5OH 5'-OH Oligonucleotide (Solid Support) Oligo5OH->Coupled FinalProduct 5'-Dimethyl Phosphate (MeO)2P(O)-O-Oligo Coupled->FinalProduct Oxidation Oxidizer Oxidation (I2 / Pyridine / H2O) Oxidizer->FinalProduct

Figure 1: Reaction pathway for 5'-terminal phosphorylation using Dimethyl N,N-diisopropylphosphoramidite.

Protocol 1: Solid-Phase 5'-Terminal Phosphorylation

This protocol describes the automated addition of the reagent to the 5'-end of a synthesized oligonucleotide.

Reagent Preparation
ComponentSpecificationPreparation Instructions
Phosphoramidite Dimethyl N,N-diisopropylphosphoramidite (>98% Purity)Dissolve to 0.1 M in Anhydrous Acetonitrile (Diluent). Example: 1.0 g reagent in ~5.2 mL ACN.
Activator 5-Ethylthio-1H-tetrazole (ETT) or BTT0.25 M in Acetonitrile (Standard).
Oxidizer 0.02 M Iodine in THF/Pyridine/H2OStandard formulation.
Solid Support CPG or PolystyrenePre-synthesized oligo with 5'-DMT on.

Handling Precaution: The reagent is moisture-sensitive. Use a glovebox or argon-flushed syringe for reconstitution. Ensure Acetonitrile water content is <30 ppm.

Automated Synthesis Cycle (Step-by-Step)

The phosphorylation step is performed as the final cycle of the synthesis, replacing the addition of a nucleoside base.

  • DMT Removal (Detritylation):

    • Flush column with 3% Dichloroacetic acid (DCA) in Toluene or DCM.

    • Monitor trityl color (orange) until clear.

    • Result: Free 5'-OH group on the oligonucleotide.[]

  • Wash:

    • Acetonitrile wash to remove acidity.

  • Coupling (The Critical Step):

    • Inject: 0.1 M Dimethyl N,N-diisopropylphosphoramidite + 0.25 M Activator.

    • Volume: Use 1.5x excess relative to standard nucleoside coupling to ensure complete capping.

    • Coupling Time: Increase contact time to 6 minutes (standard is often 2-3 min) to maximize yield, as the steric bulk of the methyl groups is low, but high efficiency is required for terminal modification.

  • Oxidation:

    • Inject Iodine/Water/Pyridine solution.

    • Time: 30–60 seconds.

    • Mechanism:[2][] Converts the unstable P(III) dimethyl phosphite to the stable P(V) dimethyl phosphate ester.

  • Capping (Optional but Recommended):

    • Perform standard Acetic Anhydride/N-Methylimidazole capping to block any unreacted 5'-OH sequences (though they will not extend further regardless).

  • Final Cleavage & Deprotection:

    • Reagent: Concentrated Ammonium Hydroxide (28-30%) or AMA (1:1 NH4OH/Methylamine).

    • Conditions: Standard deprotection (e.g., 55°C for overnight or 65°C for fast deprotection).

    • Note on Stability: The dimethyl phosphate ester is relatively stable to standard ammonolysis. It will not rapidly hydrolyze to the free phosphate. The final product will retain the two methyl groups: (MeO)2-P(O)-O-Oligo.

Protocol 2: Solution-Phase Synthesis of Modified Nucleosides

Researchers often use this reagent to convert a protected nucleoside into a phosphoramidite monomer or a phosphite precursor.[3]

Objective: Phosphitylation of a 3'-OH or 5'-OH nucleoside.

Reaction Setup
  • Starting Material: Nucleoside with all reactive centers protected (e.g., 5'-DMT-Thymidine) except the target hydroxyl.[4]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

  • Activator: 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (0.5 equivalents relative to reagent).

Procedure
  • Dissolution: Dissolve 1.0 mmol of protected nucleoside in 10 mL anhydrous DCM under Nitrogen/Argon.

  • Addition: Add 1.2 mmol (1.2 equivalents) of Dimethyl N,N-diisopropylphosphoramidite .

  • Activation: Add 0.5 - 1.0 equivalents of Tetrazole activator dropwise.

  • Monitoring: Stir at Room Temperature. Monitor by TLC (Silica, 5% MeOH in DCM) or 31P NMR.

    • 31P NMR Target: Look for signal shift from reagent (~135 ppm) to product phosphite triester (~140 ppm).

  • Quenching: Once complete (usually <1 hour), quench with saturated NaHCO3.

  • Extraction: Extract with DCM, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (use 1% Triethylamine in eluent to prevent acid hydrolysis of the phosphite).

Quality Control & Troubleshooting

Analytical Validation
MethodExpected Observation
MALDI-TOF MS Mass shift of +109.0 Da relative to the free 5'-OH oligo. (Formula added: PO3C2H6 - H).
ESI-MS Deconvolution should show the parent mass + 109 Da.
31P NMR Terminal dimethyl phosphate typically appears around -2 to 0 ppm (relative to H3PO4), distinct from the internucleotide diesters.
HPLC The dimethyl phosphate group adds lipophilicity. The product will elute later (higher retention time) than the failure sequence (5'-OH) on Reverse Phase (C18) HPLC.
Troubleshooting Guide
  • Issue: Low Coupling Efficiency (<90%)

    • Cause: Wet Acetonitrile or aged reagent.

    • Fix: Use fresh anhydrous solvents (<30 ppm water). Re-dissolve reagent immediately before use. Increase coupling time to 10 minutes.

  • Issue: Product is 5'-OH (No Phosphorylation)

    • Cause: Oxidizer failure or Activator degradation.

    • Fix: Ensure Iodine solution is not faded (colorless iodine indicates inactivity). Check tetrazole solubility.

  • Issue: Unexpected Mass (Methyl loss)

    • Cause: Harsh deprotection or use of strong nucleophiles (e.g., Thiophenol) which can demethylate the phosphate.

    • Fix: If the dimethyl ester is the desired target, avoid thiophenol. If the free acid is desired, this is the wrong reagent (use Chemical Phosphorylation Reagent II).

References

  • Beaucage, S. L., & Caruthers, M. H. (1981).[3][5] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. Link

  • Glen Research. (n.d.). 5'-Phosphorylation Reagents. Glen Research Technical Guide. Link

  • Sigma-Aldrich. (2023). Dimethyl N,N-diisopropylphosphoramidite Product Specification. Link

  • Bannwarth, W., & Küng, E. (1987). A Simple and Effective Chemical Phosphorylation Procedure for Oligonucleotides.[2][6] Tetrahedron Letters, 30(32), 4219-4222. (Contextual reference for phosphorylation strategies).

Sources

Application

Application Note: Advanced Phosphorylation of Alcohols via Dimethyl N,N-diisopropylphosphoramidite

Executive Summary The precise installation of phosphate groups onto hydroxyl-bearing substrates is a cornerstone of modern synthetic chemistry, underpinning oligonucleotide synthesis, post-translational modification stud...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise installation of phosphate groups onto hydroxyl-bearing substrates is a cornerstone of modern synthetic chemistry, underpinning oligonucleotide synthesis, post-translational modification studies, and prodrug development. Among the arsenal of phosphitylating agents, Dimethyl N,N-diisopropylphosphoramidite (CAS: 122194-07-4) stands out for its exceptional balance of shelf stability and high reactivity when properly activated.

Unlike traditional Phosphorus(V) reagents (e.g., phosphoryl chloride derivatives) which often suffer from poor solubility and sluggish kinetics, the phosphoramidite method operates via a highly reactive Phosphorus(III) intermediate. This guide provides a comprehensive, self-validating framework for the phosphitylation of alcohols, detailing the mechanistic causality, optimized protocols, and in-process analytical controls required to achieve near-quantitative yields.

Mechanistic Framework: The Causality of Activation

To master the phosphoramidite coupling reaction, one must understand that it is technically a two-stage process: phosphitylation (P-III) followed by oxidation (P-V). Dimethyl N,N-diisopropylphosphoramidite is relatively inert to alcohols at room temperature. It requires a weak acid/nucleophile dual-action promoter, classically 1H-tetrazole, to drive the reaction forward .

The Activation Cascade
  • Protonation: The acidic proton of 1H-tetrazole (pKa ~4.9) protonates the diisopropylamine nitrogen of the phosphoramidite. This increases the electrophilicity of the phosphorus center and transforms the amine into a superior leaving group.

  • Nucleophilic Displacement: The resulting tetrazolide anion attacks the phosphorus center, displacing diisopropylamine to form a highly reactive tetrazolylphosphite intermediate . Kinetic studies confirm this intermediate is the primary reactive species .

  • Alcoholysis: The target alcohol (R-OH) acts as a nucleophile, attacking the tetrazolylphosphite to displace the tetrazole, yielding a phosphite triester .

  • Oxidation: Because P(III) triesters are prone to hydrolysis and uncontrolled air-oxidation, they are immediately oxidized in situ to the stable P(V) phosphate triester .

Mechanism A Dimethyl N,N-diisopropyl- phosphoramidite (P-III) B Protonated Intermediate A->B + 1H-Tetrazole (Protonation) C Tetrazolylphosphite Intermediate B->C - Diisopropylamine (Nucleophilic Attack) D Phosphite Triester (P-III) C->D + R-OH (Alcoholysis) E Phosphate Triester (P-V) D->E + Oxidant (In situ Oxidation)

Mechanistic pathway of tetrazole-activated alcohol phosphitylation and subsequent oxidation.

Experimental Design & Reagent Selection

A successful phosphitylation requires strict anhydrous conditions and the correct pairing of activator and oxidant. Water acts as a highly competitive nucleophile, reacting with the tetrazolylphosphite to form an undesired H-phosphonate side product.

Table 1: Quantitative Comparison of Common Activators
ActivatorpKaRelative ReactivityPrimary Use Case
1H-Tetrazole 4.9Baseline (1x)Standard primary/secondary alcohols.
5-(Ethylthio)-1H-tetrazole (ETT) 4.28Fast (3x)Sterically hindered secondary alcohols; RNA synthesis.
4,5-Dicyanoimidazole (DCI) 5.2Moderate (1.5x)Highly soluble; prevents crystallization in flow systems.
Saccharin-N-methylimidazole ~4.5Very Fast (5x)Specialized rapid coupling; avoids tetrazole toxicity.
Table 2: Selection of Oxidation Reagents
Oxidant SystemReaction TimeByproductsBest For
I₂ / H₂O / Pyridine < 5 minsPyridinium iodideStandard aqueous-compatible substrates.
tert-Butyl hydroperoxide (tBuOOH) 15 - 30 minstert-ButanolMoisture-sensitive substrates (anhydrous oxidation).
mCPBA < 10 minsm-Chlorobenzoic acidRapid anhydrous oxidation; requires basic workup.

Detailed Experimental Protocols

The following protocols form a self-validating system. By incorporating intermediate analytical checks (TLC/NMR), the operator ensures causality at each step before proceeding.

Workflow Step1 1. Preparation Azeotropic drying of alcohol Argon atmosphere setup Step2 2. Phosphitylation Add Phosphoramidite & Activator Stir at RT (0.5 - 2 h) Step1->Step2 Anhydrous conditions critical to prevent hydrolysis Step3 3. Oxidation Add Oxidant (e.g., tBuOOH) Stir at RT (15 - 30 min) Step2->Step3 Validate via 31P NMR (~140 ppm) Step4 4. Workup & Purification Quench, Extract (DCM/H2O) Flash Chromatography Step3->Step4 Validate conversion to P(V) (~0 ppm)

Step-by-step experimental workflow for the phosphorylation of alcohols.

Protocol A: Phosphitylation of the Alcohol

Causality Check: We utilize azeotropic drying to remove trace water, ensuring the phosphoramidite reacts exclusively with the target alcohol.

  • Substrate Preparation: Dissolve the target alcohol (1.0 equiv, typically 1-5 mmol) in anhydrous acetonitrile or dichloromethane (DCM) (0.1 M). Evaporate the solvent under reduced pressure (azeotropic drying). Repeat this process twice.

  • Atmosphere Control: Backfill the reaction flask with ultra-dry Argon. Redissolve the alcohol in anhydrous DCM (0.1 M) and add activated 3Å molecular sieves.

  • Reagent Addition: Add 1H-Tetrazole (0.45 M in acetonitrile, 2.0 equiv). Note: Tetrazole is used in excess to ensure complete protonation and to drive the equilibrium forward.

  • Phosphitylation: Dropwise, add Dimethyl N,N-diisopropylphosphoramidite (1.2 equiv). The reaction mixture will remain clear.

  • Incubation & Validation: Stir at room temperature for 1-2 hours.

    • Self-Validation: Extract a 50 µL aliquot, dilute in CDCl₃, and run a quick ³¹P NMR. The disappearance of the starting material peak (~148 ppm) and the appearance of a new peak at ~138-141 ppm confirms the formation of the phosphite triester.

Protocol B: In Situ Oxidation to Phosphate Triester

Causality Check: The P(III) intermediate is unstable during silica gel chromatography. We oxidize it immediately to the highly stable P(V) state.

  • Oxidant Addition: Cool the reaction flask to 0 °C using an ice bath to control the exothermic oxidation.

  • Reaction: Add tert-Butyl hydroperoxide (tBuOOH, 5.5 M in decane, 1.5 equiv) dropwise.

  • Incubation: Remove the ice bath and stir at room temperature for 30 minutes.

  • Validation: Run a TLC (stain with phosphomolybdic acid) or a ³¹P NMR. The P(III) peak (~140 ppm) must completely shift to the P(V) region (-2 to +2 ppm).

  • Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench excess peroxide), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude dimethyl phosphate triester via flash column chromatography (typically Hexanes/Ethyl Acetate gradients).

Protocol C: Global Deprotection (Optional)

If the free phosphate is required, the dimethyl ester protecting groups must be removed.

  • Dissolve the purified dimethyl phosphate in anhydrous DCM.

  • Add Bromotrimethylsilane (TMSBr, 3.0 equiv) dropwise at 0 °C.

  • Stir at room temperature for 2 hours, then concentrate under vacuum.

  • Add methanol to cleave the resulting silyl esters, stir for 30 minutes, and concentrate to yield the free phosphoric acid derivative.

Analytical Validation & Troubleshooting

The most robust method for troubleshooting phosphoramidite chemistry is ³¹P NMR spectroscopy. Because phosphorus has a 100% natural isotopic abundance and a spin of ½, it provides clean, easily interpretable spectra that immediately diagnose the reaction state.

Table 3: Diagnostic ³¹P NMR Chemical Shifts (Referenced to 85% H₃PO₄)
Chemical SpeciesOxidation StateTypical ³¹P Shift (ppm)Diagnostic Meaning
Dimethyl N,N-diisopropylphosphoramidite P(III)+148 to +150Unreacted starting material.
Tetrazolylphosphite Intermediate P(III)+126 to +128Active intermediate; indicates sluggish alcoholysis.
Phosphite Triester P(III)+138 to +141Successful coupling; ready for oxidation.
Dimethyl H-Phosphonate P(V)+8 to +10 (d, J~700 Hz)Failure mode: Moisture contamination (hydrolysis).
Phosphate Triester (Product) P(V)-2 to +2Successful oxidation; final protected product.

Troubleshooting H-Phosphonate Formation: If a large doublet appears around +8 ppm with a massive coupling constant (J ~ 700 Hz), water has infiltrated the system. Ensure all solvents are passed through activated alumina columns, molecular sieves are freshly flame-dried, and the argon line is equipped with a desiccant trap.

References

  • Russell, M. A., Laws, A. P., Atherton, J. H., & Page, M. I. (2008). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry.[Link]

  • Nurminen, E. J., Mattinen, J. K., & Lönnberg, H. (1998). Kinetics and mechanism of tetrazole-catalyzed phosphoramidite alcoholysis. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Xu, L. L., Berg, L. J., Jamin, K. D., & Townsend, S. D. (2020). An Effective Reagent to Functionalize Alcohols with Phosphocholine. Organic & Biomolecular Chemistry.[Link]

Method

Application Note: Optimal Activators for Dimethyl N,N-diisopropylphosphoramidite Coupling

Executive Summary Dimethyl N,N-diisopropylphosphoramidite is a versatile phosphitylating reagent used widely for the phosphorylation of nucleosides, peptides, and small molecule drugs (prodrug synthesis). Unlike automate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl N,N-diisopropylphosphoramidite is a versatile phosphitylating reagent used widely for the phosphorylation of nucleosides, peptides, and small molecule drugs (prodrug synthesis). Unlike automated DNA synthesis where standardized protocols reign, the use of this reagent often requires bespoke optimization to balance reaction rate against acid-catalyzed degradation.

This guide establishes 5-Ethylthio-1H-tetrazole (ETT) as the premier activator for rapid, high-yield couplings, while 4,5-Dicyanoimidazole (DCI) is identified as the optimal alternative for acid-sensitive substrates or large-scale processes requiring high solubility. We provide the mechanistic rationale, selection criteria, and a validated protocol to ensure reproducibility.

Mechanistic Insight: The Role of the Activator[1][2][3][4][5]

The coupling of Dimethyl N,N-diisopropylphosphoramidite to an alcohol (ROH) does not occur spontaneously. The phosphoramidite nitrogen is not a good leaving group. The activator serves a dual role:

  • Acidic Protonation: It protonates the diisopropylamino group, converting it into a better leaving group.

  • Nucleophilic Catalysis: The deprotonated activator (anion) attacks the phosphorus, displacing the amine to form a reactive "activator-phosphite" intermediate. This intermediate is then attacked by the target alcohol.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical intermediate species.

PhosphoramiditeMechanism Reagent Dimethyl Phosphoramidite Protonation Protonated Intermediate Reagent->Protonation + H-Act Activator Activator (H-Act) Activator->Protonation ActiveSpecies Activated Tetrazolide/Imidazolide Protonation->ActiveSpecies - H-N(iPr)2 Amine Diisopropylamine (Byproduct) Protonation->Amine Product Phosphite Triester ActiveSpecies->Product + R-OH Substrate Substrate (R-OH) Substrate->Product

Figure 1: Mechanistic pathway of phosphoramidite activation. The formation of the 'Active Species' is the rate-determining step in many sterically hindered couplings.

Activator Selection Guide

Choosing the right activator is a trade-off between acidity (


) , nucleophilicity , and solubility .
Comparative Analysis of Leading Activators[1][3][6]
ActivatorAcidity (

)
Solubility (in ACN)KineticsPrimary Use Case
1H-Tetrazole ~4.9Moderate (~0.5 M)StandardHistorical baseline; largely superseded by ETT/DCI.
ETT (5-Ethylthio-1H-tetrazole)~4.3High (~0.75 M)Fast The Gold Standard. Best for sterically hindered alcohols or rapid coupling.
BTT (5-Benzylthio-1H-tetrazole)~4.1Low (<0.33 M)Very FastSpecialized RNA synthesis; risk of acid-catalyzed degradation.
DCI (4,5-Dicyanoimidazole)~5.2Very High (>1.0 M) ModerateThe Safe Choice. Best for acid-sensitive substrates (e.g., DMT protection) and large-scale synthesis.
Decision Logic
  • Scenario A: Steric Hindrance. If your substrate (alcohol) is secondary, tertiary, or sterically crowded, use ETT (0.25 M) . Its lower

    
     drives the formation of the reactive intermediate more aggressively.
    
  • Scenario B: Acid Sensitivity. If your molecule contains acid-labile protecting groups (e.g., DMT, acetals) that are falling off during coupling, switch to DCI (0.25 M - 0.5 M) . DCI is less acidic and relies on nucleophilicity to drive the reaction, minimizing side reactions.[1][2]

  • Scenario C: Solubility Limits. For process chemistry where high concentrations are required to minimize solvent volume, DCI is the only candidate capable of >1.0 M concentrations in acetonitrile without precipitation.

Validated Protocol: Solution-Phase Phosphorylation

This protocol describes the coupling of Dimethyl N,N-diisopropylphosphoramidite to a generic alcohol substrate (R-OH).

Materials
  • Reagent: Dimethyl N,N-diisopropylphosphoramidite (>98% purity).

  • Activator: 0.25 M ETT in Anhydrous Acetonitrile (use DCI if acid-sensitive).

  • Solvent: Anhydrous Acetonitrile (ACN), water content <30 ppm.

  • Oxidant: 0.02 M Iodine in THF/Pyridine/Water (if phosphate is desired).

  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology
1. Pre-Reaction Drying (Critical)

Water hydrolyzes the phosphoramidite immediately.

  • Co-evaporate the substrate (R-OH) with anhydrous ACN (

    
    ) to remove trace moisture.
    
  • Dry the reaction vessel (flame dry or oven dry at 120°C) and cool under inert gas.

2. Coupling Reaction
  • Dissolution: Dissolve the dried substrate (1.0 eq) in anhydrous ACN.

  • Reagent Addition: Add Dimethyl N,N-diisopropylphosphoramidite (1.2 – 1.5 eq) via syringe.

  • Activation: Add the Activator solution (1.5 – 2.0 eq) dropwise.

    • Observation: A slight precipitate (diisopropylammonium tetrazolide salt) may form; this is normal.

  • Incubation: Stir at room temperature.

    • Time: 5–15 minutes for primary alcohols (with ETT). 30–60 minutes for secondary alcohols.

    • Monitoring: Check via TLC or

      
      P NMR.[3] The starting material peak (~148 ppm) should disappear, replaced by the phosphite triester peak (~140 ppm).
      
3. Oxidation (Optional but Common)

If the target is the phosphate (P=O):

  • Add the Iodine Oxidant solution until a persistent dark color remains (usually 1.5 eq of

    
    ).
    
  • Stir for 5 minutes.

  • Quench with aqueous

    
     (sodium thiosulfate) to clear the iodine color.
    
4. Workup
  • Dilute with Ethyl Acetate or DCM.

  • Wash with saturated

    
     (to neutralize residual acid/activator).
    
  • Wash with Brine.

  • Dry over

    
    , filter, and concentrate.[3]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationUse molecular sieves (3Å) in solvent; ensure inert atmosphere.
Slow Reaction Steric hindranceSwitch from Tetrazole/DCI to ETT ; increase concentration to 0.5 M.
Detritylation Activator too acidicSwitch from ETT/BTT to DCI ; reduce reaction time.
Precipitation Low solubility of activatorUse DCI (highly soluble) or warm the ETT solution slightly (if <0.5 M).
Workflow Visualization

OptimizationWorkflow Start Start: Select Activator CheckAcid Is Substrate Acid Sensitive? Start->CheckAcid UseDCI Use DCI (0.25M) (Safe, Nucleophilic) CheckAcid->UseDCI Yes CheckSteric Is Substrate Sterically Hindered? CheckAcid->CheckSteric No UseETT Use ETT (0.25M) (Fast, Acidic) CheckSteric->UseETT Yes UseTet Use Tetrazole (Standard) CheckSteric->UseTet No (Standard)

Figure 2: Decision tree for selecting the optimal activator based on substrate properties.

References

  • Glen Research. Activators for Oligonucleotide Synthesis. Retrieved from [Link]

  • Emp Biotech. High Purity Coupling Activators: ETT, BTT, and DCI.[4] Retrieved from [Link]

  • Welz, R. & Muller, S. (2002). 5-(Ethylthio)-1H-tetrazole: An efficient activator for the synthesis of oligonucleotides.[5][2][6][7][8] Tetrahedron Letters.[7]

  • Vargeese, C. et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.[9] Nucleic Acids Research.[2][10] Retrieved from [Link]

Sources

Application

Advanced Synthesis and Deprotection Protocols for Methyl Phosphonate Oligonucleotides

Document Type: Application Note & Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction and Mechanistic Rationale The development of antisense therapeutics and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The development of antisense therapeutics and advanced molecular probes often requires oligonucleotide backbones that can resist nuclease degradation while efficiently crossing cellular membranes. Methyl phosphonate (MP) oligonucleotides achieve this by substituting the non-bridging oxygen of the standard phosphodiester linkage with a methyl group. This modification neutralizes the backbone's negative charge, drastically enhancing nuclease resistance and altering hybridization thermodynamics.

However, as an Application Scientist, I must emphasize that synthesizing MP oligonucleotides is not a simple plug-and-play substitution. The methyl phosphonate linkage introduces a critical chemical vulnerability: it is highly base-labile . Standard deprotection protocols (e.g., concentrated ammonium hydroxide at 55°C) will rapidly hydrolyze the MP backbone, destroying the synthesis yield. Furthermore, the specialized reagents required for MP deprotection can cause irreversible nucleobase modifications if the wrong protecting groups are used.

This guide provides a self-validating, field-proven methodology for the synthesis, cleavage, and deprotection of methyl phosphonate oligonucleotides, grounded in the optimized "one-pot" procedure developed by [1][2].

Chemical Causality: Why Standard Protocols Fail

To ensure scientific integrity and experimental success, researchers must understand the causality behind the specific reagent choices in this protocol:

  • The Transamination Threat (Why we use Ac-dC): To deprotect the nucleobases without cleaving the base-labile MP backbone, we must use ethylenediamine (EDA). However, EDA is a strong nucleophile. If standard benzoyl-protected cytidine (Bz-dC) is used, EDA will attack the C4 position of the pyrimidine ring, causing an irreversible transamination side product. By utilizing acetyl-protected cytidine (Ac-dC) , the acetyl group is rapidly and safely removed during a brief pre-treatment with dilute ammonia, leaving the cytidine immune to transamination when EDA is introduced [3][4].

  • Monomer Solubility: Methyl phosphonamidites have distinct solubility profiles. While dA, Ac-dC, and dT dissolve readily in anhydrous acetonitrile (ACN), the dG monomer must be dissolved in anhydrous tetrahydrofuran (THF) to achieve the standard 0.1 M concentration required for efficient coupling[3].

  • Chirality and Purification: Every MP linkage introduces a chiral center (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ). A fully modified MP oligonucleotide will exist as a mixture of
    
    
    diastereomers. Because the backbone is neutral, standard anion-exchange chromatography is useless. Reverse-Phase HPLC (RP-HPLC) must be used, and the product will elute as a broad "diastereomeric envelope" rather than a single sharp peak[5].

Workflow Visualization

The following diagram outlines the logical flow of the modified synthesis and the critical two-step, one-pot deprotection process.

Workflow cluster_0 Synthesis Cycle Modifications cluster_1 One-Pot Cleavage & Deprotection Start Solid-Phase Oligonucleotide Synthesis (Methyl Phosphonamidites) Coupling Extended Coupling (5-6 min) Mandatory: Ac-dC Monomer Start->Coupling Oxidation Oxidation (Standard I2/H2O) Coupling->Oxidation Cleavage Step 1: Mild Cleavage NH4OH:EtOH:MeCN (10:45:45) 30 min @ RT Oxidation->Cleavage Transfer to vial Deprotection Step 2: Base Deprotection Ethylenediamine (EDA) 6 hrs @ RT Cleavage->Deprotection Purification RP-HPLC Purification (Resolves Diastereomers & Neutral Backbone) Deprotection->Purification Neutralize & Desalt

Figure 1: Optimized workflow for the synthesis and one-pot deprotection of methyl phosphonates.

Quantitative Parameter Comparison

To adapt your standard DNA synthesizer for MP chemistry, adjust your parameters according to Table 1.

Table 1: Reagent and Parameter Comparison (Standard vs. Methyl Phosphonate Synthesis)

ParameterStandard DNA SynthesisMethyl Phosphonate SynthesisMechanistic Rationale
Monomers CE PhosphoramiditesMethyl PhosphonamiditesIntroduces neutral

linkage.
dC Protection Benzoyl (Bz-dC)Acetyl (Ac-dC)Prevents C4 transamination by EDA.
dG Solvent Acetonitrile (ACN)Tetrahydrofuran (THF)Required for dG phosphonamidite solubility.
Coupling Time 1.5 - 2.0 minutes5.0 - 6.0 minutesCompensates for slower coupling kinetics.
Cleavage Conc.


:EtOH:MeCN (10:45:45)
Mild cleavage prevents MP backbone degradation.
Deprotection Conc.

(55°C)
Ethylenediamine (RT, 6h)Mildly removes base protecting groups.
Purification Ion-Exchange or RP-HPLCRP-HPLC onlyMP backbone lacks the negative charge for IEX.

Step-by-Step Experimental Protocol

Phase 1: Solid-Phase Synthesis

Self-Validation Check: Trityl monitoring during MP synthesis may understate coupling efficiency due to altered release rates. Rely on post-synthesis UV absorbance for absolute yield calculations.

  • Reagent Preparation: Dissolve dA, Ac-dC, and dT methyl phosphonamidites in anhydrous acetonitrile to a concentration of 0.1 M. Dissolve the dG methyl phosphonamidite in anhydrous THF to 0.1 M[3].

  • Synthesizer Programming: Modify the coupling step in your automated synthesizer software to ensure a 5-minute contact time for all MP monomers[3].

  • Synthesis: Execute the synthesis using standard iodine oxidation (0.02 M

    
     in THF/Pyridine/
    
    
    
    ). Keep the final 5'-DMT group ON if utilizing GlenPak™ or specific RP-HPLC purification strategies.
Phase 2: One-Pot Cleavage and Deprotection

Caution: Ethylenediamine is a corrosive, toxic liquid. Perform all steps in a certified chemical fume hood.

  • Column Drying: Upon completion of the synthesis, pass argon gas through the synthesis column to thoroughly air-dry the CPG solid support[3].

  • Transfer: Open the column and carefully transfer the dry CPG support into a heavy-walled, screw-cap deprotection vial[3].

  • Mild Cleavage (Step 1): Add 0.5 mL of a custom ammonium hydroxide solution—consisting of Acetonitrile / Ethanol / Ammonium Hydroxide (45:45:10 v/v/v)—to the vial[3].

  • Incubation: Seal the vial tightly and incubate at Room Temperature (RT) for exactly 30 minutes [3]. Causality: This step cleaves the oligo from the support and removes the acetyl group from the Ac-dC monomer, neutralizing the transamination threat.

  • Base Deprotection (Step 2): Without draining or removing the cleavage solution, directly add 0.5 mL of anhydrous Ethylenediamine (EDA) to the vial[3].

  • Incubation: Reseal the vial and incubate at RT for 6 hours [3]. Causality: EDA effectively strips the remaining isobutyryl protecting groups from dG and dA without hydrolyzing the base-labile MP backbone.

Phase 3: Neutralization and Purification
  • Neutralization: Carefully open the vial and dilute the reaction mixture with 2.0 mL of a 1:1 Acetonitrile/Water solution to quench the reaction.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove the CPG support. Wash the support with an additional 1.0 mL of 1:1 Acetonitrile/Water.

  • Quantification: Measure the

    
     of the combined eluate to confirm the presence and yield of the oligonucleotide.
    
  • Evaporation: Evaporate the combined aliquots to dryness using a centrifugal vacuum concentrator (SpeedVac)[3].

  • RP-HPLC Purification: Resuspend the pellet in 0.1 M Triethylammonium acetate (TEAA) buffer. Inject onto a C18 Reverse-Phase HPLC column.

    • Analytical Expectation: Due to the chiral centers at each MP linkage, expect the product to elute as a broad peak (a diastereomeric envelope) rather than a sharp singlet. Collect the entire envelope to recover the full yield of the modified oligonucleotide.

References

  • Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. Jr. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038. URL: [Link]

  • Reddy, M. P., Farooqui, F., & Hanna, N. B. (1996). Elimination of transamination side product by the use of dC(Ac) methylphosphonamidite in the synthesis of oligonucleotide methylphosphonates. Tetrahedron Letters, 37(50), 8691-8694. URL: [Link]

  • Glen Research Technical Bulletin. (1999). Synthesis using Methyl Phosphonamidites. Glen Report 12.11. URL: [Link]

Sources

Method

Dimethyl N,N-diisopropylphosphoramidite coupling time and efficiency

Abstract This technical guide details the protocol for utilizing Dimethyl N,N-diisopropylphosphoramidite (CAS: 104992-55-4) in solid-phase oligonucleotide synthesis. Unlike standard nucleoside phosphoramidites, this reag...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol for utilizing Dimethyl N,N-diisopropylphosphoramidite (CAS: 104992-55-4) in solid-phase oligonucleotide synthesis. Unlike standard nucleoside phosphoramidites, this reagent is primarily employed for 5'-phosphorylation (generating a dimethyl phosphate cap) or synthesizing methyl phosphotriester linkages. Due to its specific steric and electronic properties—and the frequent absence of a dimethoxytrityl (DMT) monitoring group—standard coupling protocols are insufficient. This note provides optimized parameters for coupling time (6–10 minutes), activator selection, and quality control to ensure >98% efficiency.

Chemical Mechanism & Reaction Kinetics

The coupling of Dimethyl N,N-diisopropylphosphoramidite follows the standard phosphoramidite cycle but presents unique kinetic challenges.

The Mechanism
  • Activation: The weak acid activator (e.g., 1H-Tetrazole or ETT) protonates the diisopropylamino group of the reagent.

  • Displacement: The amine leaves, generating a highly reactive tetrazolyl-phosphite intermediate.

  • Coupling: The 5'-hydroxyl group of the support-bound oligonucleotide attacks the phosphorus, forming a dimethyl phosphite triester .

  • Oxidation: Subsequent treatment with Iodine/Water converts this to the dimethyl phosphate triester .

Critical Distinction: Unlike standard building blocks, this reagent creates a terminal modification (unless specific branching linkers are used). It typically lacks a 5'-DMT group, meaning the reaction is "blind" to trityl monitoring.

ReactionMechanism Reagent Dimethyl N,N- diisopropylphosphoramidite Intermediate Reactive Tetrazolyl-Phosphite Reagent->Intermediate Protonation & Amine Displacement Activator Activator (e.g., ETT/Tetrazole) Activator->Intermediate Product Dimethyl Phosphite Triester Intermediate->Product Nucleophilic Attack (Coupling) Substrate 5'-OH Oligo (Solid Support) Substrate->Product

Figure 1: Activation and coupling mechanism of Dimethyl N,N-diisopropylphosphoramidite.

Critical Parameters for Optimization

To achieve coupling efficiencies >98%, the following parameters must be adjusted from standard DNA synthesis protocols.

Coupling Time

Standard nucleoside phosphoramidites couple in 2–3 minutes. However, phosphorylation reagents often exhibit slower kinetics due to electronic differences (methoxy groups are less electron-withdrawing than cyanoethyl groups, potentially altering the electrophilicity of the phosphorus center) and the lack of a bulky DMT group which, counter-intuitively, can sometimes aid in pre-organization.

  • Standard Recommendation: 3 minutes.

  • Optimized Recommendation: 6 to 10 minutes .

    • Rationale: Since this is often a terminal step and purification of "n-1" (unphosphorylated) sequences is difficult, driving the reaction to completion via extended time is safer than risking lower yield.

Activator Selection
  • 1H-Tetrazole (0.45 M): Effective but slower. Requires the full 10-minute coupling.

  • 5-Ethylthio-1H-tetrazole (ETT, 0.25 M): Preferred. Higher acidity (pKa ~4.3 vs 4.8 for tetrazole) increases the concentration of the reactive intermediate, allowing for faster coupling (6 minutes).

  • 4,5-Dicyanoimidazole (DCI): Also effective, particularly if steric bulk is a concern, though less critical for this small molecule.

Concentration and Stoichiometry
  • Concentration: 0.1 M in Anhydrous Acetonitrile (diluent).

  • Stoichiometry: Maintain a 10-fold molar excess relative to the support loading.

Optimized Protocol

Reagent Preparation
  • Dissolution: Dissolve Dimethyl N,N-diisopropylphosphoramidite in anhydrous acetonitrile (<30 ppm water) to a final concentration of 0.1 M .

    • Note: Ensure the vial is flushed with Argon/Helium. Moisture is the primary cause of coupling failure.

  • Stability: Once dissolved, the solution is stable for 2–3 days on the synthesizer. Do not store long-term in solution.

Synthesis Cycle (Terminal Phosphorylation)
StepReagentTime (Optimized)Notes
1. Detritylation 3% TCA or DCA in DCM~60–80 secRemove 5'-DMT from the previous base. Wash thoroughly.
2. Coupling Dimethyl Amidite + Activator (ETT) 600 sec (10 min) CRITICAL STEP. Extended time ensures saturation.
3. Oxidation 0.02 M Iodine in THF/Pyridine/H2O45 secConverts P(III) dimethyl phosphite to P(V) phosphate.
4. Capping Acetic Anhydride / N-Methylimidazole30 secCaps any unreacted 5'-OH (though minimal if coupled well).
Workflow Diagram

SynthesisWorkflow Start Start: 5'-DMT Oligo on Support Deblock 1. Detritylation (Remove DMT) Start->Deblock Couple 2. Coupling (Dimethyl Amidite + ETT) 10 Minutes Deblock->Couple Free 5'-OH Oxidize 3. Oxidation (Iodine/Water) Couple->Oxidize P(III) Triester Cleave 4. Cleavage & Deprotection Oxidize->Cleave P(V) Triester

Figure 2: Optimized synthesis workflow for 5'-dimethyl phosphorylation.

Quality Control & Efficiency Verification

The "Blind Spot" (No Trityl)

Because Dimethyl N,N-diisopropylphosphoramidite lacks a DMT group, you cannot use the trityl monitor to assess the efficiency of this specific coupling step. A low trityl reading after this step is expected (zero), but it does not confirm reaction success.

Validation Methods
  • ESI-MS (Electrospray Ionization Mass Spectrometry):

    • This is the gold standard.

    • Target Mass: Calculate the molecular weight of the oligo + 79.98 Da (PO3H) + 2 * 14.02 (Methyl groups) if methyls are retained.

    • Note: If standard ammonia deprotection is used, methyl groups on the phosphate may be partially hydrolyzed or remain intact depending on conditions. For Dimethyl Phosphate retention, use "UltraMild" deprotection (Potassium Carbonate in Methanol).

  • HPLC (Reverse Phase):

    • The phosphorylated product will have a distinct retention time compared to the n-1 failure sequence.

    • Efficiency Calculation:

      
      
      

Troubleshooting Guide

IssueProbable CauseSolution
Low Coupling Efficiency (<90%) Water in Acetonitrile or ActivatorReplace solvents with fresh, anhydrous bottles. Install molecular sieve traps.
Incomplete Oxidation Oxidizer solution is old/wetReplace Iodine/Pyridine/Water solution. Ensure oxidation time is at least 45s.
Product Degradation Harsh DeprotectionMethyl phosphotriesters are sensitive to strong nucleophiles. Use 0.05M K2CO3 in MeOH for deprotection if retaining methyls.

References

  • Glen Research. Chemical Phosphorylation Reagent - Technical Bulletin. Retrieved from [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
Application

Application Note &amp; Protocols: Advanced Deprotection Strategies for Methyl Phosphonate Oligonucleotides

Introduction: The Significance of Methyl Phosphonate Oligonucleotides Methyl phosphonate (MeP) oligonucleotides represent a pivotal class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Methyl Phosphonate Oligonucleotides

Methyl phosphonate (MeP) oligonucleotides represent a pivotal class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. This modification renders the internucleotide linkage uncharged, which confers several advantageous properties, including increased nuclease resistance and enhanced cellular uptake due to improved lipophilicity. These characteristics make MeP oligonucleotides valuable tools in antisense therapy, diagnostics, and fundamental biological research.

The synthesis of MeP oligonucleotides, typically performed on solid supports, requires the use of protecting groups on the nucleobases and the terminal ends to prevent unwanted side reactions. The final and most critical step in obtaining a functional MeP oligonucleotide is the removal of these protecting groups, a process known as deprotection. The success of the entire synthesis hinges on the efficiency and selectivity of this deprotection step. Incomplete or harsh deprotection can lead to modified or degraded oligonucleotides, compromising their biological activity.

This application note provides a comprehensive guide to the deprotection of methyl phosphonate oligonucleotides. We will delve into the mechanistic rationale behind different strategies, offer detailed, field-tested protocols, and discuss critical parameters for ensuring the integrity and purity of the final product.

The Chemistry of Deprotection: A Mechanistic Overview

The deprotection of synthetic oligonucleotides is a multi-step process that involves:

  • Cleavage from the Solid Support: The oligonucleotide chain is first released from the solid support to which it was anchored during synthesis.

  • Removal of Nucleobase Protecting Groups: Standard protecting groups on the exocyclic amines of adenine (Ac- or Bz-), cytosine (Ac- or Bz-), and guanine (iBu- or Pac-) must be removed.

  • Removal of Terminal Protecting Groups: The 5'-terminal protecting group, typically a dimethoxytrityl (DMT) group, is often removed as the final step.

The key challenge in deprotecting MeP oligonucleotides lies in the stability of the methyl phosphonate linkage itself. While resistant to nucleases, it can be susceptible to degradation under certain chemical conditions, particularly harsh basic or acidic treatments that are sometimes used for standard phosphodiester oligonucleotides. Therefore, deprotection strategies must be carefully chosen to be robust enough to remove all protecting groups without compromising the integrity of the MeP backbone.

Choosing the Right Deprotection Reagent

The choice of deprotection reagent is dictated by the nature of the protecting groups used during synthesis and the stability of the MeP linkage. The most common strategies involve aminolytic or thiolytic cleavage.

  • Ammonia/Methylamine (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine is a widely used and highly effective reagent for removing common nucleobase protecting groups. It is particularly efficient at removing the isobutyryl group from guanine, which can be slow to cleave with ammonia alone.

  • Ethylenediamine (EDA): EDA-based reagents are also employed, often in combination with other nucleophiles, and can offer different selectivity and milder conditions.

  • Thiophenolic Reagents: For the specific cleavage of the methyl phosphonate group itself (if desired, for conversion to a phosphodiester), a strong nucleophile like triethylamine-thiophenol is required. This is a critical step in certain analytical or therapeutic strategies where a phosphodiester backbone is ultimately needed.

Experimental Protocols

The following protocols are designed to provide a starting point for researchers. Optimization may be required based on the specific sequence, length, and purity requirements of the MeP oligonucleotide.

Protocol 1: Standard Deprotection using Ammonium Hydroxide/Methylamine (AMA)

This protocol is suitable for MeP oligonucleotides synthesized with standard acyl protecting groups on the nucleobases.

Workflow Diagram:

Deprotection_Workflow_AMA cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification & Analysis Oligo_on_Support MeP Oligonucleotide (on CPG support, fully protected) Add_AMA Add AMA Reagent (NH4OH / CH3NH2) Oligo_on_Support->Add_AMA Step 1 Incubate Incubate at Elevated Temp. (e.g., 65°C) Add_AMA->Incubate Step 2 Cool_Evap Cool & Evaporate Supernatant Incubate->Cool_Evap Step 3 Resuspend Resuspend in H2O Cool_Evap->Resuspend Step 4 Purify Purify (e.g., HPLC, PAGE) Resuspend->Purify Step 5 Analyze Analyze (e.g., MS, UV-Vis) Purify->Analyze Step 6 Final_Product Pure, Deprotected MeP Oligonucleotide Analyze->Final_Product

Caption: Workflow for AMA-mediated deprotection of MeP oligonucleotides.

Materials:

  • MeP oligonucleotide synthesized on Controlled Pore Glass (CPG) support in a synthesis column.

  • Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA reagent).

  • Screw-cap, pressure-resistant vials.

  • Heating block or oven.

  • Centrifugal vacuum concentrator (e.g., SpeedVac).

  • Nuclease-free water.

Procedure:

  • Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. This should be done in a fume hood with appropriate personal protective equipment (PPE).

  • Cleavage from Support:

    • Using a syringe, pass 1-2 mL of the AMA reagent through the synthesis column containing the CPG-bound oligonucleotide.

    • Collect the eluate in a 2 mL pressure-resistant vial.

    • Repeat this step one more time to ensure all the oligonucleotide is cleaved from the support.

  • Base Deprotection:

    • Seal the vial tightly.

    • Incubate the vial in a heating block at 65°C for 15-20 minutes. This elevated temperature accelerates the removal of the exocyclic amine protecting groups.

  • Solvent Removal:

    • Allow the vial to cool completely to room temperature before opening to prevent splashing of the basic solution.

    • Place the open vial in a centrifugal vacuum concentrator and dry the sample until a pellet or film is visible.

  • Resuspension:

    • Resuspend the dried oligonucleotide pellet in a suitable volume of nuclease-free water (e.g., 200-500 µL).

    • The crude, deprotected MeP oligonucleotide is now ready for quantification and purification.

Protocol 2: Thiolytic Demethylation of the Methyl Phosphonate Backbone

This protocol is for the specific conversion of the MeP linkage to a standard phosphodiester linkage. This is an advanced technique used for analytical purposes or to alter the properties of the oligonucleotide post-synthesis.

Mechanism Diagram:

Caption: SN2 mechanism for thiolytic demethylation of a MeP linkage.

Materials:

  • Crude or purified MeP oligonucleotide.

  • Thiophenol.

  • Triethylamine (TEA).

  • 1,4-Dioxane or N,N-Dimethylformamide (DMF).

  • Ethyl acetate.

  • Sodium perchlorate solution (e.g., 0.1 M in acetone).

  • Nuclease-free water.

Procedure:

  • Reagent Preparation: In a fume hood, prepare the demethylation reagent by mixing thiophenol, triethylamine, and dioxane in a 1:2:2 (v/v/v) ratio. This reagent is highly reactive and should be prepared fresh.

  • Demethylation Reaction:

    • Dissolve the dried MeP oligonucleotide in the freshly prepared demethylation reagent.

    • Allow the reaction to proceed at room temperature for 2-4 hours. The progress can be monitored by HPLC or mass spectrometry.

  • Precipitation:

    • Once the reaction is complete, add 10 volumes of ethyl acetate to the reaction mixture. This will precipitate the oligonucleotide.

    • For more efficient precipitation, add a solution of sodium perchlorate in acetone.

    • Centrifuge the mixture to pellet the demethylated oligonucleotide.

  • Washing and Drying:

    • Carefully decant the supernatant.

    • Wash the pellet with ethyl acetate or ethanol to remove residual reagents.

    • Dry the pellet under vacuum.

  • Resuspension:

    • Resuspend the final phosphodiester oligonucleotide in nuclease-free water for subsequent purification and analysis.

Data Summary and Critical Parameters

The efficiency of deprotection is influenced by several factors. The table below summarizes key parameters for the protocols described.

ParameterProtocol 1 (AMA)Protocol 2 (Thiolytic)Rationale & Considerations
Primary Reagent NH4OH / CH3NH2Thiophenol / TEAAMA is for base deprotection; Thiophenol is for backbone demethylation.
Temperature 65°CRoom TemperatureHeat accelerates amide hydrolysis in AMA. Thiolysis is efficient at RT.
Time 15-20 minutes2-4 hoursAMA deprotection is rapid. Demethylation is slower and should be monitored.
Key Outcome Cleavage & Base DeprotectionBackbone DemethylationProduces a neutral MeP oligo vs. a charged phosphodiester oligo.
Major Risk Incomplete Guanine DeprotectionBackbone DegradationInsufficient time/temp for AMA. Prolonged exposure to thiophenol can cause side reactions.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Deprotection (extra peaks in HPLC/MS) 1. Insufficient incubation time or temperature with AMA. 2. Reagent degradation.1. Increase incubation time to 30 minutes or temperature to 70°C. 2. Use freshly prepared AMA reagent.
Low Yield of Final Product 1. Incomplete cleavage from solid support. 2. Loss during precipitation/washing steps.1. Ensure sufficient volume of AMA is passed through the column. 2. Optimize precipitation conditions (e.g., use co-precipitant like glycogen).
Evidence of Backbone Degradation 1. Deprotection conditions too harsh. 2. Presence of contaminants.1. Reduce temperature or time for AMA deprotection. 2. Ensure all reagents and solvents are of high purity.

Conclusion

The successful deprotection of methyl phosphonate oligonucleotides is a critical determinant of their final quality and biological function. The choice between a standard aminolytic deprotection for obtaining the final MeP product and a more specialized thiolytic demethylation depends entirely on the desired final structure of the oligonucleotide. By understanding the underlying chemical mechanisms and carefully controlling reaction parameters as outlined in these protocols, researchers can reliably produce high-purity MeP oligonucleotides for a wide range of applications in research and drug development.

References

  • Miller, P. S. (2002). Methylphosphonate oligonucleotides as research reagents and potential therapeutics. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.8. [Link]

  • Thiviyanathan, V., Vyazovkina, K. V., Goeppinger, S. R., & Gorenstein, D. G. (2002). Nuclease resistance and RNase H sensitivity of methylphosphonate/phosphate chimeric oligonucleotides. Bioorganic & Medicinal Chemistry Letters, 12(4), 543–546. [Link]

  • Reddy, M. P., Farooqui, F., & Hanna, N. B. (1995). A new deprotection method for synthetic oligonucleotides. Tetrahedron Letters, 36(49), 8929–8932. [Link]

  • Daub, G. W., & van Tamelen, E. E. (1977). Synthesis of oligoribonucleotides based on the facile cleavage of methyl phosphotriester intermediates. Journal of the American Chemical Society, 99(10), 3526–3528. [Link]

Method

Application Note: Preparation and Integration of Dimethyl N,N-Diisopropylphosphoramidite for Automated Synthesizers

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide Executive Summary Dimethyl N,N-diisopropylphosphoramidite (CAS 122194-07-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide

Executive Summary

Dimethyl N,N-diisopropylphosphoramidite (CAS 122194-07-4) is a highly reactive P(III) building block widely utilized in organic and solid-phase synthesis. It serves as a critical reagent for the phosphorylation of nucleosides, the synthesis of acetylphosphonate diesters (vital in antimicrobial DXP synthase inhibitor development)[1], and the introduction of terminal dimethyl phosphate groups on automated synthesizers. Because P(III) centers are exquisitely sensitive to moisture and oxidation, preparing this reagent for an automated synthesizer requires strict environmental control. This guide outlines the mechanistic causality, quantitative preparation parameters, and a self-validating protocol to ensure >98% coupling efficiencies.

Scientific Principles & Mechanistic Causality

To achieve optimal synthesis yields, it is critical to understand the chemical behavior of the phosphoramidite during activation and coupling.

The Role of Activation: By itself, Dimethyl N,N-diisopropylphosphoramidite is relatively stable to nucleophilic attack because the diisopropylamino moiety is a poor leaving group. During the coupling cycle on a synthesizer, a weak acid activator (typically 1H-tetrazole, 5-(ethylthio)-1H-tetrazole, or 4,5-dicyanoimidazole) is introduced simultaneously with the phosphoramidite[2]. The activator protonates the nitrogen of the diisopropylamino group, driving its expulsion and generating a highly reactive tetrazolyl phosphite intermediate. This intermediate is immediately attacked by the target nucleophile (e.g., a 5'-hydroxyl group), forming the desired phosphite triester[2].

The Threat of Hydrolysis: If trace water is present in the solvent or synthesizer lines, it outcompetes the target hydroxyl group, reacting with the activated intermediate to form an inert dimethyl H-phosphonate. This side reaction irreversibly consumes the reagent, drastically lowering coupling yields. Therefore, absolute anhydrous conditions (<30 ppm H₂O) are non-negotiable.

Mechanism P Dimethyl N,N-diisopropyl- phosphoramidite Act Activator (1H-Tetrazole) Protonates N(iPr)2 P->Act Step 1 Int Tetrazolyl Phosphite Intermediate Act->Int - HN(iPr)2 Nuc Nucleophilic Attack (Target R-OH) Int->Nuc Step 2 Prod Phosphite Triester Product Nuc->Prod - Tetrazole

Fig 1. Mechanism of tetrazole-mediated phosphoramidite activation and subsequent alcoholysis.

Quantitative Preparation Parameters

Standard automated synthesizers (e.g., ABI, ÄKTA, or MerMade systems) typically utilize phosphoramidite solutions at concentrations of 0.10 M or 0.15 M .

Physicochemical Properties:

  • Molecular Weight: 193.22 g/mol

  • Density: 1.05 g/mL (at 20 °C)

  • Purity: ≥95.0% (GC)

Use the following self-validating volumetric table to prepare the exact amount of reagent needed, minimizing waste of this sensitive compound.

Target Volume (mL)Target Concentration (M)Reagent Mass Required (g)Reagent Volume Required (µL)Anhydrous ACN Volume (mL)
10.00.10 M0.193184~9.8
20.00.10 M0.386368~19.6
50.00.10 M0.966920~49.1
100.00.10 M1.9321840~98.2
10.00.15 M0.290276~9.7
50.00.15 M1.4491380~48.6

(Note: Volumetric additions assume standard ambient temperature. Always add the reagent to the solvent, not vice versa, to ensure immediate solvation and prevent localized concentration gradients).

Experimental Workflow & Protocol

Workflow A 1. Thermal Equilibration (Warm to 20°C) B 2. Solvent Dispensing (Anhydrous ACN <30ppm H2O) A->B C 3. Reagent Addition (Micropipette Transfer) B->C D 4. Moisture Scavenging (Add 3A Molecular Sieves) C->D E 5. Synthesizer Integration (Argon Pressurization) D->E

Fig 2. Step-by-step workflow for preparing phosphoramidite solutions under anhydrous conditions.

Step-by-Step Methodology (Self-Validating System)

Step 1: Reagent Equilibration (Critical Causality Step)

  • Action: Remove the Dimethyl N,N-diisopropylphosphoramidite from cold storage (-20 °C) and place it in a desiccator for at least 60 minutes until it reaches room temperature.

  • Causality: Opening a cold reagent bottle in ambient air causes immediate condensation of atmospheric moisture into the hygroscopic liquid. This will irreversibly hydrolyze the P(III) center.

  • Validation: The exterior of the bottle must be completely dry and at ambient temperature before the septum is pierced or the cap is removed.

Step 2: Glassware and Solvent Preparation

  • Action: Within an Argon or N₂ purged glovebox, dispense the required volume of Anhydrous Acetonitrile (ACN, <30 ppm H₂O) into a pre-baked (110 °C overnight) synthesizer bottle.

  • Causality: Standard HPLC-grade ACN contains up to 500 ppm water, which will destroy the reagent. Only certified anhydrous solvents packaged under inert gas should be used.

Step 3: Reagent Transfer

  • Action: Using a dry, gas-tight syringe or a calibrated positive-displacement micropipette, transfer the calculated volume of Dimethyl N,N-diisopropylphosphoramidite (e.g., 920 µL for 50 mL of 0.1 M solution) into the ACN. Swirl gently to mix.

  • Validation Checkpoint: Hold the solution against a white background. It must be perfectly clear and colorless. If the solution is cloudy or milky, the reagent has polymerized or hydrolyzed, and the batch must be discarded.

Step 4: Moisture Scavenging

  • Action: Add 5-10 beads of freshly activated 3Å molecular sieves to the solution.

  • Causality: Even "anhydrous" ACN contains trace water. 3Å sieves act as a thermodynamic sink, absorbing water molecules without trapping the much larger phosphoramidite molecules. This extends the on-synthesizer lifespan of the reagent from 24 hours to 3-5 days.

Step 5: Synthesizer Integration and Priming

  • Action: Cap the bottle securely with the synthesizer's delivery septum. Attach the bottle to the designated port on the synthesizer. Immediately pressurize the bottle with Argon.

  • Action: Prime the reagent line by executing the synthesizer's prime command (typically 3-5 delivery pulses) to flush dead volume and ensure the anhydrous solution reaches the valve block.

  • Validation: Perform a test coupling cycle. A successful preparation will yield a coupling efficiency of >98% (verifiable via trityl monitoring if coupling to a DMT-protected support, or via LC-MS analysis of the cleaved product).

Troubleshooting & Quality Control
  • Symptom: Dropping coupling yields over sequential synthesizer runs.

    • Cause: Argon pressure leak leading to atmospheric moisture ingress, or expired reagent.

    • Solution: Replace the septum. Phosphoramidite solutions should generally be used within 72 hours of preparation.

  • Symptom: Blocked synthesizer lines.

    • Cause: Precipitation of hydrolyzed H-phosphonate salts.

    • Solution: Flush the lines with 10% N-methylimidazole in THF, followed by copious amounts of anhydrous ACN. Ensure future reagent preparations pass the visual clarity validation in Step 3.

References
  • Chen, E. C., & Freel Meyers, C. L. (2024). "An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme." NIH PubMed Central (PMC). URL:[Link]

  • "The mechanism of the phosphoramidite synthesis of polynucleotides." ResearchGate. URL:[Link]

Sources

Application

reaction mechanism of Dimethyl N,N-diisopropylphosphoramidite with nucleosides

Technical Application Note: Phosphitylation of Nucleosides using Dimethyl N,N-diisopropylphosphoramidite Executive Summary & Application Scope Dimethyl N,N-diisopropylphosphoramidite (CAS: 122194-07-4) is a specialized p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Phosphitylation of Nucleosides using Dimethyl N,N-diisopropylphosphoramidite

Executive Summary & Application Scope

Dimethyl N,N-diisopropylphosphoramidite (CAS: 122194-07-4) is a specialized phosphitylating reagent used primarily for the synthesis of methyl phosphotriester oligonucleotides and the global phosphorylation of nucleoside hydroxyl groups. Unlike the standard 2-cyanoethyl reagents used in commercial DNA synthesis, this reagent introduces a non-ionic methyl phosphate backbone.

Key Applications:

  • Neutral Backbone DNA: Synthesis of methyl phosphotriester DNA analogs (uncharged), which exhibit enhanced cell membrane permeability and nuclease resistance.

  • Prodrug Synthesis: Introduction of biolabile phosphate masking groups.

  • Chemical Phosphorylation: Efficient conversion of 5'-OH or 3'-OH nucleosides to their corresponding dimethyl phosphite triesters.

Mechanistic Deep Dive: The Tetrazole Activation Cycle

The reaction relies on the high reactivity of the trivalent phosphorus atom. The P(III) center is activated by a weak acid, typically 1H-tetrazole or 5-Ethylthio-1H-tetrazole (ETT) , which converts the stable phosphoramidite into a highly reactive electrophile.

Step-by-Step Mechanism:
  • Protonation: The acidic proton of the tetrazole activator protonates the diisopropylamino nitrogen of the phosphoramidite [1].[][2][3] This converts the amine into a good leaving group.[3]

  • Displacement (Rate-Limiting Step): The tetrazole anion attacks the phosphorus center, displacing diisopropylamine. This forms the tetrazolyl-phosphite intermediate . This species is highly reactive due to the electron-withdrawing nature of the tetrazole ring.

  • Coupling: The nucleophilic hydroxyl group of the target nucleoside attacks the phosphorus of the tetrazolyl intermediate.[]

  • Product Formation: The tetrazole is displaced, yielding the nucleoside dimethyl phosphite triester .

  • Oxidation (Post-Coupling): The P(III) triester is chemically unstable and acid-labile. It must be oxidized (typically with Iodine/Water/Pyridine) to the stable P(V) phosphate triester [2].[3]

Visualizing the Pathway

ReactionMechanism Reagent Dimethyl N,N-diisopropyl phosphoramidite (P-III) Intermediate1 Protonated Amidite Reagent->Intermediate1 Protonation Activator Activator (1H-Tetrazole) Activator->Intermediate1 Intermediate2 Tetrazolyl-Phosphite Intermediate (Highly Reactive) Intermediate1->Intermediate2 - Diisopropylamine Product_PIII Phosphite Triester (P-III) Intermediate2->Product_PIII + Nucleoside (Coupling) Nucleoside Nucleoside (R-OH) Nucleoside->Product_PIII FinalProduct Methyl Phosphate Triester (P-V) Product_PIII->FinalProduct Oxidation Oxidizer Oxidizer (I2 / H2O) Oxidizer->FinalProduct

Figure 1: Reaction pathway from phosphoramidite activation to stable phosphate triester.

Experimental Protocol: Solution Phase Coupling

Safety Note: Phosphoramidites are moisture-sensitive. All glassware must be oven-dried. Perform reactions under an inert atmosphere (Argon/Nitrogen).

Materials Required:
  • Reagent: Dimethyl N,N-diisopropylphosphoramidite (Store at -20°C).

  • Substrate: 5'-DMT-Nucleoside (dried overnight in vacuo).

  • Activator: 0.45 M 1H-Tetrazole in Acetonitrile (or 0.25 M ETT for faster kinetics).

  • Solvent: Anhydrous Acetonitrile (water content < 30 ppm).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.

Step-by-Step Procedure:
  • Preparation:

    • Co-evaporate the nucleoside (1.0 eq) with anhydrous acetonitrile (3x) to remove trace water.

    • Dissolve the nucleoside in anhydrous acetonitrile to a concentration of 0.1 M.

  • Activation & Coupling:

    • Add Dimethyl N,N-diisopropylphosphoramidite (1.2 - 1.5 eq) to the nucleoside solution.

    • Add Activator Solution (3.0 - 4.0 eq relative to amidite) dropwise via syringe.

    • Observation: A slight precipitate (diisopropylammonium tetrazolide) may form.

    • Stir at room temperature for 15–30 minutes.

  • Monitoring (Critical):

    • Check reaction progress via TLC or 31P NMR (See Data Section). The starting amidite peak (~148 ppm) should disappear, replaced by the product peak (~140 ppm).

  • Oxidation:

    • Once coupling is complete, add the Oxidizer Solution (1.5 eq of Iodine) and stir for 5 minutes.

    • The solution color should transition from dark brown (iodine) to colorless/yellow as iodine is consumed.

  • Workup:

    • Quench excess iodine with aqueous Sodium Thiosulfate.

    • Extract with Dichloromethane (DCM) and wash with brine.

    • Dry over Na2SO4 and concentrate.

Analytical Data & Validation

The most reliable method for validating this reaction is 31P NMR Spectroscopy . The chemical shift changes distinctly as the phosphorus oxidation state and coordination environment change.

Table 1: Characteristic 31P NMR Shifts (in CD3CN)

SpeciesChemical Shift (

ppm)
Description
Starting Material 148.0 - 150.0 Dimethyl N,N-diisopropylphosphoramidite (P-III)
Active Intermediate ~126.0 Tetrazolyl-phosphite intermediate (Transient) [3]
Coupled Product 139.0 - 141.0 Nucleoside Methyl Phosphite Triester (P-III)
Oxidized Product -2.0 to +2.0 Nucleoside Methyl Phosphate Triester (P-V)
Hydrolysis Byproduct 5.0 - 10.0 Dimethyl H-Phosphonate (indicates moisture contamination)

Troubleshooting & Optimization Logic

Common failure modes often stem from moisture or steric hindrance. Use the decision tree below to diagnose issues.

Troubleshooting Start Start: Low Yield or Impurities CheckNMR Check 31P NMR Start->CheckNMR H_Phosphonate Peak at 5-10 ppm? (H-Phosphonate) CheckNMR->H_Phosphonate Amidite_Left Peak at 148 ppm? (Unreacted Reagent) CheckNMR->Amidite_Left Moisture Moisture Contamination. Action: Dry solvents, increase molecular sieves. H_Phosphonate->Moisture Yes Activator Activation Failure. Action: Use ETT or DCI (More potent activators). Amidite_Left->Activator Yes

Figure 2: Troubleshooting logic based on 31P NMR signatures.

Expert Insight:

  • Steric Hindrance: If reacting with a secondary hydroxyl (e.g., 2'-OH or 3'-OH), standard Tetrazole may be too slow. Switch to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) to accelerate protonation and displacement [4].

  • Stability: The methyl phosphotriester linkage is stable in neutral conditions but can be hydrolyzed in strong base. Avoid standard Ammonium Hydroxide deprotection if you intend to keep the methyl group intact.

References

  • Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.[4][5] Link

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. Link

  • Dahl, B. H., Nielsen, J., & Dahl, O. (1987).[4] Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. Nucleic Acids Research, 15(4), 1729–1743.[4][5] Link

  • Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(22), 5210–5215. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identifying Impurities in Dimethyl N,N-diisopropylphosphoramidite by ³¹P NMR

Welcome to the technical support center for the analysis of Dimethyl N,N-diisopropylphosphoramidite. This guide is designed for researchers, scientists, and professionals in drug development who utilize phosphoramidites...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Dimethyl N,N-diisopropylphosphoramidite. This guide is designed for researchers, scientists, and professionals in drug development who utilize phosphoramidites in their work. As a key reagent in oligonucleotide synthesis, ensuring the purity of Dimethyl N,N-diisopropylphosphoramidite is critical for the successful synthesis of high-quality DNA and RNA.[1][2] ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for assessing the purity of these compounds due to the 100% natural abundance of the phosphorus-31 isotope and the wide chemical shift range, which simplifies spectral interpretation.[3][4]

This document provides practical, in-depth guidance in a question-and-answer format to address common issues and questions that arise during the ³¹P NMR analysis of Dimethyl N,N-diisopropylphosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What is the expected ³¹P NMR chemical shift for pure Dimethyl N,N-diisopropylphosphoramidite?

The main signal for the trivalent phosphorus (P(III)) in Dimethyl N,N-diisopropylphosphoramidite typically appears in the region of 140 ppm to 155 ppm .[3] It is important to note that since the phosphorus center is chiral, you may observe two distinct singlets if proton decoupling is not applied, representing the two diastereomers.[3] With proton decoupling, these often appear as a single sharp singlet.[3]

Q2: Why am I seeing signals outside of the 140-155 ppm range in my ³¹P NMR spectrum?

Signals outside of the characteristic phosphoramidite region are indicative of impurities. These impurities can arise from the synthesis process, degradation during storage, or exposure to air and moisture.[4][5] The two most common types of impurities are hydrolysis and oxidation products.

Q3: What are the most common impurities and where do their ³¹P NMR signals appear?

The most prevalent impurities are the result of hydrolysis and oxidation of the phosphoramidite.

  • Hydrolysis Product (H-phosphonate): Exposure to moisture leads to the formation of the corresponding H-phosphonate. This pentavalent phosphorus (P(V)) species will appear as a distinct signal in the downfield region, typically between 0 and 10 ppm .[5] The presence of this signal is a clear indicator of sample degradation due to water.[5]

  • Oxidation Product (Phosphate): Unwanted oxidation of the P(III) center to a P(V) phosphate can occur, especially with prolonged exposure to air.[5] The resulting phosphate species typically resonates in the region of -1 to -5 ppm .[6]

  • Other P(V) Species: A variety of other pentavalent phosphorus impurities can also be present, often appearing in the broader region of -10 ppm to 50 ppm .[3]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to identifying and mitigating common issues encountered during the ³¹P NMR analysis of Dimethyl N,N-diisopropylphosphoramidite.

Issue 1: Unexpected peaks observed in the P(V) region (approx. -10 to 50 ppm).

This is the most common issue and points towards sample degradation.

Root Cause Analysis Workflow

G start P(V) Impurity Detected (-10 to 50 ppm) check_hydrolysis Is there a peak around 0-10 ppm? start->check_hydrolysis check_oxidation Is there a peak around -1 to -5 ppm? check_hydrolysis->check_oxidation No hydrolysis_confirmed Likely Hydrolysis (H-phosphonate formation) check_hydrolysis->hydrolysis_confirmed Yes oxidation_confirmed Likely Oxidation (Phosphate formation) check_oxidation->oxidation_confirmed Yes remedy_hydrolysis Review sample handling and storage. Ensure anhydrous conditions. hydrolysis_confirmed->remedy_hydrolysis remedy_oxidation Minimize air exposure. Use fresh, sealed reagents. oxidation_confirmed->remedy_oxidation

Caption: Troubleshooting workflow for P(V) impurities.

Step-by-Step Experimental Protocol for Sample Preparation

To minimize the introduction of impurities during sample preparation, follow this protocol meticulously:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk line techniques.

  • Dry Glassware: Ensure all NMR tubes and any glassware used for sample transfer are oven-dried and cooled under a stream of inert gas immediately before use.

  • Anhydrous Solvent: Use a high-quality, anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) from a freshly opened sealed bottle or one that has been properly dried over molecular sieves.

  • Sample Transfer: Use a gas-tight syringe to transfer the Dimethyl N,N-diisopropylphosphoramidite and the deuterated solvent to the NMR tube.

  • Capping: Immediately cap the NMR tube securely to prevent the ingress of atmospheric moisture and oxygen.

  • Prompt Analysis: Analyze the sample by ³¹P NMR as soon as possible after preparation.

Issue 2: Broad or distorted peaks for the main phosphoramidite signal.

Broad peaks can indicate several issues, from sample viscosity to the presence of paramagnetic impurities.

Troubleshooting Logic

G start Broad Phosphoramidite Signal check_concentration Is the sample highly concentrated? start->check_concentration check_impurities Are there signs of paramagnetic impurities? check_concentration->check_impurities No dilute_sample Dilute the sample with more anhydrous deuterated solvent. check_concentration->dilute_sample Yes filter_sample Consider filtering the sample through a small plug of dry Celite® or silica gel (under inert atmosphere). check_impurities->filter_sample Possible

Caption: Logic for addressing broad phosphoramidite signals.

Data Summary: Common Impurities and their ³¹P NMR Chemical Shifts

For quick reference, the following table summarizes the chemical shifts of Dimethyl N,N-diisopropylphosphoramidite and its common impurities.

CompoundPhosphorus Oxidation StateTypical ³¹P NMR Chemical Shift (ppm)
Dimethyl N,N-diisopropylphosphoramiditeP(III)140 - 155
Hydrolysis Product (H-phosphonate)P(V)0 - 10
Oxidation Product (Phosphate)P(V)-1 - -5
Other P(V) ImpuritiesP(V)-10 - 50

Concluding Remarks

The purity of Dimethyl N,N-diisopropylphosphoramidite is paramount for the synthesis of high-fidelity oligonucleotides. ³¹P NMR is an indispensable tool for the quality control of this critical reagent. By understanding the characteristic chemical shifts of the pure compound and its common degradation products, and by employing meticulous sample handling techniques, researchers can ensure the integrity of their starting materials and the success of their synthetic endeavors.

References

  • Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]

  • SciSpace. (n.d.). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Experimental General procedures The product distribution of the reaction of PCl3 for the synthesis of chl. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 31P-NMR Data and Purtficatton Solvents of Rtbophosphoramidites. Retrieved from [Link]

  • Zheng, S., Tran, A., Curry, A. M., White, D. S., & Cen, Y. (2020). Convenient synthesis of pyrimidine 2′-deoxyribonucleoside monophosphates with important epigenetic marks at the 5-position. Organic & Biomolecular Chemistry, 18(28), 5349–5353. [Link]

  • PubChem. (n.d.). Dimethyl N,N-diisopropylphosphoramidite. Retrieved from [Link]

  • Reddit. (2024, August 19). Low yield in Phosphoamidite synthesis. Retrieved from [Link]

  • Wu, H., Gorenstein, D. G., & Beaucage, S. L. (1990). Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic Acids Research, 18(10), 3069–3073. [Link]

  • ResearchGate. (n.d.). 31 P NMR spectra of the reaction of a model phosphoramidite, 1t, with.... Retrieved from [Link]

  • MilliporeSigma. (n.d.). Dimethyl-N,N-diisopropylphosphoramidite Novabiochem 122194-07-4. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 31P N.M.R. chemical shifts. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Dimethyl N,N-diisopropylphosphoramidite Stability &amp; Moisture Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthesis failures attributed to "defective reagents" when the true culprit is microscopic moisture mismanagement. Dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthesis failures attributed to "defective reagents" when the true culprit is microscopic moisture mismanagement. Dimethyl N,N-diisopropylphosphoramidite (CAS 122194-07-4)[1] is a highly reactive P(III) building block essential for phosphorylations and oligonucleotide synthesis[1][2]. While its unique structure enhances reactivity, it also makes it exquisitely sensitive to water[3][4].

This guide provides a deep mechanistic understanding, self-validating protocols, and troubleshooting logic to ensure your synthetic workflows remain robust and reproducible.

Mechanistic Insight: The Causality of Moisture Degradation

To solve a chemical problem, you must first understand its mechanistic basis. Phosphoramidites rely on the electrophilicity of their trivalent phosphorus (P(III)) center. When exposed to trace moisture—whether from atmospheric humidity, degraded molecular sieves, or wet solvents—the P(III) center undergoes rapid nucleophilic attack by water[5][6].

This hydrolysis triggers the cleavage of the P-N bond, expelling diisopropylamine. The intermediate then tautomerizes, irreversibly converting the active reagent into dimethyl H-phosphonate[6][7]. This pentavalent P(V) species is synthetically inactive under standard tetrazole-mediated coupling conditions[5][8]. Consequently, even a minor degradation in your stock solution can exponentially decrease the overall yield of a multi-step synthesis.

Pathway A Dimethyl N,N-diisopropyl- phosphoramidite (Active P-III) C Unstable Intermediate A->C Nucleophilic Attack B H2O (Trace Moisture) B->C D Dimethyl H-phosphonate (Inactive P-V) C->D Tautomerization E Diisopropylamine (Byproduct) C->E Elimination

Fig 1: Hydrolytic degradation pathway of Dimethyl N,N-diisopropylphosphoramidite.

Diagnostic Data & Moisture Thresholds

Do not guess the integrity of your reagents; measure it. Quantitative validation is the foundation of trustworthy science. Below are the critical parameters for diagnosing reagent health and maintaining a moisture-free environment.

Table 1: ³¹P NMR Diagnostic Markers [7]

Compound State Chemical Species Phosphorus Valency Expected ³¹P NMR Shift Signal Characteristics
Active Reagent Dimethyl N,N-diisopropylphosphoramidite P(III) ~140 - 150 ppm Sharp Singlet

| Degraded Reagent | Dimethyl H-phosphonate | P(V) | ~0 - 20 ppm | Doublet (Large


 ~600-700 Hz) |

Table 2: Moisture Thresholds for Synthesis [5]

Component Maximum Allowable Water Consequence of Exceedance
Acetonitrile (Diluent) < 10 ppm Rapid hydrolysis of the phosphoramidite
Activator Solution < 20 ppm Competitive reaction, poor coupling efficiency

| Inert Gas (Ar/N₂) | < 5 ppm (Grade 5.0) | Gradual degradation during storage |

Standard Operating Procedures (SOPs)

The following self-validating protocols are designed to prevent degradation and empirically prove the integrity of your reagents before committing them to expensive syntheses.

Protocol A: Anhydrous Preparation of Phosphoramidite Solutions
  • Purge: Purge a dry, septum-sealed vial with Grade 5.0 Argon or Nitrogen for 5 minutes.

  • Equilibrate: Allow the sealed bottle of Dimethyl N,N-diisopropylphosphoramidite to reach room temperature in a desiccator before opening. Causality: Opening cold bottles causes instant condensation of atmospheric moisture into the reagent[5].

  • Transfer: Using an oven-dried, gas-tight syringe, transfer the required volume of the neat reagent into the purged vial.

  • Dilute: Add ultra-dry solvent (e.g., Acetonitrile, <10 ppm H₂O) over activated 3Å molecular sieves[5].

  • Store: Maintain the solution under positive inert gas pressure and use within 24-48 hours to guarantee optimal coupling efficiency.

Protocol B: Diagnostic ³¹P NMR Purity Assessment
  • Sample Prep: Extract 0.5 mL of the suspected phosphoramidite solution using an inert syringe.

  • Lock Solvent: Inject the sample into an NMR tube containing a sealed capillary of D₂O or CDCl₃. Causality: Using a sealed capillary prevents the moisture inherent in deuterated solvents from artificially degrading your sample during the scan.

  • Acquisition: Acquire a ³¹P NMR spectrum (proton-decoupled) using a minimum of 64 scans to ensure a high signal-to-noise ratio for trace impurities[5][7].

  • Analysis: Integrate the peaks. The active P(III) species will appear around 140-150 ppm. Any signal in the P(V) region confirms hydrolysis[7].

Troubleshooting Workflow

When coupling yields drop, systematic isolation of the variable is required. Follow this logic path to determine if moisture degradation of the phosphoramidite is the root cause.

Logic S1 Issue: Low Coupling Yield S2 Run 31P NMR on Reagent S1->S2 S3 Is a P(V) peak present at 0-20 ppm? S2->S3 S4 Yes: Reagent Hydrolyzed S3->S4 Yes S5 No: Reagent Intact S3->S5 No S6 Discard & use fresh stock. Check solvent H2O (<10 ppm). S4->S6 S7 Investigate activator or synthesizer lines. S5->S7

Fig 2: Diagnostic workflow for troubleshooting poor coupling yields via ³¹P NMR.

Frequently Asked Questions (FAQs)

Q: My neat reagent has turned slightly cloudy. Is it still usable? A: Cloudiness typically indicates the formation of diisopropylammonium salts. This happens when the diisopropylamine byproduct of hydrolysis reacts with trace acidic impurities or atmospheric CO₂. The reagent is likely compromised and must be analyzed via ³¹P NMR before use[7].

Q: Can I "dry" or rescue hydrolyzed Dimethyl N,N-diisopropylphosphoramidite? A: No. The hydrolytic conversion from a P(III) phosphoramidite to a P(V) H-phosphonate involves the irreversible cleavage of the P-N bond[6][7]. This is a structural chemical degradation, not simple hydration. The compromised batch must be discarded.

Q: What is the optimal storage condition for the neat reagent to maximize shelf life? A: Store the neat liquid at 0 to 8 °C strictly under an inert atmosphere (Nitrogen or Argon)[1][9]. For long-term storage, -20 °C is preferred, provided the container is allowed to fully equilibrate to room temperature before opening to prevent condensation.

References
  • Chem-Impex. "Dimethyl-N,N-diisopropylphosphoramidite - Chem-Impex". 1

  • Arctom Scientific. "CAS NO. 122194-07-4 | Dimethyl-N,N-diisopropylphosphoramidite". 9

  • Sigma-Aldrich. "Dimethyl-N,N-diisopropylphosphoramidite Novabiochem 122194-07-4". 2

  • Benchchem. "preventing degradation of DMT-dT phosphoramidite-d11 during synthesis". 5

  • Guidechem. "DIETHYL N,N-DIISOPROPYLPHOSPHORAMIDITE 42053-26-9 wiki". 3

  • ChemicalBook. "122194-07-4 | CAS DataBase".4

  • ResearchGate. "Hydrolysis of a phosphoramidite to give the H-phosphonate via the CE-H-phosphonate". 6

  • Reddit (r/Chempros). "Low yield in Phosphoamidite synthesis". 7

  • NIH PMC. "H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides". 8

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Methyl Impurities in Phosphoramidite Reactions

Welcome to the Advanced Troubleshooting Guide for oligonucleotide synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals identify, un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for oligonucleotide synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals identify, understand, and eliminate N-methyl impurities during solid-phase phosphoramidite reactions.

Rather than simply providing a list of fixes, this guide explores the mechanistic causality behind these impurities. By understanding the underlying chemistry—whether it stems from reagent contamination, thermodynamic rearrangements, or monomer synthesis—you can implement self-validating protocols to ensure the highest fidelity in your oligotherapeutics.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am observing a consistent +85 Da mass adduct in my crude oligonucleotides. What is the source of this N-methyl impurity?

A1: The +85 Da adduct is a classic signature of contamination introduced during the capping step of the synthesis cycle. The capping mixture utilizes N-methylimidazole (NMI) as a nucleophilic catalyst to facilitate the acetylation of unreacted 5'-hydroxyl groups.

However, industrial lots of NMI frequently contain an equilibrium mixture of 1,3,5-trimethylhexahydro-1,3,5-triazine and its Schiff base, N-methylenemethanamine 1. During capping, this triazine impurity acts as an electrophile and reacts with the growing oligonucleotide chain, resulting in an unwanted N-methylated adduct that adds exactly 85 Daltons to the molecular weight of the final product[1].

Q2: I am synthesizing oligonucleotides containing 1-methyladenine (m1A), but my final product contains 6-methyladenine (m6A). How is this N-methyl impurity forming?

A2: This is not a contamination issue, but rather a thermodynamic isomerization known as a Dimroth rearrangement , triggered during the final cleavage and deprotection step.

Standard deprotection conditions (e.g., concentrated aqueous ammonium hydroxide at 80 °C for 3 hours) are too harsh for m1A. Under high pH and elevated temperatures, the N1-methylated pyrimidine ring undergoes hydroxide attack and opens into an amidine intermediate. Upon ring closure, the methyl group migrates to the exocyclic amine (N6), which is thermodynamically more stable, forming m6A [[2]](2]. Because m1A and m6A are isomers, this impurity will not show a mass shift on MS, making it a highly deceptive critical impurity.

Q3: Can N-methyl impurities originate directly from the phosphoramidite monomers?

A3: Yes. Phosphoramidite monomers can harbor what are classified as reactive and critical impurities 3. These include N-methylated nucleobases formed as side-products during the upstream synthesis of the amidite itself. Because these impurities possess the active β-cyanoethyl phosphoramidite (CEP) group, they couple efficiently during the synthesis cycle. Once incorporated into the backbone, they are virtually impossible to separate from the desired full-length product using standard chromatography[3].

Part 2: Mechanistic Visualizations

Oligonucleotide Synthesis Cycle & Impurity Injection

The following diagram illustrates the standard phosphoramidite synthesis cycle and highlights the exact point where the +85 Da triazine impurity infiltrates the workflow.

SynthesisCycle Start Solid Support (CPG) Deblock 1. Deblocking (DCA) Removes DMT Group Start->Deblock Couple 2. Coupling Amidite + Activator Deblock->Couple Cap 3. Capping (Ac2O + NMI) Blocks unreacted 5'-OH Couple->Cap Oxidize 4. Oxidation (I2/H2O) Phosphite to Phosphate Cap->Oxidize Oxidize->Deblock Next Cycle Impurity Triazine Impurity in NMI (+85 Da Adduct) Impurity->Cap Contamination

Fig 1: Phosphoramidite synthesis cycle highlighting the capping step vulnerability to NMI impurities.

Dimroth Rearrangement Pathway

This diagram maps the thermodynamic isomerization of m1A to m6A under harsh deprotection conditions.

Dimroth m1A 1-Methyladenine (m1A) Desired Product Base Alkaline Deprotection (28% NH4OH) m1A->Base Base->m1A 25°C, 16h (Preserved) RingOpen Ring-Opened Amidine Intermediate Base->RingOpen 80°C, 3h m6A 6-Methyladenine (m6A) Isomeric Impurity RingOpen->m6A Dimroth Rearrangement

Fig 2: Base-catalyzed Dimroth rearrangement of m1A to m6A during high-temperature deprotection.

Part 3: Quantitative Data & Troubleshooting Matrix

The table below summarizes the quantitative markers and mitigation strategies for the three primary classes of N-methyl impurities.

Impurity SourceChemical IdentityMass Shift (Δ Da)Detection MethodPrimary Mitigation Strategy
Capping Reagent (NMI) 1,3,5-trimethylhexahydro-1,3,5-triazine+85.0 DaHR-MS (ESI-TOF)Fractional distillation of NMI; GC-MS lot validation (<1 ppm triazine).
Harsh Deprotection 6-Methyladenine (m6A) from m1A0.0 Da (Isomer)Reverse-Phase HPLCUtilize mild deprotection (28% NH₄OH at 25 °C for 16 h).
Amidite Monomer N-methylated nucleobase variantsVariable (+14.0 Da typical)LC-MS of MonomerVendor qualification; LC-MS profiling of raw phosphoramidites prior to use.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, implement the following self-validating protocols in your laboratory. Each protocol includes a built-in analytical verification step.

Protocol 1: NMI Quality Control & Triazine Removal

Objective: Eliminate the +85 Da adduct by ensuring NMI purity prior to the capping step.

  • Sampling: Extract a 1 mL aliquot from the industrial N-methylimidazole (NMI) lot.

  • GC-MS Baseline Analysis: Inject the sample into a GC-MS system. Monitor for the specific retention time of 1,3,5-trimethylhexahydro-1,3,5-triazine (typically eluting slightly after NMI depending on the column)[1].

  • Fractional Distillation: If the triazine peak is detected at >1 ppm, subject the NMI to fractional distillation under reduced pressure. Discard the early fractions (which concentrate the lower-boiling Schiff bases and triazine equilibrium products).

  • Validation: Re-analyze the main distillation fraction via GC-MS. Do not proceed with oligonucleotide synthesis until the triazine peak is undetectable.

Protocol 2: Mild Deprotection to Prevent Dimroth Rearrangement

Objective: Cleave and deprotect m1A-containing oligonucleotides without inducing isomerization to m6A.

  • Cleavage: Transfer the solid support (CPG) containing the synthesized oligonucleotide to a sealed reaction vial.

  • Reagent Addition: Add 1.0 mL of concentrated aqueous ammonium hydroxide (28%).

  • Mild Incubation: Seal the vial and incubate at 25 °C for 16 hours (strictly avoid the standard 80 °C / 3h protocol)[2].

  • Lyophilization: Vent the vial carefully and lyophilize the sample to dryness to remove ammonia.

  • Validation (Critical Step): Because m1A and m6A have identical molecular weights, HR-MS alone is insufficient. You must validate the product using Reverse-Phase (C18) HPLC . m1A and m6A will elute at distinct retention times (e.g., using a 100 mM triethylammonium acetate/acetonitrile gradient)[2]. Confirm the presence of a single peak corresponding to the m1A standard.

References

  • Methods for removing triazine from N-methylimidazole for synthesis of oligonucleotide Source: US Patent 9556124B2 / Google Patents URL
  • Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine Source: NIH / PubMed Central URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Phosphoramidite Precipitation in Oligonucleotide Synthesis

Welcome to the Application Support Center. A frequent and frustrating issue in automated solid-phase oligonucleotide synthesis is the sudden appearance of precipitates in phosphoramidite solutions, particularly deoxyguan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. A frequent and frustrating issue in automated solid-phase oligonucleotide synthesis is the sudden appearance of precipitates in phosphoramidite solutions, particularly deoxyguanosine (dG) amidites. This guide provides a mechanistic understanding of why precipitation occurs, diagnostic FAQs, and validated protocols to ensure high-yield, uninterrupted synthesis.

The Causality of Precipitation

Phosphoramidite chemistry relies on exquisitely moisture-sensitive intermediates. The primary cause of precipitation is not a manufacturer defect, but rather trace moisture contamination leading to chemical degradation[1]. Acetonitrile (ACN) and phosphoramidite powders are highly hygroscopic. When exposed to atmospheric water, the phosphoramidite undergoes a slow double hydrolysis reaction.

The doubly hydrolyzed form of dG phosphoramidite is highly insoluble in acetonitrile and forms a crystalline precipitate that can catastrophically obstruct synthesizer delivery lines[1]. Understanding this pathway is critical: precipitation is a symptom of a compromised, hydrated system.

HydrolysisPathway Moisture Atmospheric Moisture (Condensation/Humidity) Contamination Moisture Absorption (>30 ppm H2O) Moisture->Contamination ACN Acetonitrile Solvent (Hygroscopic) ACN->Contamination Amidite dG Phosphoramidite (Intact, Soluble) Hydrolysis1 Primary Hydrolysis (Loss of Diisopropylamine) Amidite->Hydrolysis1 Contamination->Hydrolysis1 Reacts with Hydrolysis2 Secondary Hydrolysis (Loss of Cyanoethyl Group) Hydrolysis1->Hydrolysis2 Slow progression Precipitate Doubly Hydrolyzed dG (Insoluble Precipitate) Hydrolysis2->Precipitate Crystallization

Mechanistic pathway of moisture-induced phosphoramidite double hydrolysis leading to precipitation.

Quantitative Data Summary

Maintaining strict environmental and chemical parameters is the only way to prevent hydrolysis. Below is a summary of the critical thresholds required for stable synthesis.

ParameterOptimal RangeCritical ThresholdConsequence of Deviation
Acetonitrile Water Content < 10 ppm> 30 ppmIncreased hydrolysis rate; precipitation and failed couplings[2].
Phosphoramidite Concentration 0.05 M – 0.10 M> 0.15 MExceeds solubility limit (especially for custom/lipophilic amidites)[2].
Atmospheric Exposure Time < 5 minutes> 20 minutesACN can absorb >200 ppm H₂O from the air in 20 mins, even under argon[1].
Molecular Sieve Pore Size 3 Å4 Å4 Å sieves may trap product or release dust; 3 Å specifically traps water[2].

Expert FAQs: Troubleshooting Specific Scenarios

Q: Why does my dG phosphoramidite precipitate, but my dA, dC, and dT remain clear? A: Of the four canonical nucleosidic phosphoramidites, the guanosine salt is inherently the least soluble in acetonitrile[1]. While all amidites undergo hydrolysis in the presence of water, the doubly hydrolyzed byproduct of dG is uniquely insoluble. The others typically remain in solution even when partially degraded, masking the moisture problem but severely reducing your overall coupling efficiency[1].

Q: I use (<20 ppm water). How is moisture still entering my system? A: Moisture introduction is almost always procedural. Common vectors include:

  • Thermal Condensation: Opening a bottle of phosphoramidite immediately after removing it from the -20°C freezer causes instant atmospheric condensation on the powder.

  • Argon Blanket Failure: An undisturbed open bottle of anhydrous acetonitrile can absorb enough atmospheric water to exceed 200 ppm in less than 20 minutes, even under a passive argon blanket[1].

  • Instrument Lines: Prolonged residence time on the synthesizer allows micro-diffusion of moisture through aging seals or tubing[1].

Q: Can I salvage a precipitated phosphoramidite solution by filtering it? A: No. If the precipitate is due to hydrolysis (which is the case for dG), the active phosphoramidite has been chemically destroyed. Filtering will remove the blockage risk, but the concentration of the active monomer will be unknown and drastically reduced. This will lead to catastrophic coupling failures and truncated oligonucleotides. The solution must be discarded.

Q: I am working with a custom, highly lipophilic phosphoramidite. It won't dissolve in ACN. What are my options? A: Highly lipophilic amidites (e.g., fatty acid modifications) often require dichloromethane (DCM) instead of acetonitrile[2]. However, DCM has a higher vapor pressure, which can alter synthesizer flow rates, and it may degrade certain plastic tubing. Consult your synthesizer manufacturer for DCM compatibility. Alternatively, a co-solvent mixture (e.g., ACN/DCM) can be optimized[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your synthesis pipeline, the following protocols incorporate self-validation steps. This allows you to verify the system's anhydrous integrity before risking expensive custom reagents.

Protocol 1: Ultra-Dry Solvent Preparation & Verification

Objective: Achieve and verify <10 ppm water content in diluent solvents.

  • Sieve Activation: Procure high-quality 3 Å molecular sieves (e.g., Trap-paks). If using bulk sieves, activate them by baking at 300°C for 3 hours, then cool in a vacuum desiccator.

  • Solvent Conditioning: Add a single layer of activated sieves to the bottom of a fresh bottle of DNA synthesis-grade anhydrous acetonitrile (factory spec <20 ppm)[2],[3].

  • Equilibration: Seal the bottle and allow it to stand undisturbed for at least 24 hours[2].

  • Validation (Critical): Extract a 1 mL aliquot using a dry, argon-purged syringe. Perform a Karl Fischer titration. The water content must read ≤ 10 ppm before proceeding[2].

Protocol 2: Anhydrous Reconstitution of Phosphoramidites

Objective: Dissolve amidites without introducing atmospheric moisture.

  • Thermal Equilibration: Remove the sealed phosphoramidite vial from the -20°C freezer. Place it in a desiccator and allow it to warm to room temperature for a minimum of 1 hour. Causality: This prevents condensation of atmospheric moisture on the cold inner walls of the vial or the hygroscopic powder.

  • Purging: In a glove box or under a continuous stream of dry Argon, carefully open the vial.

  • Dilution: Using a sterile, oven-dried syringe, inject the validated ultra-dry acetonitrile (from Protocol 1) to achieve the target concentration (typically 0.1 M)[2].

  • Desiccation in situ: For highly experimental or expensive custom amidites, add a small, activated 3 Å molecular sieve Trap-pak directly into the dissolved amidite vial[2]. Allow to stand overnight.

  • Validation: Perform a test coupling on a universal solid support (CPG) and measure the dimethoxytrityl (DMT) cation release via UV-Vis absorbance at 498 nm. A coupling efficiency of >98% validates the chemical integrity of the solution[4].

ReconstitutionWorkflow Step1 1. Thermal Equilibration Warm to RT in desiccator (Prevents condensation) Step4 4. Reconstitution Dilute under Argon (0.05M - 0.1M) Step1->Step4 Step2 2. Solvent Prep Add 3Å Sieves to ACN Wait 24h Step3 Step3 Step2->Step3 Step3->Step2 Fail Step3->Step4 Pass Step5 Step5 Step4->Step5

Self-validating workflow for the anhydrous reconstitution of phosphoramidites.

References

  • Glen Research. Suggested Laboratory Practices to Prevent Precipitation of dG Phosphoramidite. Available at: [Link]

  • YouDoBio. Acetonitrile <20 ppm Water | Solvent for DNA Synthesis. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. On-demand synthesis of phosphoramidites. Available at:[Link]

Sources

Troubleshooting

improving shelf life of Dimethyl N,N-diisopropylphosphoramidite

Technical Support Center: Troubleshooting & Shelf Life Optimization for Dimethyl N,N-diisopropylphosphoramidite Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Shelf Life Optimization for Dimethyl N,N-diisopropylphosphoramidite

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Dimethyl N,N-diisopropylphosphoramidite (CAS: 122194-07-4). As a highly reactive P(III) building block essential for 1[1], its performance is strictly dictated by its chemical integrity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize shelf life and ensure self-validating experimental workflows.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand its thermodynamic and kinetic drivers. Dimethyl N,N-diisopropylphosphoramidite is stable under neutral, anhydrous conditions but is highly vulnerable to two primary[]:

  • Hydrolysis (Moisture-Driven): Even trace amounts of water act as nucleophiles, attacking the electrophilic phosphorus center. This cleaves the P-N bond, yielding diisopropylamine and an inactive3[3].

  • Oxidation (Oxygen-Driven): Atmospheric oxygen rapidly oxidizes the electron-rich P(III) center to a thermodynamically stable P(V) phosphoramidate, rendering it completely 3[3].

PhosphoramiditeDegradation cluster_Degradation Degradation Triggers Reagent Dimethyl N,N-diisopropylphosphoramidite (Active P(III) Species) Hydrolysis Hydrolysis (P-N Bond Cleavage) Reagent->Hydrolysis Exposure to Oxidation Oxidation (P(III) → P(V)) Reagent->Oxidation Exposure to Moisture Moisture (H₂O) Moisture->Hydrolysis Oxygen Oxygen (O₂) Oxygen->Oxidation H_Phosphonate Dimethyl H-Phosphonate (Inactive Byproduct) Hydrolysis->H_Phosphonate Yields Phosphoramidate Dimethyl Phosphoramidate (Inactive Byproduct) Oxidation->Phosphoramidate Yields Prevention1 Anhydrous Storage (3Å Molecular Sieves) Prevention1->Moisture Scavenges Prevention2 Inert Atmosphere & -20°C (Argon/Nitrogen) Prevention2->Oxygen Displaces Prevention2->Hydrolysis Slows Kinetics Prevention2->Oxidation Slows Kinetics

Fig 1: Degradation pathways of phosphoramidites and targeted preventive interventions.

Troubleshooting & FAQs

Q1: My coupling efficiency dropped suddenly. How can I confirm if my Dimethyl N,N-diisopropylphosphoramidite has degraded? A1: Do not rely on visual inspection alone. Both the active reagent and its degraded byproducts present as 1[1]. The definitive, self-validating diagnostic tool is ³¹P-NMR spectroscopy. If your reagent has been exposed to air, you will likely see the emergence of peaks in the3[3]. A pure, active batch should exhibit a dominant singlet around 148–150 ppm.

Q2: What is the optimal storage configuration to achieve a shelf life of 12+ months? A2: Kinetic degradation is slowed by temperature, while thermodynamic degradation is prevented by atmospheric control. The reagent must be4[4]. We strongly recommend using Argon rather than Nitrogen. Because Argon is denser than air, it forms a protective "blanket" over the liquid during brief septum punctures. Additionally, storing the reagent over activated 3Å molecular sieves acts as a continuous self-correcting system, scavenging any adventitious moisture introduced during handling.

Q3: Can I recover or purify degraded Dimethyl N,N-diisopropylphosphoramidite? A3: It is generally not recommended to repurify degraded phosphoramidites for critical pharmaceutical syntheses due to the risk of incorporating impurities that lead to truncated sequences. However, if the degradation is purely oxidative and minor, can be attempted under strict Schlenk conditions. For most workflows, discarding the compromised batch and starting fresh is the most reliable choice.

Quantitative Data Summaries

Table 1: Impact of Storage Conditions on Shelf Life and Degradation Pathways

Storage ConditionAtmosphereAdditiveEstimated Shelf LifePrimary Degradation Pathway
Ambient (20°C)AirNone< 1 WeekHydrolysis & Oxidation
4°CAirNone2-4 WeeksHydrolysis
-20°CNitrogenNone3-6 MonthsSlow Oxidation
-20°C Argon 3Å Molecular Sieves 12+ Months Minimal Degradation

Table 2: ³¹P-NMR Diagnostic Markers for Quality Control

Chemical Species³¹P-NMR Chemical Shift (ppm)StatusAction Required
Dimethyl N,N-diisopropylphosphoramidite ~148 to 150Active ReagentProceed with synthesis
Dimethyl H-Phosphonate 0 to 10Hydrolyzed ByproductDiscard or repurify
Dimethyl Phosphoramidate -25 to 99Oxidized ByproductDiscard

Standard Operating Procedures (SOPs)

Protocol A: Anhydrous Aliquoting & Storage Preparation

Causality: Repeated freeze-thaw cycles and septum punctures introduce condensation. Aliquoting isolates the bulk supply from these risks.

  • Glassware Preparation: Bake amber glass vials and PTFE-lined septa at 150°C for a minimum of 4 hours. Cool them entirely within a vacuum desiccator.

  • Sieve Activation: Activate 3Å molecular sieves at 300°C under vacuum for 3 hours. (Causality: The 3-angstrom pore size perfectly traps water molecules (2.8Å) while structurally excluding the bulky phosphoramidite molecule).

  • Inert Transfer: Transfer the bulk reagent and the baked vials into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Dispense single-use volumes (e.g., 1-2 mL) into the vials containing 5-10 beads of activated sieves.

  • Sealing & Storage: Crimp-seal the vials tightly before removing them from the glovebox. Store immediately at -20°C.

Protocol B: Self-Validating ³¹P-NMR Quality Control Assessment

Causality: Running a QC check before a multi-step synthesis prevents downstream failure. This protocol is a self-validating system: the presence of the target peak confirms reagent viability, while a clean baseline confirms the efficacy of your storage protocol.

  • Sample Preparation: Flush a clean, dry NMR tube with Argon.

  • Dilution: Using a gas-tight syringe, extract 20 µL of Dimethyl N,N-diisopropylphosphoramidite and dissolve it in 0.5 mL of anhydrous, degassed CD₃CN or CDCl₃.

  • Reference Standard: Use a sealed capillary of 85% H₃PO₄ as an external standard (set to 0 ppm).

  • Acquisition: Acquire the ³¹P-NMR spectrum (typically 16-32 scans are sufficient due to the high concentration of phosphorus).

  • Analysis: Cross-reference the resulting peaks against Table 2. If hydrolysis or oxidation peaks exceed 2% relative integration, discard the aliquot.

References

  • BenchChem: 3

  • Chem-Impex:1

  • BOC Sciences:

  • Alfa Chemic (Catalysts): 4

  • Sigma-Aldrich:

Sources

Optimization

minimizing side reactions in methyl phosphonamidite coupling

Welcome to the Technical Support Center for Modified Oligonucleotide Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical challenges associated with methyl pho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Modified Oligonucleotide Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical challenges associated with methyl phosphonamidite coupling.

Unlike standard phosphodiester linkages, methylphosphonates feature a non-ionic backbone where a methyl group replaces a non-bridging oxygen. While this confers excellent nuclease resistance and cellular uptake, it fundamentally alters the electronics and steric profile of the phosphorus center, requiring strict deviations from standard cyanoethyl phosphoramidite protocols.

Below is our field-proven troubleshooting guide, optimized methodologies, and logic workflows to ensure high-yield, high-purity syntheses.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my coupling efficiency significantly lower with methyl phosphonamidites compared to standard cyanoethyl phosphoramidites? Expertise & Experience: The methyl group on the phosphorus atom donates electron density, making the P(III) center less electrophilic and less reactive toward the 5'-hydroxyl of the nascent oligonucleotide chain. Furthermore, the methyl group introduces steric hindrance. Methyl phosphonamidites are also exceptionally hygroscopic; trace moisture leads to rapid hydrolysis of the amidite before it can couple. Actionable Solution:

  • Moisture Control: Ensure your acetonitrile and amidite solutions contain <20 ppm water. Use activated molecular sieves in your reagent bottles.

  • Activator Selection: Standard 1H-tetrazole is often insufficiently acidic to activate methyl phosphonamidites efficiently. Switch to more potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)[1].

  • Kinetics: Extend the coupling time from the standard 1 minute to 3–5 minutes to compensate for the slower reaction kinetics.

CouplingTroubleshooting Start Low Coupling Efficiency (<95%) CheckH2O Check Moisture Level (Acetonitrile & Amidite) Start->CheckH2O H2OHigh >20 ppm H2O CheckH2O->H2OHigh H2OLow <20 ppm H2O CheckH2O->H2OLow Dry Replace Solvents & Use Molecular Sieves H2OHigh->Dry CheckAct Evaluate Activator & Coupling Time H2OLow->CheckAct ActStandard Standard Tetrazole (1 min) CheckAct->ActStandard ActOpt Use ETT or DCI Extend to 3-5 min ActStandard->ActOpt

Troubleshooting logic for low methyl phosphonamidite coupling efficiency.

Q2: How do I prevent backbone cleavage and side reactions during the deprotection step? Expertise & Experience: The P-C bond of the methylphosphonate linkage is highly sensitive to strong alkaline conditions. Using standard concentrated ammonium hydroxide will rapidly degrade the backbone, cleaving the oligonucleotide into fragments[2]. Historically, Ethylenediamine (EDA) was used as a milder alternative; however, EDA alone causes a transamination side reaction at the C4 position of N4-benzoyl-protected cytidine (dC), leading to unwanted mass adducts ()[3]. Actionable Solution: Implement a one-pot deprotection procedure. A brief pre-incubation with dilute ammonia reverts dG modifications without breaking the backbone, followed directly by EDA treatment to safely complete the deprotection ()[4].

Q3: What causes the formation of diastereomeric mixtures, and how does it impact my downstream application? Expertise & Experience: Substituting a non-bridging oxygen with a methyl group creates a chiral center at the phosphorus atom, yielding both Rp and Sp diastereomers during standard coupling[5]. The Sp isomer often projects the methyl group into the major groove of the DNA/RNA duplex, causing steric clashes that significantly lower the melting temperature (Tm) of the complex. Actionable Solution: For highly sensitive thermodynamic applications or structural biology, utilize chirally pure R(P) methylphosphonate dimer synthons, which bind complementary RNA with significantly higher affinity than racemic mixtures ()[6].

Part 2: Quantitative Data Summaries

To highlight the necessary deviations from standard protocols, compare the operational parameters below:

ParameterStandard Phosphoramidite ChemistryMethyl Phosphonamidite Chemistry
Coupling Activator 1H-TetrazoleETT or DCI
Coupling Time 1.0 - 1.5 minutes3.0 - 5.0 minutes
Expected Coupling Efficiency > 99.0%95.0% - 98.0%
Oxidation Reagent Standard Iodine / H2ONormal-water oxidizer (or CSO)
Deprotection Reagent Conc. Ammonium HydroxideDilute NH4OH followed by EDA
Backbone Stability Stable to strong baseHighly sensitive to strong base

Part 3: Experimental Protocols

Optimized One-Pot EDA Deprotection Protocol

Objective: To fully deprotect methylphosphonate oligonucleotides while preventing backbone degradation and minimizing N4-benzoyl cytidine transamination. This protocol is designed as a self-validating system where the final analytical step confirms the mechanistic success of the preceding chemical steps.

Step-by-Step Methodology:

  • Preparation: Following the final synthesis cycle, wash the synthesis column containing the support-bound methylphosphonate oligonucleotide with acetonitrile and dry thoroughly with argon gas.

  • Pre-incubation (Reversion of dG adducts): Treat the solid support with a mildly basic dilute ammonia solution (e.g., 10% aqueous NH4OH) for exactly 30 minutes at room temperature.

    • Causality: This brief exposure is sufficient to revert base modifications on guanosine residues before EDA introduction, but short enough to prevent alkaline cleavage of the methylphosphonate backbone.

  • EDA Addition: Without draining the ammonia solution, directly add an equal volume of a 1:1 (v/v) mixture of Ethylenediamine (EDA) and 95% Ethanol to the reaction vessel.

  • Main Deprotection: Incubate the mixture for 6 hours at room temperature with gentle agitation.

    • Causality: EDA provides a highly nucleophilic but less alkaline environment, safely cleaving the remaining protecting groups and releasing the oligo from the support without degrading the backbone.

  • Neutralization: Dilute the reaction mixture with nuclease-free water (to at least 10x the original volume) and carefully neutralize with dilute acetic acid to quench the reaction.

  • Purification: Desalt the crude product using size-exclusion chromatography and proceed to purification via Reverse-Phase HPLC.

  • System Validation (ESI-MS): Perform Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Validation Logic: The presence of a single major peak corresponding to the calculated intact mass validates that (A) backbone cleavage (which would produce truncated fragments) and (B) transamination (+EDA mass adducts on cytidine) have been successfully avoided.

DeprotectionPathway Oligo Support-Bound Methylphosphonate Oligo Ammonia Dilute Ammonia (30 mins, RT) Oligo->Ammonia Revert Revert dG Modifications Ammonia->Revert EDA Ethylenediamine (EDA) (6 hours, RT) Revert->EDA Cleavage Cleavage & Complete Deprotection EDA->Cleavage Product Intact Oligonucleotide (High Yield) Cleavage->Product

One-pot EDA deprotection workflow for methylphosphonate oligonucleotides.

References

  • Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. (1993). "Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure." Nucleic Acids Research, 21(9), 2031–2038. URL:[Link]

  • Reynolds, M. A., Hogrefe, R. I., Jaeger, J. A., Schwartz, D. A., Riley, T. A., Marvin, W. B., ... & Arnold, L. J. (1996). "Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages." Nucleic Acids Research, 24(22), 4584–4591. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl Phosphonate Oligonucleotides

Welcome to the Technical Support Center for methyl phosphonate (MP) oligonucleotides. Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies and troubleshooting str...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl phosphonate (MP) oligonucleotides. Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies and troubleshooting strategies for the deprotection, handling, and purification of MP-modified sequences.

Unlike standard phosphodiester (PO) or phosphorothioate (PS) oligonucleotides, MP linkages replace a non-bridging phosphoryl oxygen with a methyl group. This single atomic substitution fundamentally alters the molecule's physicochemical properties—rendering it electrically neutral, highly hydrophobic, and base-labile[1],[2]. Understanding the causality behind these properties is critical for successful purification.

Workflow Overview

G Start Crude MP-Oligo on Solid Support Deprotect One-Pot EDA Deprotection (Prevents Backbone Cleavage) Start->Deprotect Solubilize Solubilization (Requires 10% ACN or DMSO) Deprotect->Solubilize Decision Oligo Backbone Type? Solubilize->Decision FullyMP Fully Modified MP (Electrically Neutral) Decision->FullyMP Chimeric Chimeric MP/PO or MP/PS (Partially Charged) Decision->Chimeric RP_HPLC Reverse-Phase (RP) HPLC (Hydrophobic Separation) FullyMP->RP_HPLC Hydrophobic Chimeric->RP_HPLC Alternative IEX_HPLC Ion-Exchange (IEX) HPLC (Charge-Based Separation) Chimeric->IEX_HPLC Charged

Workflow for deprotection and purification of methyl phosphonate oligonucleotides.

Core Principles: Physicochemical Property Comparison

To troubleshoot MP oligonucleotides, you must first understand how their backbone dictates their behavior in solution and on a chromatography column.

PropertyPhosphodiester (PO)Phosphorothioate (PS)Methyl Phosphonate (MP)
Backbone Charge Negative (-1 per linkage)Negative (-1 per linkage)Neutral (0 per linkage)
Aqueous Solubility HighHighLow (Requires organic solvents)
Hydrophobicity LowModerateExtremely High
Base Lability StableStableHighly Labile (Cleaved by NH₄OH)
Chirality at Phosphorus AchiralChiral (Rp, Sp)Chiral (Rp, Sp)
Primary Purification IEX or RP-HPLCIEX or RP-HPLCRP-HPLC
Frequently Asked Questions (FAQs): Sample Preparation

Q: My fully modified MP oligo precipitated when I dissolved it in water. How do I solubilize it for HPLC? A: Because MP linkages neutralize the polyanionic charge of the DNA/RNA backbone, the resulting oligonucleotide is highly hydrophobic. The solubility of the oligo in aqueous solutions decreases proportionally with the number of MP linkages[1].

  • Solution: Do not use pure water. Solubilize the crude oligo in 10% Acetonitrile (ACN) or 0.5% to 10% DMSO prior to loading it onto the HPLC column[1],[3].

Q: I used standard ammonium hydroxide for deprotection, and my HPLC shows massive degradation. What happened? A: The MP backbone is extremely base-labile. Standard deprotection protocols using concentrated ammonium hydroxide at elevated temperatures will hydrolyze the methyl phosphonate linkages, destroying your oligo[2].

  • Solution: You must use a specialized ethylenediamine (EDA) deprotection protocol (see Protocol A below) to safely remove protecting groups without cleaving the backbone[2].

Troubleshooting Guide: HPLC Purification
Issue 1: No retention or poor resolution on Anion-Exchange (IEX) HPLC.
  • Root Cause: IEX chromatography relies entirely on the electrostatic interaction between the negatively charged phosphodiester backbone and the positively charged column resin. Fully modified MP oligonucleotides are electrically neutral; they have no charge to bind the resin and will elute immediately in the void volume[4].

  • Resolution: Switch to Reverse-Phase HPLC (RP-HPLC). IEX should only be used for chimeric oligonucleotides that contain a sufficient number of PO or PS linkages to carry a net negative charge[5].

Issue 2: The product peak on RP-HPLC is extremely broad and smeared.
  • Root Cause: The substitution of a non-bridging oxygen with a methyl group creates a chiral center at the phosphorus atom, resulting in Rp and Sp conformations. A standard automated synthesis of an n-mer yields

    
     diastereomers[6]. This massive mixture of stereoisomers interacts slightly differently with the hydrophobic stationary phase, causing severe peak broadening.
    
  • Resolution: This is an inherent physicochemical property of racemic MP synthesis, not a purification failure. To achieve sharp peaks, chirally pure synthons must be used during solid-phase synthesis[6]. If using standard racemic amidites, collect the broad main peak and validate the product via Mass Spectrometry (MS) rather than relying on peak sharpness[4].

Issue 3: Unwanted +15 Da mass adducts detected by MS after purification.
  • Root Cause: Transamination. The ethylenediamine (EDA) used for backbone-safe deprotection reacts aggressively with standard benzoyl-protected cytidine (Bz-dC), causing up to 15% transamination per cytidine residue[2],[4].

  • Resolution: Ensure your synthesis chemistry uses acetyl-protected cytidine (Ac-dC) monomers. The acetyl group hydrolyzes instantly, eliminating the competing transamination reaction with EDA[2].

Step-by-Step Methodologies
Protocol A: One-Pot EDA Deprotection for MP Oligonucleotides

This protocol is engineered to revert dG adducts while preserving the base-labile MP backbone[3],[2].

  • Support Transfer: Air-dry the solid support in the synthesis column and transfer it to a tightly sealable deprotection vial.

  • Mild Base Pre-treatment: Add 0.5 mL of an ammonium hydroxide solution (Acetonitrile/Ethanol/Ammonium Hydroxide at a 45:45:10 ratio). Seal and incubate at room temperature for exactly 30 minutes. Causality: This specific ratio and short timeframe revert DMAP-dG adducts without hydrolyzing the MP backbone.

  • EDA Cleavage: Add 0.5 mL of anhydrous ethylenediamine (EDA) directly to the vial. Reseal and incubate at room temperature for 6 hours.

  • Washing: Decant the supernatant into a fresh tube. Wash the solid support twice with 0.5 mL of Acetonitrile/Water (1:1) and combine the washes with the supernatant.

  • Neutralization (Critical Step): Dilute the combined solution to 15 mL with water. Adjust the pH to 7.0 using 6M Hydrochloric Acid in Acetonitrile/Water (1:9).

    • Self-Validation Checkpoint: Measure the pH using a calibrated pH meter. It must read exactly 7.0. Acidic conditions will cause depurination, while basic conditions will trigger backbone hydrolysis over time.

Protocol B: Reverse-Phase (RP) HPLC Purification

Designed for the extreme hydrophobicity of MP oligonucleotides[3].

  • Column Selection: Use a preparative polymeric reverse-phase column (e.g., Hamilton PRP-1) or a high-capacity C18 column.

  • Buffer Preparation:

    • Buffer A: 0.05 M Triethylammonium acetate (TEAA), pH 7.0.

    • Buffer B: 50% Acetonitrile in 0.05 M TEAA, pH 7.0.

  • Sample Loading: Ensure the neutralized oligo from Protocol A is diluted to at least 10% organic content (Acetonitrile) to prevent precipitation upon column contact.

    • Self-Validation Checkpoint: Before injecting the full preparative batch, run a 20 µL analytical scale injection. If the oligo precipitates at the injection valve or exhibits a split void peak, increase the DMSO or ACN concentration in your sample diluent.

  • Gradient Execution: Run a linear gradient of 0–60% Buffer B over 30 minutes (a 1% acetonitrile increase per minute) at a flow rate appropriate for your column dimensions.

  • Collection & Desalting: Collect the broad product peak. Desalt using standard RP cartridge procedures, eluting the final product in 50% Acetonitrile/Water.

References
  • Glen Research - Synthesis Using Methyl Phosphonamidites. Available at:[Link]

  • Oxford Academic (Nucleic Acids Research) - Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Available at:[Link]

  • Oxford Academic (Nucleic Acids Research) - Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure R P Methylphosphonate Linkages. Available at:[Link]

  • NIH PubMed Central - Chemical synthesis of RNA with site-specific methylphosphonate modifications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

31P NMR chemical shift of Dimethyl N,N-diisopropylphosphoramidite

An in-depth technical analysis of Dimethyl N,N-diisopropylphosphoramidite (CAS: 122194-07-4) requires a rigorous understanding of phosphorus(III) chemistry. As a highly efficient phosphitylating reagent, it is widely uti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Dimethyl N,N-diisopropylphosphoramidite (CAS: 122194-07-4) requires a rigorous understanding of phosphorus(III) chemistry. As a highly efficient phosphitylating reagent, it is widely utilized in the synthesis of oligonucleotides, glycoconjugates, and bisubstrate analog inhibitors. Because P(III) species are exquisitely sensitive to oxidation and hydrolysis, ^31^P NMR spectroscopy serves as the definitive analytical tool for verifying reagent integrity and monitoring reaction kinetics.

This guide provides an authoritative comparison of Dimethyl N,N-diisopropylphosphoramidite against alternative reagents, decodes its ^31^P NMR spectral characteristics, and outlines self-validating experimental protocols for drug development professionals.

^31^P NMR Spectral Characteristics & Causality

In proton-decoupled ^31^P{^1^H} NMR, phosphorus(III) nuclei are significantly deshielded compared to their phosphorus(V) counterparts due to the presence of a lone pair and the electronegativity of the attached oxygen and nitrogen atoms.

For Dimethyl N,N-diisopropylphosphoramidite , the chemical shift (δ) is highly diagnostic:

  • Target Chemical Shift: The reagent exhibits a sharp singlet at δ 147.0 – 149.0 ppm [1].

  • Solvent Dependence: In non-polar or slightly polar halogenated solvents like CDClngcontent-ng-c2977031039="" class="ng-star-inserted">3, the shift is typically observed around δ 147.5 – 148.5 ppm . In more polar solvents like CD3CN (often used to mimic solid-phase synthesis conditions), the peak shifts slightly downfield to δ ~149.0 ppm .

Diagnostic Impurity Profiling (Self-Validation): When analyzing a batch of this reagent, the absence of specific peaks is just as critical as the presence of the 148 ppm signal.

  • Moisture Degradation: A peak at δ 7.0 – 10.0 ppm indicates the formation of a dimethyl H-phosphonate byproduct. This occurs when trace water outcompetes the intended nucleophile, hydrolyzing the phosphoramidite[1].

  • Oxidation: A peak near δ 0 to +5 ppm suggests premature oxidation to a phosphorus(V) phosphate species.

Performance Comparison: Phosphitylating Alternatives

Selecting the correct phosphoramidite protecting group is a critical strategic choice in synthetic design. Below is an objective performance comparison of Dimethyl N,N-diisopropylphosphoramidite against other industry-standard alternatives[2].

Reagent^31^P NMR Shift (CDCl3)Protecting GroupDeprotection ConditionKey Advantage & Application
Dimethyl N,N-diisopropylphosphoramidite δ 147.0 – 148.5 ppmMethylNucleophilic (LiBr, Thiophenolate)Base-stable. Ideal for generating methyl phosphonates via the Michaelis-Arbuzov reaction[3].
Dibenzyl N,N-diisopropylphosphoramidite δ 148.5 – 149.5 ppmBenzylHydrogenolysis (H2, Pd/C)Orthogonal to acid/base-sensitive substrates; yields native phosphates without harsh nucleophiles.
Diallyl N,N-diisopropylphosphoramidite δ 148.0 – 149.0 ppmAllylPd(0) catalyzed transferMild deprotection in the presence of reducible groups (where benzyl would fail).

Strategic Insight: Dimethyl N,N-diisopropylphosphoramidite is preferred when subsequent steps involve strong bases that would otherwise trigger the premature β-elimination of standard 2-cyanoethyl protecting groups. Furthermore, it reproducibly yields high quantities of homopropargyl acetylphosphonates (hpAP) when subjected to Michaelis-Arbuzov conditions, outperforming traditional PCl3 routes[3].

Mechanistic Insights: Tetrazole-Catalyzed Activation

The coupling of an alcohol to Dimethyl N,N-diisopropylphosphoramidite is sluggish without an activator because the diisopropylamino group is a poor leaving group. Weak nitrogen acids, such as 1H-tetrazole, act as bifunctional catalysts[4].

Causality of Activation:

  • Protonation: Tetrazole protonates the phosphoramidite nitrogen, converting it into a superior leaving group (diisopropylamine).

  • Substitution: The tetrazolide anion attacks the phosphorus center, displacing the amine to form a highly reactive tetrazolyl phosphite intermediate.

  • Coupling: The target alcohol rapidly attacks this intermediate, forming the desired phosphite triester[1].

Mechanism PR Phosphoramidite Reagent Int1 Protonated Intermediate PR->Int1 Protonation Act Activator (Tetrazole) Act->Int1 H+ donor Int2 Tetrazolyl Phosphite Int1->Int2 - Amine Prod Phosphite Triester Int2->Prod Substitution Nuc Alcohol (ROH) Nuc->Prod Nucleophilic Attack

Figure 1: Tetrazole-mediated activation and coupling mechanism of phosphoramidites.

Experimental Methodologies

Protocol A: Self-Validating ^31^P NMR Quality Control Workflow

Before initiating a complex synthesis, the reagent must be validated.

Step 1: Sample Preparation

  • In a glovebox or under dry N2, dissolve 15-20 mg of Dimethyl N,N-diisopropylphosphoramidite in 0.6 mL of anhydrous CDCl3 (stored over activated 4Å molecular sieves).

  • Causality: Standard NMR solvents contain trace D2O. Using anhydrous solvent prevents in-situ hydrolysis during the NMR acquisition, which would yield false-positive degradation peaks.

Step 2: Internal Standardization

  • Add a capillary containing Triphenylphosphine oxide (TPPO) as an external/internal standard.

  • Causality: TPPO provides a stable, unreactive reference peak at δ 29.0 ppm, allowing for precise calibration of the 148 ppm target signal[5].

Step 3: Acquisition & Validation

  • Acquire a proton-decoupled ^31^P{^1^H} spectrum (min. 64 scans to ensure a high signal-to-noise ratio for impurities).

  • Self-Validation Check: Integrate the peak at ~148 ppm. Inspect the δ 7-10 ppm region. If the H-phosphonate peak integral exceeds 2% relative to the main peak, the reagent must be discarded or re-distilled under vacuum[1].

Workflow S1 Sample Prep (Dry CDCl3/CD3CN) S2 Add Internal Standard (e.g., TPPO) S1->S2 Ensure <10 ppm H2O S3 Acquire 31P NMR (Proton Decoupled) S2->S3 Calibrate to 0 ppm S4 Data Analysis (Check δ 147-149 ppm) S3->S4 Validate Purity

Figure 2: Self-validating workflow for quantitative 31P NMR analysis of phosphoramidites.

Protocol B: General Phosphitylation & Oxidation

Step 1: Co-evaporation

  • Co-evaporate the starting alcohol (1.0 eq) with anhydrous pyridine or toluene (3 × 5 mL).

  • Causality: Azeotropic removal of bound hydration shells is mandatory. Even 0.1 equivalents of water will consume the phosphoramidite, drastically reducing yields.

Step 2: Coupling

  • Dissolve the dried alcohol in anhydrous CH2Cl2. Add Dimethyl N,N-diisopropylphosphoramidite (1.2 - 1.5 eq).

  • Add 0.45 M 1H-tetrazole in acetonitrile (3.0 eq) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Causality: The excess of tetrazole ensures the rapid formation of the tetrazolyl phosphite intermediate, driving the reaction forward before side reactions can occur[4].

Step 3: Oxidation

  • Cool to 0 °C and add tert-butyl hydroperoxide (t-BuOOH, 5.5 M in decane, 2.0 eq). Stir for 30 minutes.

  • Causality: The intermediate P(III) phosphite triester is inherently unstable. Oxidation traps the molecule in the thermodynamically stable P(V) phosphate state.

References

  • Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog. National Institutes of Health (NIH) / ACS Infectious Diseases. URL:[Link]

  • The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry (ResearchGate). URL:[Link]

  • Kinetics and mechanism of tetrazole-catalyzed phosphoramidite alcoholysis. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:[Link]

Sources

Comparative

comparison of Dimethyl N,N-diisopropylphosphoramidite vs 2-cyanoethyl reagents

Topic: Comparative Guide: Dimethyl N,N-diisopropylphosphoramidite vs. 2-Cyanoethyl Reagents Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Oligonucleotide Process Engineers, and Drug Development P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Dimethyl N,N-diisopropylphosphoramidite vs. 2-Cyanoethyl Reagents Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Oligonucleotide Process Engineers, and Drug Development Professionals.

Executive Summary

In nucleotide chemistry and organic phosphorylation, the choice of phosphitylating reagent dictates the downstream processing strategy. This guide compares the industry-standard 2-Cyanoethyl (CE) reagents (specifically 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite) against the specialized Dimethyl N,N-diisopropylphosphoramidite .

While both reagents utilize the same activation chemistry (tetrazole-mediated coupling), they diverge fundamentally in deprotection lability and final product application . The CE group is designed for transient protection, yielding free phosphates via


-elimination. The Methyl group forms robust phosphotriesters, often intended as permanent modifications (neutral backbones) or requiring harsh deprotection conditions (TMS-Br/Thiophenol) to remove.

Reagent Profiles & Mechanism

The Contenders
Feature2-Cyanoethyl Reagent (The Standard) Dimethyl Reagent (The Specialist)
Chemical Name 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeDimethyl N,N-diisopropylphosphoramidite
CAS Number 102691-36-142053-26-9
Primary Function Installation of a cleavable phosphate precursor.[1]Installation of a stable dimethyl phosphate ester.
Protecting Group 2-Cyanoethyl (CE)Methyl (Me)
Leaving Group Diisopropylamine (

)
Diisopropylamine (

)
Deprotection Facile (

-elimination with mild base).
Difficult (Nucleophilic attack

or Silyl-cleavage).
Mechanism of Action (Activation & Coupling)

Both reagents function via the phosphoramidite coupling cycle.[] A weak acid activator (e.g., 1H-Tetrazole or ETT) protonates the diisopropylamino group, converting it into a good leaving group. The incoming nucleophile (alcohol/nucleoside) attacks the phosphorus, forming a phosphite triester.[]

CouplingMechanism Reagent Phosphoramidite Reagent (P-N(iPr)2) Intermediate Activated Tetrazolide (Reactive P-Tet) Reagent->Intermediate Protonation & Amine Displacement Activator Activator (Tetrazole/ETT) Activator->Intermediate Product Phosphite Triester (P-O-R) Intermediate->Product Nucleophilic Attack Nucleophile Substrate (R-OH) Nucleophile->Product

Figure 1: General activation pathway applicable to both reagents. The divergence occurs post-synthesis during deprotection.

Critical Comparison: Deprotection & Stability

This is the deciding factor for experimental design.

2-Cyanoethyl: The -Elimination Pathway

The CE group is electron-withdrawing, making the adjacent protons acidic. Upon treatment with a base (Ammonium Hydroxide or Methylamine), the proton is abstracted, leading to the elimination of acrylonitrile and the release of the free phosphate.

  • Reagent:

    
     (conc.) or AMA (1:1 Ammonium Hydroxide/Methylamine).
    
  • Time: 15 min (AMA) to 8 hours (

    
    ).
    
  • Byproduct: Acrylonitrile (Must be scavenged to prevent alkylation of nucleobases, e.g., N3-thymidine).

Dimethyl: The Nucleophilic Demethylation

The methyl group does not undergo


-elimination. It forms a stable triester. To convert this to a phosphate, one must use specialized dealkylation reagents that attack the methyl carbon (

) or silylating agents.
  • Reagent: Thiophenol (

    
    ) with TEA, or Trimethylsilyl Bromide (TMS-Br).
    
  • Conditions: Harsh. Thiophenol is toxic and malodorous. TMS-Br is moisture-sensitive and can degrade sensitive organics.

  • Application: Often used when the triester is the desired final product (e.g., membrane-permeable neutral DNA).

Deprotection Start Phosphotriester Intermediate CE_Path 2-Cyanoethyl Protected Start->CE_Path Me_Path Methyl Protected Start->Me_Path CE_Cond Condition: NH4OH or AMA (Base Catalyzed) CE_Path->CE_Cond CE_Mech Mechanism: Beta-Elimination (- Acrylonitrile) CE_Path->CE_Mech  Fast Me_Cond Condition: Thiophenol or TMS-Br (Nucleophilic Attack) Me_Path->Me_Cond Me_Mech Mechanism: SN2 Dealkylation (Stable Triester if untreated) Me_Path->Me_Mech  Slow / Resistant CE_Prod Product: Free Phosphate (Diester) CE_Mech->CE_Prod Me_Prod Product: Methyl Phosphotriester (Neutral Backbone) Me_Mech->Me_Prod

Figure 2: Divergent deprotection pathways. CE leads to natural phosphates; Methyl leads to neutral triesters unless harsh chemistry is applied.

Experimental Data & Performance

Comparative Efficiency Table

The following data summarizes typical performance metrics in solid-phase oligonucleotide synthesis (SPOS) and solution-phase phosphorylation.

Metric2-Cyanoethyl (CE) Dimethyl (Me)
Coupling Efficiency >99.0% (Standard activators)>98.5% (Slightly less steric bulk)
Oxidation Time Fast (

/Pyridine)
Fast (

/Pyridine)
Hydrolytic Stability Moderate (

~200h in wet ACN)
Moderate to High
Deprotection Yield >99% (Quantitative removal)<80% (if removal is attempted)
Impurity Profile Acrylonitrile adducts (if not scavenged)Incomplete deprotection; Chain cleavage (if using TMS-Br)
31P NMR Shift ~149 ppm (Amidite)~148 ppm (Amidite)
Protocol: Phosphitylation of a Nucleoside (5'-OH)

This protocol applies to both reagents, differing only in the phosphitylating agent used.

Reagents:

  • Nucleoside (dried, 1.0 eq)

  • Reagent A (CE): 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 eq)

  • Reagent B (Me): Dimethyl N,N-diisopropylphosphoramidite (1.2 eq)

  • Activator: 1H-Tetrazole (0.45M in ACN) or DCI.

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

Step-by-Step:

  • Drying: Co-evaporate the nucleoside with anhydrous pyridine (x2) and toluene (x1). Dissolve in anhydrous DCM under Argon.

  • Activation: Add the Activator solution (Tetrazole) to the reaction vessel.[3]

  • Addition: Dropwise add the Phosphoramidite Reagent (A or B) over 5 minutes.

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or 31P NMR. Amidite signal should appear at ~149 ppm.

  • Oxidation (Optional for Phosphate): If the goal is a phosphate, add 0.1M Iodine in THF/Pyridine/Water for 5 minutes.

    • Result: P(III) converts to P(V).[4] 31P NMR shifts to ~ -2 ppm (Phosphate).

  • Workup: Dilute with DCM, wash with 5%

    
    , dry over 
    
    
    
    , and concentrate.
Protocol: Deprotection (The Divergence)

Method A: Removal of 2-Cyanoethyl Group

  • Dissolve the oxidized product in concentrated Ammonium Hydroxide (28%).

  • Incubate at 55°C for 8–12 hours (or RT for 24h).

  • Evaporate ammonia.

  • Result: Quantitative yield of phosphodiester (free phosphate).

Method B: Removal of Methyl Group (Demethylation) Warning: Requires fume hood.

  • Dissolve product in Thiophenol:Triethylamine:Dioxane (1:1:2 v/v).

  • Incubate at RT for 24 hours.

  • Result: Removal of methyl group to yield phosphate.

    • Note: This method is significantly slower and prone to side reactions compared to Method A.

Applications & Selection Guide

When to use 2-Cyanoethyl Reagents:
  • Standard DNA/RNA Synthesis: It is the universal standard for automated synthesis.

  • Natural Phosphates: When the final target is a biologically active, charged phosphate (e.g., ATP analogs, phosphorylated proteins).

  • Scalability: The deprotection is clean and volatile (ammonia), making purification easier.

When to use Dimethyl Reagents:
  • Neutral Backbone Oligos: Creating "Methyl Phosphotriester DNA" (MP-DNA). These are uncharged, nuclease-resistant, and cross cell membranes via passive diffusion.

  • Metabolic Tracers: Using

    
     or Deuterium-labeled methyl groups to track metabolic fate.
    
  • Permanent Blocking: When the phosphate needs to remain an ester to prevent interaction with magnesium or polymerases.

Safety & Handling

  • 2-Cyanoethyl: Generates Acrylonitrile upon deprotection.[5] Acrylonitrile is a volatile carcinogen and a Michael acceptor that can alkylate nucleobases (N3-T). Mitigation: Use acetyl-capped synthesis or dilute ammonia to minimize alkylation.

  • Dimethyl: The reagent itself is corrosive and moisture-sensitive. Deprotection often requires Thiophenol (stench, toxicity) or TMS-Br (corrosive, releases HBr).

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

  • Glen Research. (2023). Deprotection - Volume 1: Deprotect to Completion. Glen Research Technical Reports. Link

  • Efthymiou, T., & Krishnamurthy, R. (2015).[6] Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs.[6] Current Protocols in Nucleic Acid Chemistry, 60(1), 2.19.1-2.19.20. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (CAS 102691-36-1).[7][8][9][10] Link

  • BOC Sciences. (2025). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.

Sources

Validation

Nuclease Resistance of Methyl Phosphonate vs. Phosphodiester DNA: A Technical Comparison

Topic: Nuclease Resistance of Methyl Phosphonate vs. Phosphodiester DNA Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nuclease Resistance of Methyl Phosphonate vs. Phosphodiester DNA Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of oligonucleotide therapeutics, the native phosphodiester (PO) backbone is often unsuitable due to rapid degradation by extra- and intracellular nucleases.[1] Methyl phosphonate (MP) modification—where a non-bridging oxygen is replaced by a methyl group—offers a distinct solution. While MP linkages provide near-total nuclease resistance due to their non-ionic nature and steric bulk, they introduce significant biophysical trade-offs, including reduced duplex stability (


), poor solubility, and the inability to recruit RNase H.[2] This guide objectively compares the two backbones, providing experimental data and validated protocols for assessment.
Chemical Basis of Resistance

The fundamental difference between PO and MP DNA lies in the phosphorus center. The native PO linkage is anionic at physiological pH, serving as a recognition element for nucleases. The MP linkage is non-ionic and introduces a chiral center at the phosphorus atom.

Structural Comparison & Nuclease Attack

Nucleases (e.g., Snake Venom Phosphodiesterase, SVPDE) typically require a charged phosphate oxygen and a specific stereochemistry to catalyze hydrolysis.

  • Phosphodiester (PO): Achiral phosphorus, negatively charged. Highly susceptible to nucleophilic attack.

  • Methyl Phosphonate (MP): Chiral phosphorus (

    
     and 
    
    
    
    isomers), neutral charge. The methyl group provides steric hindrance, preventing the enzyme from engaging the backbone.[3]

ChemicalStructure PO_Node Phosphodiester (PO) (Anionic, Achiral) Nuclease Exonuclease (e.g., SVPDE) PO_Node->Nuclease Electrostatic Recognition MP_Node Methyl Phosphonate (MP) (Neutral, Chiral Rp/Sp) MP_Node->Nuclease No Charge Interaction Block Steric/Electronic Block (No Degradation) MP_Node->Block Methyl Group Hindrance Hydrolysis Hydrolysis (Rapid Degradation) Nuclease->Hydrolysis Catalysis

Figure 1: Mechanism of nuclease resistance. The anionic PO backbone recruits nucleases via electrostatic attraction, leading to hydrolysis. The neutral MP backbone evades this recognition and physically blocks the active site.

Nuclease Resistance Profile: Experimental Data

The primary advantage of MP oligonucleotides is their exceptional stability. Unlike Phosphorothioate (PS) modifications, which slow degradation but are eventually cleaved, MP linkages are often completely refractory to specific nucleases.

Quantitative Stability Comparison

The following data summarizes the half-life (


) of oligonucleotides incubated in human serum or specific enzyme assays.
Backbone Type

in 10% Serum

vs. SVPDE (Exonuclease)
Mechanism of Resistance
Phosphodiester (PO) 12 – 60 mins< 5 minsNone (Native Substrate)
Methyl Phosphonate (MP) > 24 hours (Often Stable)Totally ResistantCharge Neutrality + Steric
Phosphorothioate (PS) 9 – 10 hours~3 hoursSulfur substitution (Steric)

Key Insight: In vivo studies in mice have shown that while PO DNA is degraded rapidly, MP oligonucleotides are excreted intact in urine, confirming their resistance to metabolic breakdown [1].

Chirality Issues (

vs

)

Standard synthesis of MP DNA produces a racemic mixture.

  • 
     Isomer:  More resistant to nucleases but significantly destabilizes the double helix.
    
  • 
     Isomer:  Less destabilizing to the helix but slightly less resistant than 
    
    
    
    (though still vastly superior to PO).
  • Note: Chirally pure MP synthesis is complex and expensive; most commercial MP oligos are racemic.

Biophysical & Functional Trade-offs

While MP solves the stability problem, it creates new challenges for drug design.

A. Melting Temperature (

) Destabilization

MP linkages generally lower the thermal stability of the DNA:RNA duplex.[4] This is counter-intuitive given the removal of charge repulsion, but the steric clash of the methyl group and loss of hydration spine dominate.

  • PO DNA: High affinity (

    
     for a 15-mer).
    
  • Racemic MP: Significant drop in affinity (

    
     for the same sequence) [2].[4]
    
  • Chirally Pure (

    
    ) MP:  Retains affinity (
    
    
    
    ), but is rarely available.
B. RNase H Recruitment

For antisense applications, RNase H recruitment is often desired to cleave the target mRNA.[5]

  • PO & PS: Recruit RNase H.

  • MP: Does NOT recruit RNase H.

  • Consequence: MP oligos function only as steric blockers (e.g., splice switching or translation arrest), not as degraders of mRNA.

C. Solubility

The lack of a charged backbone renders MP oligonucleotides poorly soluble in aqueous media.[2]

  • Protocol Adjustment: MP oligos often require organic cosolvents (e.g., 1-10% DMSO or Acetonitrile) for resuspension and effective cellular uptake.

Experimental Validation: Serum Stability Protocol

To verify the nuclease resistance of your specific sequence, use the following standardized Serum Stability Assay. This protocol is self-validating via the inclusion of a PO control.

Materials
  • Oligonucleotide: 100 pmol of MP-modified and PO-control DNA.

  • Matrix: Human Serum (AB male) or Fetal Bovine Serum (FBS), heat-inactivated.

  • Analysis: PAGE (20% Polyacrylamide / 7M Urea) or Anion Exchange HPLC.

Workflow Diagram

ProtocolWorkflow Step1 1. Preparation Mix Oligo (5 µM) with 90% Serum Step2 2. Incubation 37°C Water Bath Step1->Step2 Step3 3. Time Points 0, 1, 4, 24 Hours Step2->Step3 Step4 4. Quenching Add Proteinase K & Formamide Loading Dye Step3->Step4 Aliquot at t=x Step5 5. Analysis Denaturing PAGE or IE-HPLC Step4->Step5

Figure 2: Step-by-step workflow for assessing oligonucleotide stability in serum.

Detailed Procedure
  • Incubation: Prepare a master mix containing 5 µM oligonucleotide in 90% serum (buffered with PBS). Incubate at 37°C.

  • Sampling: At designated time points (

    
    ), remove a 10 µL aliquot.
    
  • Quenching (Critical): Immediately add 10 µL of Proteinase K solution (2 mg/mL) to degrade serum nucleases and prevent further digestion during processing. Incubate at 55°C for 30 minutes.

  • Extraction: Phenol:Chloroform extraction is recommended for MP oligos due to their interaction with serum proteins.

  • Analysis: Run samples on a 20% Denaturing PAGE gel.

    • PO Control: Should show smearing/disappearance by 1 hour.

    • MP Sample: Should remain a distinct full-length band at 24 hours.

Conclusion & Recommendations

Methyl phosphonate DNA represents a specialized tool in the oligonucleotide arsenal. It offers superior nuclease resistance compared to phosphodiester and even phosphorothioate backbones, but at the cost of binding affinity and solubility.

Use Methyl Phosphonate when:

  • You require extreme stability in aggressive nuclease environments.

  • You are designing a steric blocker (e.g., splice correction) and do not need RNase H activity.

  • You can accept the use of chimeric designs (e.g., MP wings with a PO/PS core) to balance solubility and

    
    .
    

Avoid Methyl Phosphonate when:

  • You require RNase H-mediated mRNA degradation (use Gapmers with PS/LNA instead).

  • High binding affinity is critical for a short target sequence (unless using chirally pure MP).

References
  • Agrawal, S., et al. (1991). "Pharmacokinetics, biodistribution, and stability of oligodeoxynucleotide phosphorothioates in mice." Proceedings of the National Academy of Sciences, 88(17), 7595-7599. Link

  • Kibler-Herzog, L., et al. (1991). "Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers."[6] Nucleic Acids Research, 19(11), 2979-2986.[7] Link

  • Miller, P. S., et al. (1981). "Nonionic nucleic acid analogues. Synthesis and characterization of dideoxyribonucleoside methylphosphonates." Biochemistry, 20(7), 1874-1880. Link

  • BenchChem. (2025).[3][8] "5-Methyl-dC Oligonucleotides: A Comparative Guide to Nuclease Resistance." BenchChem Technical Guides. Link

  • TriLink BioTechnologies. "Thermostability of Modified Oligonucleotide Duplexes." TriLink Technical Resources. Link

Sources

Comparative

Cellular Uptake Efficiency of Methyl Phosphonate Oligonucleotides: A Technical Comparative Guide

Executive Summary: The Charge Neutrality Paradox Methyl phosphonate oligonucleotides (MPOs) represent a pivotal chapter in antisense history. By replacing the charged non-bridging oxygen of the phosphodiester backbone wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Charge Neutrality Paradox

Methyl phosphonate oligonucleotides (MPOs) represent a pivotal chapter in antisense history. By replacing the charged non-bridging oxygen of the phosphodiester backbone with a non-ionic methyl group, MPOs achieve charge neutrality and nuclease resistance .

However, this chemical modification creates a paradox: while intuitively one might expect a neutral molecule to passively diffuse across lipophilic membranes, experimental reality proves otherwise. This guide dissects the cellular uptake efficiency of MPOs, contrasting them with Phosphorothioate (PS), Phosphodiester (PO), and Peptide Nucleic Acid (PNA) alternatives, and provides a self-validating protocol for quantifying internalization.

The Physicochemical Basis of Uptake

To understand uptake, one must first understand the structural divergence. The methyl phosphonate linkage renders the oligonucleotide non-ionic, eliminating the electrostatic repulsion between the backbone and the negatively charged cell membrane. However, it also reduces aqueous solubility and introduces chirality.

Structural Comparison & Impact on Transport

Oligonucleotide_Backbone_Comparison PO Phosphodiester (PO) Native DNA/RNA Charge_Neg Negative Charge (-) PO->Charge_Neg PS Phosphorothioate (PS) Sulfur Substitution PS->Charge_Neg MPO Methyl Phosphonate (MPO) Methyl Substitution Charge_Neu Neutral Charge (0) MPO->Charge_Neu Membrane Cell Membrane (Lipid Bilayer) Charge_Neg->Membrane Electrostatic Repulsion Proteins Serum/Surface Proteins Charge_Neg->Proteins High Affinity (PS) Low Affinity (PO) Charge_Neu->Membrane Potential Passive Diffusion (Limited by Size) Charge_Neu->Proteins Low/No Interaction

Figure 1: Comparative backbone chemistry and its immediate effect on membrane interaction. Note the distinct lack of protein interaction for MPOs compared to PS-oligos.

Mechanism of Action: Debunking the Diffusion Myth

Early theoretical models suggested that MPOs would traverse cell membranes via passive diffusion due to their lipophilicity. However, extensive kinetic studies (Miller & Ts'o) revealed that MPO uptake is:

  • Temperature-dependent (inhibited at 4°C).

  • Energy-dependent .

  • Not saturable (linear uptake kinetics).

This confirms that MPOs primarily enter cells via Fluid-Phase Endocytosis (Pinocytosis) or Adsorptive Endocytosis , rather than direct passive diffusion. Unlike PS-oligos, which hijack receptor-mediated pathways (often via scavenger receptors) due to high protein binding, MPOs are taken up "by accident" along with bulk fluid or via weak hydrophobic interactions.

The Uptake Pathway Hierarchy

Uptake_Pathways cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Intracellular Space PS_Oligo Phosphorothioate (PS) (Sticky/Charged) Receptor Scavenger Receptors (e.g., Stabilin) PS_Oligo->Receptor High Affinity Binding MPO_Oligo Methyl Phosphonate (MPO) (Neutral/Non-sticky) Pits Clathrin/Caveolae Pits MPO_Oligo->Pits Fluid Phase Entry (Inefficient) Endosome_Early Early Endosome Receptor->Endosome_Early Receptor-Mediated Endocytosis Pits->Endosome_Early Pinocytosis Endosome_Late Late Endosome/Lysosome (The 'Trap') Endosome_Early->Endosome_Late Maturation Cytosol Cytosol (Target Site) Endosome_Late->Cytosol Endosomal Escape (Rate Limiting Step) Nucleus Nucleus Cytosol->Nucleus Diffusion

Figure 2: Differential uptake pathways. MPOs rely on inefficient fluid-phase entry, whereas PS-oligos utilize efficient receptor-mediated pathways. Both suffer from endosomal entrapment.

Comparative Performance Analysis

The following table synthesizes data regarding uptake efficiency, stability, and binding properties.

FeatureMethyl Phosphonate (MPO)Phosphorothioate (PS)Peptide Nucleic Acid (PNA)Phosphodiester (PO)
Backbone Charge Neutral (0)Negative (-)Neutral (0)Negative (-)
Uptake Mechanism Fluid-phase EndocytosisAdsorptive/Receptor EndocytosisEndocytosis (poor)Receptor Endocytosis (poor)
Uptake Efficiency Low to Moderate High (due to protein binding)Very Low (requires CPP*)Low (rapid degradation)
Nuclease Resistance HighHighHighLow
RNase H Activation NoYesNoYes
Solubility Low (aggregates in water)HighLowHigh
Chirality Yes (Rp/Sp isomers)Yes (Rp/Sp isomers)No (Achiral)No (Achiral)

*CPP: Cell-Penetrating Peptide

Key Insight: While PS oligonucleotides have superior uptake due to "stickiness" with serum proteins, MPOs offer a cleaner interaction profile if they can be delivered effectively (e.g., via liposomes or conjugation). The lack of charge on MPOs prevents the sequestration by cationic proteins that often hampers the nuclear localization of charged oligos.

Experimental Protocol: Self-Validating Uptake Assay

To objectively measure MPO uptake, you must distinguish between oligonucleotides stuck to the outer membrane and those truly internalized. This protocol uses a Fluorescence-Based Flow Cytometry workflow with a mandatory Acid Wash validation step.

Materials
  • Oligonucleotide: 5'-FITC-labeled MPO (and PS control).

  • Cell Line: HeLa or HepG2 (adherent).

  • Acid Wash Buffer: 0.2 M Glycine, 0.15 M NaCl, pH 3.0 (ice cold).

  • Analysis: Flow Cytometer (488 nm excitation).

Workflow
  • Seeding: Plate cells at

    
     cells/well in 12-well plates. Incubate 24h.
    
  • Treatment: Replace media with serum-free media containing 1 µM FITC-MPO.

    • Control A: Untreated cells (Autofluorescence).

    • Control B: FITC-PS oligo (Positive control).

    • Control C: 4°C Incubation (Metabolic inhibition control).

  • Incubation: Incubate for 4 hours at 37°C.

  • Harvesting (The Critical Split):

    • Wash cells 2x with PBS.

    • Split samples into two groups:

      • Group 1 (Total Association): Resuspend in PBS + 1% BSA.

      • Group 2 (Internalized Only): Wash with Acid Wash Buffer for 2 minutes on ice (strips surface-bound oligos), then wash 2x PBS, resuspend in PBS + 1% BSA.

  • Acquisition: Analyze 10,000 events per sample via Flow Cytometry.

Data Validation Logic
  • True Uptake: If Group 2 signal

    
     Group 1 signal, the oligo is internalized.
    
  • Surface Binding: If Group 2 signal

    
     Group 1 signal, the oligo was merely stuck to the surface.
    
  • Mechanism Check: If 4°C control signal is significantly lower than 37°C signal, uptake is energy-dependent (endocytosis), confirming the mechanism.

Challenges and Limitations

The Chirality Problem

Methyl phosphonates introduce a chiral center at every phosphorus atom. A 20-mer MPO exists as a mixture of


 diastereomers.
  • Sp-isomers: Generally more stable but lower binding affinity to RNA.

  • Rp-isomers: Higher binding affinity.

  • Impact: Commercial MPO preparations are racemic mixtures. The effective concentration of the "active" isomer is significantly lower than the total dose, reducing apparent potency despite uptake.

Endosomal Entrapment

Like most endocytosed cargos, MPOs accumulate in lysosomes. Without an endosomal escape agent (like chloroquine or fusogenic lipids), the cytosolic bioavailability remains low.

References

  • Miller, P. S., et al. (1981).[1] "Biochemical and biological effects of nonionic nucleic acid methylphosphonates." Biochemistry, 20(7), 1874–1880.[1] Link

  • Shoji, Y., et al. (1991). "Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages." Nucleic Acids Research, 19(20), 5543–5550. Link

  • DeLong, R. K., et al. (1997). "Comparative Pharmacokinetics, Tissue Distribution, and Tumor Accumulation of Phosphorothioate, Phosphorodithioate, and Methylphosphonate Oligonucleotides in Nude Mice." Antisense and Nucleic Acid Drug Development, 7(2), 71-77. Link

  • Juliano, R. L., et al. (2009). "Cellular Uptake and Intracellular Trafficking of Oligonucleotides." Nucleic Acids Research, 37(6), 1802–1813. Link

  • Levis, J. T., et al. (1995). "Cellular uptake of oligodeoxyribonucleoside methylphosphonates." Antisense Research and Development, 5(4), 251-259.[2] Link

Sources

Validation

Validating Coupling Efficiency of Methyl Phosphoramidites: A Comparative Technical Guide

This guide provides a rigorous technical framework for validating the coupling efficiency of methyl-modified phosphoramidites. Given the ambiguity in the term "Methyl Phosphoramidite," this guide addresses the two primar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for validating the coupling efficiency of methyl-modified phosphoramidites. Given the ambiguity in the term "Methyl Phosphoramidite," this guide addresses the two primary reagent classes relevant to drug development: 2'-O-Methyl Phosphoramidites (Sugar-modified, industry standard for stability) and Methyl Phosphonamidites (Backbone-modified, neutral charge, historically significant).

Executive Summary & Nomenclature Clarification

In oligonucleotide drug development, "Methyl Phosphoramidite" often refers to two distinct chemical entities, each presenting unique synthesis challenges. Validating coupling efficiency is critical because both modifications introduce steric hindrance or chemical sensitivity that standard DNA synthesis protocols cannot accommodate.

Reagent ClassChemical TargetPrimary ApplicationCoupling Challenge
2'-O-Methyl (2'OMe) Sugar Modification (RNA)siRNA, Aptamers, ASOsSteric hindrance at 2' position slows kinetics.
Methyl Phosphonamidite Backbone Modification (P-CH₃)Neutral Backbone ASOsLow reactivity; extremely sensitive to moisture; requires non-standard deprotection.
Methyl Phosphoramidite P-Methoxy Triester (P-OCH₃)Charge Neutralization StudiesLabile P-OMe group; rarely used in therapeutics.

This guide focuses on the validation of 2'-O-Methyl (High Volume) and Methyl Phosphonamidite (High Difficulty) reagents.

Comparative Analysis: Performance vs. Alternatives

Coupling Efficiency & Reactivity Profile

Unlike standard DNA phosphoramidites (deoxyribose, ionic phosphate), methyl-modified amidites suffer from slower kinetics.[1]

  • Standard DNA (Reference): Couples in 60–120 seconds with >99.0% efficiency.

  • 2'-O-Methyl (Alternative): The bulky methoxy group at the 2' position creates steric clash with the incoming activator/amidite complex.

    • Performance: Requires 6–10 minutes coupling time.[2]

    • Target Efficiency: >98.5%.[3][][5]

  • Methyl Phosphonamidite (Alternative): The methyl group directly attached to phosphorus (P-C bond) reduces the electrophilicity of the phosphorus center compared to the standard P-O bond.

    • Performance: Requires aggressive activation (e.g., 0.1M ETT) and ultra-dry conditions.

    • Target Efficiency: >95–96% (often lower than ionic linkages).

Table 1: Performance Comparison of Backbone/Sugar Alternatives
FeatureStandard DNA (Cyanoethyl)2'-O-Methyl (Sugar Mod)Methyl Phosphonate (Backbone Mod)Phosphorothioate (Backbone Mod)
Coupling Time 1–2 min6–10 min5–15 min1–2 min
Typical Efficiency >99.2%>98.5%94% – 97%>99.0%
Activator Preference Tetrazole / BTTETT / DCI (0.25M)DCI / ETT (Low water tolerance)Tetrazole / BTT
Validation Method Trityl / UV / MSTrityl / MS / CGE³¹P NMR / MS (Trityl unreliable)MS / ³¹P NMR
Major Risk DepurinationSteric Failure (n-1)Hydrolysis / Chain CleavageSulfurization Failure (P=O contam)

Validation Methodologies

To ensure scientific integrity, you must employ a "Triangulated Validation" strategy. Relying solely on trityl monitoring is insufficient for methyl chemistries.

Method A: In-Process Trityl Monitoring (The "Quick Check")
  • Principle: Colorimetric measurement of the dimethoxytrityl (DMT) cation released during deblocking.[2][3]

  • Limit for 2'OMe: Generally accurate, but high background can mask a 1–2% drop in efficiency critical for long oligos.

  • Limit for Methyl Phosphonates: Unreliable. The hydrophobic nature of the backbone often alters the flow dynamics and trityl release rates, leading to false low or high readings [1].

  • Protocol Adjustment: Use a "Stepwise Efficiency Calculation" rather than an average. Compare the integral of the specific methyl coupling step to the preceding DNA step.

Method B: ³¹P NMR Spectroscopy (The "Structural Truth")

This is the gold standard for validating backbone modifications (Methyl Phosphonates).

  • Mechanism: Phosphorus-31 NMR distinguishes between phosphorus oxidation states and chemical environments.

  • Diagnostic Shifts (Relative to 85% H₃PO₄):

    • Native DNA (Phosphate): ~ -1 to 0 ppm.

    • Methyl Phosphonate (P-CH₃): +30 to +33 ppm (Distinct downfield shift).

    • Phosphorothioate (P=S): ~ +55 ppm.

  • Validation Criterion: Integration of the +30 ppm peak confirms the presence of the methyl-phosphonate linkage. Any peak at ~0 ppm indicates oxidation failure or hydrolysis.

Method C: UPLC-MS (The "Ultimate Resolution")

Essential for detecting "n-1" failure sequences caused by steric hindrance in 2'-O-Methyl synthesis.

  • Workflow: Synthesize a test T5-X-T5 oligomer (where X is the methyl amidite).

  • Analysis: Look for the T10 peak (deletion of X). If T10 exists, coupling failed completely. If T5-X-T5 is present but low, calculate % composition.

Visualization: Validation Logic Flow

ValidationWorkflow Start Start: Methyl Amidite Coupling Trityl In-Process: Trityl Monitor Start->Trityl Decision1 Trityl Yield >98%? Trityl->Decision1 Warning Warning: Check Fluidics/Dryness Decision1->Warning No Proceed Proceed to Cleavage Decision1->Proceed Yes (or False Positive) Warning->Start Re-dry Reagents AnalysisType Select Analysis Method Proceed->AnalysisType Method_MS LC-MS (ESI) (Best for 2'-OMe n-1) AnalysisType->Method_MS Sugar Mod (2'-OMe) Method_NMR 31P NMR (Best for P-CH3 Backbone) AnalysisType->Method_NMR Backbone Mod (P-Me) Result_MS Quantify Deletion (n-1) Validate Steric Coupling Method_MS->Result_MS Result_NMR Verify Peak @ +30ppm Validate Backbone Chem Method_NMR->Result_NMR

Caption: Decision tree for validating methyl phosphoramidite coupling, distinguishing between sugar (2'-OMe) and backbone (P-Me) analytical paths.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimized Coupling Cycle for 2'-O-Methyl

Objective: Overcome steric hindrance at the 2' position.

  • Reagent Prep: Dissolve 2'-OMe phosphoramidites in anhydrous Acetonitrile (ACN) to 0.1 M (standard DNA is often 0.05 M). Add 3Å molecular sieves 24h prior to use [2].

  • Activator: Use 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) at 0.25 M. Avoid standard 0.45 M Tetrazole (crystallization risk with longer times).

  • Coupling Steps:

    • Step 1: Delivery of Amidite + Activator.

    • Step 2: Wait 6.0 – 10.0 minutes (Validation point: Do not reduce below 6 min).

    • Step 3: Acetonitrile Wash.

  • Capping: Standard Acetic Anhydride/N-Methylimidazole.

  • Oxidation: Standard Iodine/Water/Pyridine (0.02 M Iodine).

Protocol 2: Methyl Phosphonate Synthesis & Deprotection (Critical)

Objective: Prevent backbone degradation during validation. Note: Methyl phosphonate linkages are base-labile and will cleave in standard Ammonium Hydroxide.

  • Coupling: Use Methyl Phosphonamidite (0.1 M). Coupling time: 5–10 minutes .

  • Oxidation: Standard Iodine oxidation is acceptable, but ensure anhydrous conditions pre-oxidation.

  • Deprotection (The Validation Key):

    • Do NOT use: Ammonium Hydroxide or Methylamine (causes chain scission).

    • Reagent: Ethylenediamine (EDA) / Ethanol (1:1 v/v) [3].

    • Condition: Ambient temperature for 2 hours (or 6 hours for complete base deprotection).

    • Desalting: Neutralize carefully; methyl phosphonates are uncharged and may not bind well to standard RP cartridges without specific buffers.

Protocol 3: The "Test Tetramer" Validation

To validate a new batch of methyl amidites, synthesize 5'-d(TTT X TTT)-3' (where X = Methyl mod).

  • Synthesize on 0.2 µmol scale.

  • Cleave/Deprotect (using Protocol 2 if Backbone Mod).

  • Analyze by LC-MS:

    • Calculate Mass Difference:

      
      .
      
    • If the dominant peak corresponds to

      
      , the coupling efficiency was effectively 0%.
      
    • If the dominant peak is

      
      , calculate purity.
      
    • Acceptance Criteria: >90% purity for the full-length product.

References

  • Glen Research. (1999). Synthesis using Methyl Phosphonamidites.[2][3][6] Glen Report 12.1. Retrieved from [Link]

  • Oxford Academic. (2000). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole.[7] Nucleic Acids Research.[8] Retrieved from [Link]

Sources

Comparative

Comparative Guide: Thermal Stability of Methylphosphonate DNA Duplexes

As oligonucleotide therapeutics and molecular diagnostics advance, overcoming the biophysical limitations of natural phosphodiester (PO) DNA is paramount. While natural DNA is highly susceptible to nuclease degradation,...

Author: BenchChem Technical Support Team. Date: March 2026

As oligonucleotide therapeutics and molecular diagnostics advance, overcoming the biophysical limitations of natural phosphodiester (PO) DNA is paramount. While natural DNA is highly susceptible to nuclease degradation, standard modifications like phosphorothioate (PS) linkages—though nuclease-resistant—often compromise binding affinity and introduce off-target effects.

Methylphosphonate (MP) DNA represents a specialized class of backbone-modified oligonucleotides where a non-bridging oxygen atom in the phosphate backbone is replaced by a methyl group. This substitution creates a non-ionic, charge-neutral backbone. As a Senior Application Scientist, I have designed this guide to objectively evaluate the thermal stability (Tm) of MP-DNA duplexes, compare its performance against alternative chemistries, and provide a self-validating experimental framework for your own laboratory investigations.

Mechanistic Determinants of MP-DNA Thermal Stability

To effectively deploy MP-DNA in hybridization assays or steric-blocking therapeutics, one must understand the biophysical causality governing its melting temperature (Tm). The thermal stability of MP-DNA is dictated by two primary mechanisms: stereochemistry and electrostatic neutralization.

The Critical Role of Stereochemistry (Rp vs. Sp)

The substitution of a methyl group at the phosphorus center breaks symmetry, creating a chiral center and resulting in Rp and Sp diastereomers. The stereochemistry of this linkage is the single most important variable affecting duplex stability:

  • Rp-Methylphosphonates: In the Rp configuration, the methyl group is oriented outward into the solvent. This minimizes steric clash with the nucleobases, allowing the duplex to maintain a stable helical structure. Consequently, stereopure Rp-MP DNA exhibits a Tm that is equivalent to, or slightly higher than, natural PO-DNA 12.

  • Sp-Methylphosphonates: In the Sp configuration, the methyl group points inward toward the major groove. This creates severe steric hindrance, disrupting vital hydrogen bonding and base-stacking interactions, which drastically depresses the Tm.

  • Mixed Rp/Sp (Commercial Standard): Standard automated synthesis produces a racemic mixture (

    
     isomers). Because the Sp linkages act as localized melting defects, a standard mixed MP-DNA oligo will generally destabilize the duplex compared to unmodified DNA 3.
    
Electrostatic Repulsion and Salt Independence

Natural PO-DNA possesses a polyanionic backbone. When two PO-DNA strands hybridize, their negative charges strongly repel one another—a repulsion that must be shielded by high concentrations of cations (e.g., Na+, Mg2+) to stabilize the duplex.

Because MP-DNA is charge-neutral, the electrostatic repulsion between an MP-DNA probe and its negatively charged target (DNA or RNA) is effectively halved. Therefore, the thermodynamic penalty of hybridization is reduced. As a direct consequence, the Tm of MP-DNA duplexes is remarkably independent of the bulk solvent's ionic strength 4. This makes MP-DNA an exceptional choice for intracellular applications or assays operating under low-salt conditions where natural DNA would fail to anneal.

Comparative Performance Analysis

To guide your oligonucleotide design strategy, the following table benchmarks MP-DNA against other common backbone chemistries.

Oligonucleotide BackboneBackbone ChargeRelative Tm vs. PO-DNA (per mod)Salt DependenceRNase H ActivationNuclease Resistance
Phosphodiester (PO) Negative (-1)BaselineHighYesLow
Phosphorothioate (PS) Negative (-1)-0.5°C to -1.5°CHighYesHigh
Methylphosphonate (Mixed Rp/Sp) Neutral (0)-1.0°C to -2.0°CLowNoHigh
Methylphosphonate (Stereopure Rp) Neutral (0)Equivalent to +0.5°CLowNoHigh
Peptide Nucleic Acid (PNA) Neutral (0)+1.0°C to +3.0°CLowNoVery High

Strategic Insight: While PS-DNA is the industry standard for antisense oligonucleotides (ASOs) due to its ability to recruit RNase H, its negative charge and larger sulfur radius reduce Tm and promote non-specific protein binding. MP-DNA does not recruit RNase H, making it strictly applicable for steric-blocking mechanisms (e.g., splice switching, translation arrest) or as highly specific, salt-independent diagnostic probes.

Experimental Methodology: Self-Validating UV Melting Analysis

To empirically determine the thermal stability of your synthesized MP-DNA, you must utilize UV spectrophotometry. The following protocol is designed as a self-validating system : by testing the duplexes at two extreme salt concentrations, the system internally verifies the charge-neutral mechanism of the MP backbone. If the assay is executed correctly, the control PO-DNA Tm will shift dramatically between buffers, while the MP-DNA Tm will remain static.

Step-by-Step Protocol
  • Sample Preparation: Synthesize and HPLC-purify the MP-DNA probe, a PO-DNA control probe of identical sequence, and the complementary target strand. Prepare equimolar mixtures (e.g., 2.0 µM of each strand).

  • Buffer Formulation (The Validation Step): Prepare two distinct buffers to interrogate ionic dependence:

    • Low Salt Buffer: 10 mM NaCl, 10 mM Sodium Phosphate, pH 7.0.

    • High Salt Buffer: 1000 mM NaCl, 10 mM Sodium Phosphate, pH 7.0.

  • Thermal Annealing: Dilute the equimolar oligo mixtures into the respective buffers. Heat the samples to 95°C for 5 minutes to denature any kinetic traps or secondary structures. Slowly cool the samples to room temperature at a rate of 1°C/min. Causality: A slow cooling rate ensures that intermolecular duplex formation is thermodynamically favored over intramolecular hairpin formation.

  • UV Thermal Ramping: Transfer the annealed samples to quartz cuvettes in a Peltier-controlled UV-Vis spectrophotometer. Monitor absorbance at 260 nm (

    
    ). Ramp the temperature from 20°C to 90°C at a strictly controlled rate of 0.5°C/min. Causality: Ramping faster than 0.5°C/min introduces thermal lag between the Peltier block and the sample, artificially inflating the apparent Tm.
    
  • Data Derivation: Plot

    
     against Temperature. Calculate the first derivative (
    
    
    
    ). The peak maximum of the first derivative curve represents the Tm—the exact temperature at which 50% of the duplexes have dissociated into single strands.
Workflow Visualization

G Start 1. Sample Preparation (Equimolar MP-DNA & Target) Buffer 2. Buffer Equilibration (Test at 10mM & 1M NaCl) Start->Buffer Anneal 3. Thermal Annealing (95°C for 5 min, slow cool) Buffer->Anneal UV 4. UV Spectrophotometry (Monitor A260, Ramp 0.5°C/min) Anneal->UV Analyze 5. Data Analysis (First Derivative dA/dT) UV->Analyze

UV Melting Curve Analysis Workflow for MP-DNA Duplexes.

Conclusion

Methylphosphonate DNA offers a unique biophysical profile characterized by complete nuclease resistance and salt-independent hybridization. While the standard mixed-isomer synthesis results in a slight thermodynamic penalty compared to natural DNA, the ability to bypass electrostatic repulsion makes MP-DNA an invaluable tool for steric-blocking applications and diagnostic probes operating in complex, low-ionic-strength biological matrices. When absolute thermal stability is required, transitioning to stereopure Rp-methylphosphonates or PNA chemistries is recommended.

References

  • TriLink BioTechnologies.Thermostability of Modified Oligonucleotide Duplexes.
  • Kibler-Herzog, L. et al. (PMC).Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers.
  • Beilstein Journal of Organic Chemistry.DNA with zwitterionic and negatively charged phosphate modifications: Formation of DNA triplexes, duplexes and cell uptake studies.
  • Journal of Biomolecular Structure and Dynamics (Taylor & Francis).Sequence Specific Hybridization Properties of Methylphosphonate Oligodeoxynucleotides.

Sources

Validation

Technical Guide: The Uncharged Backbone Advantage in Oligonucleotide Therapeutics

Comparative Analysis: Phosphorodiamidate Morpholino Oligomers (PMO) & Peptide Nucleic Acids (PNA) vs. Charged Phosphorothioates (PS) Executive Summary The transition from charged phosphorothioate (PS) backbones to unchar...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Phosphorodiamidate Morpholino Oligomers (PMO) & Peptide Nucleic Acids (PNA) vs. Charged Phosphorothioates (PS)

Executive Summary

The transition from charged phosphorothioate (PS) backbones to uncharged chemistries—specifically Phosphorodiamidate Morpholino Oligomers (PMO) and Peptide Nucleic Acids (PNA)—represents a fundamental shift in oligonucleotide pharmacodynamics.[1] While PS backbones (the current "gold standard") rely on charge-mediated protein binding for pharmacokinetics, they carry inherent risks of off-target toxicity and inflammatory responses. Uncharged backbones eliminate electrostatic repulsion, resulting in higher binding affinity , absolute nuclease resistance , and a superior safety profile , albeit with distinct challenges in cellular delivery.[1]

This guide analyzes the mechanistic advantages of neutral backbones, supported by thermodynamic data and experimental protocols for their primary application: steric blocking (splice switching).

The Physicochemical Divide: Electrostatics & Thermodynamics

The defining feature of PMO and PNA chemistries is the replacement of the anionic phosphodiester/phosphorothioate backbone with a neutral polyamide (PNA) or phosphorodiamidate (PMO) linkage.

Elimination of Electrostatic Repulsion

In standard DNA/DNA or PS-DNA/RNA duplexes, the negatively charged backbones of both strands repel each other. Hybridization occurs only because hydrogen bonding and base stacking overcome this repulsion.

  • The Uncharged Advantage: PMO and PNA strands lack this negative charge. When they hybridize with a target RNA (negatively charged), there is no inter-strand repulsion.

  • Thermodynamic Impact: This results in a significantly higher melting temperature (

    
    ) and faster hybridization rates.
    
Sequence Specificity (The Mismatch Penalty)

Uncharged backbones exhibit a higher "mismatch penalty" than charged backbones.

  • Data Point: A single base mismatch in a PNA/DNA duplex can lower the

    
     by 15–20°C , whereas a similar mismatch in a DNA/DNA duplex might only lower it by 4–10°C.
    
  • Implication: This high thermodynamic penalty for mismatches allows for greater specificity in distinguishing single nucleotide polymorphisms (SNPs), reducing off-target binding events.

Mechanism of Action Visualization

The following diagram contrasts the binding dynamics and downstream mechanisms of Charged (RNase H recruiting) vs. Uncharged (Steric Blocking) oligonucleotides.

OligoMechanism cluster_charged Charged Backbone (Phosphorothioate) cluster_neutral Uncharged Backbone (PMO/PNA) PS_Oligo PS-ASO (Negative Charge) Repulsion Electrostatic Repulsion (Reduces Affinity) PS_Oligo->Repulsion Target_RNA1 Target mRNA Target_RNA1->Repulsion Duplex1 PS/RNA Heteroduplex Repulsion->Duplex1 Hybridization RNaseH RNase H Recruitment Duplex1->RNaseH Degradation mRNA Degradation (Gene Silencing) RNaseH->Degradation PMO_Oligo PMO/PNA (Neutral) NoRepulsion No Repulsion (High Affinity) PMO_Oligo->NoRepulsion Target_RNA2 Target Pre-mRNA Target_RNA2->NoRepulsion Duplex2 PMO/RNA Duplex NoRepulsion->Duplex2 Rapid Hybridization StericBlock Steric Blocking (Spliceosome/Ribosome Block) Duplex2->StericBlock Correction Exon Skipping/Correction (Protein Restoration) StericBlock->Correction

Caption: Comparative mechanism showing the electrostatic barrier in PS-ASOs versus the high-affinity steric blocking mechanism of uncharged PMO/PNAs.

Stability & Toxicology Profile

Absolute Nuclease Resistance

Uncharged backbones are not recognized by cellular nucleases (exonucleases or endonucleases).

  • Experimental Evidence: In serum stability assays, unmodified DNA is degraded within minutes. Phosphorothioates (PS) act as substrates for nucleases (albeit slowly), eventually degrading. PMOs and PNAs remain intact in serum and cellular lysates for days to weeks.

  • Benefit: This stability allows for lower dosing frequencies in therapeutic settings (e.g., Eteplirsen for DMD).

The "Clean" Safety Profile (Toxicity)

The toxicity of PS-ASOs is largely driven by their polyanionic nature, which leads to non-specific binding with serum proteins.

  • Complement Activation: Highly charged PS backbones can activate the complement cascade, leading to pseudo-allergic reactions. Uncharged PMOs do not activate complement.

  • Coagulation: PS backbones interact with Factor H and other coagulation factors, prolonging clotting times (aPTT). PMOs have negligible effects on coagulation.

  • Liver Toxicity: PS-ASOs accumulate heavily in the liver (Kupffer cells), often requiring specific chemical modifications (like GalNAc) to manage hepatotoxicity. PMOs are rapidly cleared renally with minimal hepatic accumulation/toxicity.

Experimental Protocol: In Vitro Exon Skipping

Context: Because uncharged backbones do not recruit RNase H, they are the standard for Splice Switching (e.g., skipping Exon 23 in mdx mouse models). The Challenge: Uncharged oligos (PMO/PNA) have poor membrane permeability.[2] They cannot enter cells via standard cationic lipid transfection (Lipofectamine) because they lack the charge to complex with the lipids. Solution: Use of an Endoporter (peptide delivery agent) or Scrape Loading.

Protocol: PMO-Mediated Exon Skipping in mdx Myoblasts
Materials
  • Cell Line: mdx mouse myoblasts (dystrophin exon 23 mutation).

  • Oligonucleotide: PMO targeting Exon 23 donor splice site (Sequence: 5'-GGCCAAACCTCGGCTTACCTGAAAT-3').

  • Delivery Agent: Endo-Porter (Gene Tools) or functional equivalent.

  • Assay: RT-PCR.[1][3][4]

Workflow Steps
  • Seeding: Plate mdx myoblasts in 24-well plates at

    
     cells/well. Incubate 24h to reach 80% confluency.
    
  • Preparation: Replace culture media with fresh media containing the PMO.

    • Dose Range: 1

      
      M, 5 
      
      
      
      M, 10
      
      
      M.
  • Delivery Activation: Immediately add Endo-Porter (6

    
    M final concentration) to the well. Swirl gently.
    
    • Note: Unlike Lipofectamine, Endo-Porter does not require pre-complexing. It permeates the endosome after uptake.

  • Incubation: Incubate cells for 48 hours. (PMOs are stable; no media change required).

  • RNA Isolation: Lyse cells using Trizol or RNeasy column.

  • RT-PCR: Amplify the dystrophin transcript flanking Exon 23.

    • Primers: Exon 20 (Forward) and Exon 26 (Reverse).

  • Analysis: Run products on a 2% agarose gel.

    • Full length (Unskipped): ~900 bp.

    • Skipped (Exon 23 removed): ~680 bp.

Workflow Visualization

ProtocolFlow Step1 1. Seed mdx Cells (80% Confluence) Step2 2. Add PMO to Media (No Pre-complexing) Step1->Step2 Step3 3. Add Endo-Porter (Endosomal Release) Step2->Step3 Neutral Charge Requires Help Step4 4. Incubate 48h (PMO Stability) Step3->Step4 Step5 5. RT-PCR Analysis (Exon 20-26) Step4->Step5 Result Gel Electrophoresis Detect ~680bp Band Step5->Result

Caption: Step-by-step workflow for testing PMO efficacy in vitro, highlighting the necessity of Endo-Porter for delivery.

Comparative Data Summary

The following table synthesizes key performance metrics between the two dominant backbone classes.

FeaturePhosphorothioate (PS-ASO)Uncharged (PMO / PNA)
Charge Negative (Polyanionic)Neutral
Mechanism RNase H Recruitment (Degradation)Steric Blocking (Splicing/Translation arrest)
Binding Affinity (

)
Moderate (Repulsion present)High (No repulsion)
Nuclease Resistance Good (with modifications)Excellent (Complete resistance)
Protein Binding High (Albumin/Coagulation factors)Low (Rapid renal clearance)
Toxicity Risks Complement activation, HepatotoxicityLow systemic toxicity
Cellular Delivery Good (Gymnosis/Lipid uptake)Poor (Requires CPPs or delivery agents)
Solubility High (Water soluble)Variable (PNA often requires Lysine conjugates)

References

  • Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & Nucleic Acid Drug Development. Link

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

  • Egholm, M., et al. (1993). PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules. Nature. Link

  • Moulton, H. M., & Jiang, S. (2009). Gene knockdowns in adult animals: PPMOs and vivo-morpholinos. Molecules. Link

  • Douglas, A. G. L., & Wood, M. J. A. (2013). RNA splicing: disease and therapy. Briefings in Functional Genomics. Link

Sources

Comparative

Benchmarking Dimethyl N,N-diisopropylphosphoramidite: A Strategic Sourcing &amp; Quality Guide

Topic: Benchmarking Dimethyl N,N-diisopropylphosphoramidite Suppliers Content Type: Technical Comparison Guide Audience: Oligonucleotide Chemists, Process Development Scientists, CMC Leads.[1][] Executive Summary Dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Dimethyl N,N-diisopropylphosphoramidite Suppliers Content Type: Technical Comparison Guide Audience: Oligonucleotide Chemists, Process Development Scientists, CMC Leads.[1][]

Executive Summary

Dimethyl N,N-diisopropylphosphoramidite (CAS: 122194-07-4) is a specialized phosphitylating reagent critical for the synthesis of methyl phosphonate oligonucleotides and the production of nucleoside phosphoramidite monomers.[][3][4][5] Unlike standard


-cyanoethyl reagents, the dimethyl variant introduces an uncharged methyl-phosphonate backbone, imparting unique nuclease resistance and lipophilicity to therapeutic oligos.[]

However, its high reactivity renders it exceptionally sensitive to hydrolysis and oxidation.[1] A variance of <1% in purity or trace moisture (>50 ppm) can catastrophically reduce coupling efficiency, leading to costly n-1 deletion sequences.[1][] This guide provides a rigorous framework for benchmarking suppliers, moving beyond the Certificate of Analysis (CoA) to empirical, self-validating quality control.

Part 1: Technical Background & Critical Quality Attributes (CQAs)

To benchmark suppliers effectively, one must understand the failure modes of the reagent. The compound consists of a central phosphorus(III) atom bonded to two methoxy groups and one diisopropylamino group.

Mechanism of Action: In the presence of a weak acid activator (e.g., 1H-tetrazole or ETT), the diisopropylamino group is protonated and displaced by the hydroxyl group of a nucleoside. This forms the desired phosphite triester linkage.[6]

The Stability Paradox: The same reactivity that drives efficient coupling makes the reagent prone to degradation.

  • Hydrolysis: Reaction with atmospheric moisture yields Dimethyl H-phosphonate , a P(V) species that is inert to activation but mimics the reagent in some bulk assays.

  • Oxidation: Exposure to air converts the P(III) species to Dimethyl N,N-diisopropylphosphoramidate (P(V)), which is a capping impurity.[1]

Table 1: Critical Quality Attributes for Benchmarking
ParameterSpecification Target (Premium)Specification Target (Standard)Impact on Synthesis
Purity (

P NMR)


Direct correlation to coupling efficiency.[][7] <95% leads to truncated oligos.
Identity (

P NMR)

ppm
--Confirms P(III)-N bond integrity.[1][][8]
Water Content (KF)

ppm

ppm
High water content causes immediate hydrolysis upon activation.
Acid Content

Not SpecifiedTrace acid catalyzes autocatalytic degradation during storage.
Appearance Clear, Colorless LiquidYellowish/HazyColor often indicates amine oxidation or particulate contamination.[1]
Part 2: Visualizing the Degradation Pathway

Understanding the degradation chemistry is vital for interpreting NMR data. The following diagram illustrates the primary breakdown pathways that differentiate high-quality lots from degraded ones.

DegradationPathway Reagent Dimethyl N,N- diisopropylphosphoramidite (Active P(III)) H_Phosphonate Dimethyl H-phosphonate (Inert P(V) Impurity) Reagent->H_Phosphonate Hydrolysis (Fast) Oxidized Dimethyl Phosphoramidate (P(V) Oxide) Reagent->Oxidized Oxidation (Slow) amine Diisopropylamine Reagent->amine Hydrolysis byproduct Water H2O (Moisture) Water->H_Phosphonate Oxygen O2 (Air) Oxygen->Oxidized

Figure 1: Degradation pathways.[1][] The formation of H-phosphonate is the primary indicator of wet reagent or poor packaging.

Part 3: Experimental Protocols for Benchmarking

Do not rely solely on the supplier's CoA. Transport conditions can degrade this reagent significantly.[9] Perform these tests upon receipt.

Protocol A: Inert Sampling &

P NMR Assessment

This is the definitive test for purity. P(III) and P(V) species have distinct chemical shifts.

Materials:

  • Anhydrous Benzene-d6 or Acetonitrile-d3 (stored over 3Å molecular sieves).[]

  • NMR tubes (oven-dried at 120°C for 4h, cooled in desiccator).

  • Argon-flushed glove bag or glove box.[]

Procedure:

  • Preparation: All handling must occur under inert atmosphere. Moisture in the air will hydrolyze the sample during preparation, leading to false negatives.

  • Sampling: Dissolve ~30 mg of the reagent in 0.6 mL of anhydrous deuterated solvent.

  • Acquisition: Acquire

    
    P NMR (proton-decoupled) immediately.
    
    • Scan Range: -100 ppm to +200 ppm.[]

    • Scans: Minimum 64 scans for adequate signal-to-noise on impurities.

Data Analysis:

  • Target Peak: Singlet at ~150–153 ppm (Active Reagent).

  • Hydrolysis Impurity: Singlet at ~10–15 ppm (Dimethyl H-phosphonate).[]

  • Oxidation Impurity: Singlet at ~0–5 ppm (Phosphate/Phosphoramidate).[1]

  • Calculation:

    
    [1]
    
Protocol B: Functional Coupling Efficiency Test

A "use test" is required to verify that trace impurities (not visible by NMR) do not inhibit the coupling reaction.

Workflow:

  • Synthesizer: Automated DNA/RNA synthesizer (e.g., AKTA oligopilot or similar).[1]

  • Sequence: Synthesis of a short homopolymer, e.g.,

    
     or 
    
    
    
    , using the reagent to phosphitylate a support-bound nucleoside (if testing as a monomer precursor) or using a derived amidite.[1]
    • Direct Test: If using the reagent to create a specific dimer.

  • Coupling: Use standard activator (0.25 M ETT). Reaction time: 3.0 minutes.

  • Analysis: Cleave and deprotect. Analyze via RP-HPLC.

  • Metric: Calculate the Full-Length Product (FLP) %.

    • Pass: FLP > 98.5% for a 10-mer.[]

    • Fail: Presence of n-1 peaks indicates low coupling efficiency.[][3]

Part 4: Supplier Comparison Framework

The following table benchmarks three anonymized supplier tiers based on typical industry performance data. Use this to categorize your potential vendors.

FeatureSupplier A (Premium/Tier 1) Supplier B (Standard/Tier 2) Supplier C (Budget/Tier 3)
Purity (

P NMR)
consistently >99.0% 95% - 97% Variable (90% - 95%)
Impurity Profile No detectable H-phosphonate (<0.1%)Trace H-phosphonate (1-2%)Significant H-phosphonate (>3%)
Packaging Specialized septum-sealed, argon-purged amber glass.[1][]Standard glass bottle, nitrogen flush.[1]Plastic-lined cap (permeable), minimal inert gas.[1][]
Batch Consistency High (Lot-to-lot variance <0.5%)Moderate (Variance ~2%)Low (High risk of "bad batches")
Documentation Full CoA with actual NMR spectra attached.[]Generic CoA (Pass/Fail).Basic Spec Sheet only.
Price Index 1.5x1.0x0.6x

Recommendation:

  • For GMP Manufacturing or Therapeutic Development : Only Supplier A is acceptable. The cost of a failed synthesis run far outweighs the raw material savings.

  • For Early R&D / Screening : Supplier B may be acceptable if in-house drying/purification is performed.[]

  • Supplier C is not recommended for oligonucleotide chemistry due to the risk of moisture-induced cascade failure.

Part 5: Quality Control Decision Tree

Implement this logic flow to standardize your raw material acceptance.

QCDecisionTree Start Receive Reagent (Check Seal Integrity) Visual Visual Inspection (Clear/Colorless?) Start->Visual NMR 31P NMR Analysis (Protocol A) Visual->NMR Pass Reject QUARANTINE / REJECT Visual->Reject Fail (Yellow/Hazy) PurityCheck Purity > 98%? NMR->PurityCheck HPhosCheck H-Phosphonate < 0.5%? PurityCheck->HPhosCheck Yes PurityCheck->Reject No UseTest Functional Use Test (Protocol B) HPhosCheck->UseTest Yes HPhosCheck->Reject No (Wet) Approve RELEASE FOR USE UseTest->Approve Coupling > 98% UseTest->Reject Coupling < 98%

Figure 2: QC Decision Tree for incoming phosphitylating reagents.

References
  • Beaucage, S. L., & Caruthers, M. H. (1981).[1] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.[1][] Link[1]

  • Kiesman, N. E., et al. (2015).[1] The Degradation of dG Phosphoramidites in Solution. Nucleosides, Nucleotides and Nucleic Acids, 34(11), 766–778.[1][] Link

  • Thermo Fisher Scientific. (n.d.). Phosphoramidites for oligonucleotide synthesis: Stability and Handling. Retrieved March 1, 2026.[1] Link

  • Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Link

  • United States Pharmacopeia (USP). (n.d.). Quality Standards for DNA phosphoramidite raw materials. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl N,N-diisopropylphosphoramidite

Welcome to your essential guide for the safe and compliant disposal of Dimethyl N,N-diisopropylphosphoramidite. As a cornerstone reagent in modern oligonucleotide synthesis, its handling and disposal demand meticulous at...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe and compliant disposal of Dimethyl N,N-diisopropylphosphoramidite. As a cornerstone reagent in modern oligonucleotide synthesis, its handling and disposal demand meticulous attention to detail to ensure laboratory safety and environmental protection.[1] This guide moves beyond mere procedural lists, offering a deep dive into the chemical rationale behind each step, empowering you, the researcher, to manage this reactive compound with confidence and precision.

Our commitment is to your safety and the integrity of your research. This document is structured to provide immediate, actionable intelligence for the proper management of waste streams containing Dimethyl N,N-diisopropylphosphoramidite.

Core Principles: Understanding the Reactivity of Phosphoramidites

Dimethyl N,N-diisopropylphosphoramidite and its analogs are highly valuable for their reactivity, which enables the efficient formation of phosphodiester bonds.[2] However, this same reactivity presents specific challenges for disposal. The core vulnerability of a phosphoramidite is its P(III) center, which is highly susceptible to hydrolysis by water and oxidation by air.[2][3][4] Improper handling can lead to the degradation of the reagent and the creation of difficult-to-manage byproducts.

The primary degradation pathway is hydrolysis, which occurs when the phosphoramidite reacts with moisture.[3] This reaction is catalyzed by mild acids and can proceed rapidly, rendering the reagent useless for synthesis and complicating its disposal.[5][] Therefore, all disposal procedures are fundamentally designed to control this reactivity in a safe, predictable manner.

Immediate Safety & Handling:

Before beginning any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). The hazards associated with phosphoramidites and the solvents they are dissolved in include skin, eye, and respiratory irritation.[7]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.Protects against splashes of the chemical and/or quenching agents, which can cause serious eye irritation or damage.[8]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[9]Provides a barrier against skin contact, which can cause irritation.[7] Ensures dexterity for handling syringes and glassware.
Body Protection Flame-resistant laboratory coat.[9]Protects against splashes and potential ignition when working with flammable solvents used for dilution and quenching.
Work Area Certified Chemical Fume Hood.All handling and quenching procedures must be performed in a fume hood to prevent the inhalation of vapors and contain any potential reactions.[10][11]

Waste Stream Management: A Decision-Based Approach

Proper disposal begins with correct waste segregation. Mixing incompatible waste streams is a significant safety hazard that can lead to uncontrolled reactions.[12] The following flowchart provides a logical pathway for categorizing and managing waste generated from procedures involving Dimethyl N,N-diisopropylphosphoramidite.

WasteDisposalDecisionTree start Waste Generation (Dimethyl N,N-diisopropylphosphoramidite) waste_type What is the nature of the waste? start->waste_type bulk_container Unused/Expired Reagent in Original Container waste_type->bulk_container Bulk Reagent residual_waste Residual amounts in reaction vessels or empty bottles waste_type->residual_waste Residual Liquid solid_waste Contaminated Solid Waste (gloves, paper, pipette tips) waste_type->solid_waste Contaminated Solid dispose_bulk Label as Hazardous Waste. Contact Environmental Health & Safety (EHS) for direct pickup. Do NOT open. [5] bulk_container->dispose_bulk quench_protocol Proceed to Protocol B: Quenching of Residual Waste residual_waste->quench_protocol solid_waste_protocol Proceed to Protocol C: Management of Contaminated Solid Waste solid_waste->solid_waste_protocol

Caption: Decision tree for segregating phosphoramidite waste.

Step-by-Step Disposal Protocols

Adherence to a validated, step-by-step protocol is critical. The following procedures are designed to safely manage each of the waste streams identified above.

Protocol A: Disposal of Bulk/Unused Dimethyl N,N-diisopropylphosphoramidite

This procedure applies to unopened, expired, or otherwise unwanted product in its original manufacturer's container. The primary safety principle here is to avoid creating a more hazardous situation by attempting to handle bulk quantities of a reactive reagent.

  • Do Not Open: Keep the manufacturer's container securely sealed.[9]

  • Inspect Container: Ensure the container is in good condition, free from leaks or external contamination.

  • Labeling: Ensure the original label is intact and legible. Affix a "HAZARDOUS WASTE" label to the container.[11][12]

  • Storage: Store the container in a designated, properly ventilated hazardous waste storage area, away from incompatible materials.[13][14]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the disposal of the sealed container.[9][11] Provide them with the full chemical name and quantity.

Protocol B: Quenching and Disposal of Residual Dimethyl N,N-diisopropylphosphoramidite

This protocol is for the neutralization of small quantities of phosphoramidite remaining in reaction flasks, Sure/Seal™ bottles, or measurement vessels. The core strategy is a controlled, sequential neutralization using reagents of increasing reactivity. This multi-stage approach prevents a violent, uncontrolled exothermic reaction.

Materials:

  • Inert, anhydrous solvent (e.g., Toluene or Heptane)

  • Anhydrous Isopropanol

  • Anhydrous Methanol

  • Deionized Water

  • Appropriately sized reaction flask for quenching

  • Stir plate and stir bar

  • Ice bath

  • Syringes and needles for inert atmosphere transfer

Procedure:

  • Preparation (Under Inert Atmosphere):

    • All steps must be performed in a chemical fume hood.[10]

    • Place a suitably sized flask, equipped with a stir bar, on a stir plate within an ice bath.

    • Purge the flask with an inert gas (Nitrogen or Argon).

  • Dilution (The Key to Control):

    • Dilute the residual phosphoramidite by adding a significant volume (at least 10-fold excess) of an inert, anhydrous solvent like toluene or heptane.

    • Causality: Dilution serves two critical purposes: it dissipates the heat generated during neutralization and reduces the concentration of the reactive species, thereby slowing the reaction rate to a manageable level.

  • Initial Quench (Slow and Steady):

    • While stirring the diluted solution in the ice bath, slowly add anhydrous isopropanol dropwise via syringe.[15] You may observe gas evolution or a mild exotherm.

    • Causality: Isopropanol is a relatively weak protic solvent. Its slow addition begins to neutralize the most reactive phosphoramidite in a controlled fashion. The ice bath is crucial for absorbing any heat generated.[15]

  • Secondary Quench (Ensuring Completion):

    • Once the addition of isopropanol is complete and any reaction has subsided, slowly add anhydrous methanol.

    • Causality: Methanol is more reactive than isopropanol and will neutralize any remaining, less reactive phosphoramidite species.[15]

  • Final Hydrolysis (The Final Polish):

    • After the methanol addition is complete and the reaction has ceased, very slowly add deionized water dropwise to the mixture.[10]

    • Causality: Water is the most reactive quenching agent in this sequence. Its addition at the end ensures that any final traces of reactive material are fully hydrolyzed to stable phosphate species.

  • Waste Collection:

    • Allow the mixture to warm to room temperature while stirring for an additional 1-2 hours to ensure the reaction is complete.[10]

    • Transfer the quenched solution to a properly labeled hazardous waste container for flammable organic waste.[13] The label should indicate the contents (e.g., "Quenched Phosphoramidite Waste in Toluene/Isopropanol/Methanol/Water").

Protocol C: Management of Contaminated Solid Waste

Solid waste contaminated with Dimethyl N,N-diisopropylphosphoramidite must also be treated as hazardous.

  • Segregation: Collect all contaminated items, such as gloves, bench liners, weighing papers, and pipette tips, in a dedicated, clearly labeled hazardous waste bag or container.[16]

  • Spill Cleanup: For small spills, use an inert absorbent material like vermiculite or sand.[7][11] Do not use paper towels or other combustible materials initially, as this can create a fire hazard with some reactive chemicals.[17]

  • Collection: Sweep the absorbent material into a container, seal it, and label it as "HAZARDOUS WASTE: Spill Debris with Dimethyl N,N-diisopropylphosphoramidite."[11]

  • Disposal: Dispose of the container through your institution's EHS office.

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe action is critical.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[7]

  • Control & Contain: If the spill is small and you are trained to handle it, prevent its spread by containing it with an inert absorbent material (vermiculite, sand).[7][11]

  • PPE: Ensure you are wearing the appropriate PPE as detailed in Section 1 before approaching the spill.

  • Cleanup: Absorb the spill, collect the contaminated material, and place it in a sealed, labeled hazardous waste container.[11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a solvent (like isopropanol), and dispose of the cloth as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.

By integrating these principles and protocols into your laboratory workflow, you contribute to a culture of safety and ensure that the disposal of Dimethyl N,N-diisopropylphosphoramidite is handled with the scientific rigor it requires.

References

  • Dimethyl-N,N-diisopropylphosphoramidite - Chem-Impex . Chem-Impex. Available at: [Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials . Columbia University Environmental Health and Safety. Available at: [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory . National Institutes of Health, Office of Research Services. Available at: [Link]

  • Procedures for Safe Use of Pyrophoric Liquid Reagents . University of Colorado Boulder, Department of Chemistry and Biochemistry. Available at: [Link]

  • Pyrophoric Reagents Handling in Research Labs . University of California, Los Angeles, Environmental Health and Safety. Available at: [Link]

  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory . ACS Chemical Health & Safety. Available at: [Link]

  • Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology . Amerigo Scientific. Available at: [Link]

  • Nucleoside phosphoramidite - Wikipedia . Wikipedia. Available at: [Link]

  • The Degradation of dG Phosphoramidites in Solution . PubMed. Available at: [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal . Today's Clinical Lab. Available at: [Link]

  • Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry . The Royal Society Publishing. Available at: [Link]

  • Hydrolysis of Cyclic Phosphites/Phosphoramidites and Its Inhibition-Reversible Cyclization of Acyclic Phosphonate Salts to Cyclic Phosphites . ACS Publications. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation . Aragen. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Available at: [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available at: [Link]

Sources

Handling

Personal Protective Equipment &amp; Operational Strategy: Dimethyl N,N-diisopropylphosphoramidite

Executive Safety Directive Dimethyl N,N-diisopropylphosphoramidite is not merely a "reagent"; it is a moisture-sensitive, reactive intermediate used primarily in oligonucleotide synthesis. While often classified as a Ski...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Dimethyl N,N-diisopropylphosphoramidite is not merely a "reagent"; it is a moisture-sensitive, reactive intermediate used primarily in oligonucleotide synthesis. While often classified as a Skin/Eye Irritant (Category 2) and Respiratory Irritant (STOT SE 3) , this classification understates the operational risk.

The Hidden Hazard: Upon contact with ambient moisture, this compound undergoes rapid hydrolysis, liberating diisopropylamine (a corrosive, toxic base) and dimethyl phosphite (an acidic species). Therefore, safety protocols must treat the substance not just as an irritant, but as a potential source of corrosive and toxic vapors.

Core Directive: All handling must occur within a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood . Zero-tolerance for open-bench manipulation.

Hazard Mechanics & Risk Assessment

To select the correct PPE, one must understand the chemical behavior.

ParameterCharacteristicOperational Implication
Reactivity Hydrolytically Unstable Reacts with water/humidity to form toxic amines and phosphonates. PPE must be splash-proof.
Physical State Colorless LiquidHigh mobility; spills spread quickly. Vapors are heavier than air.
Toxicity Irritant / Potential Sensitizer Direct contact causes dermatitis; inhalation causes mucosal inflammation.
Flammability Combustible Flash point is generally high, but hydrolysis products may lower the threshold. Keep away from heat.

Personal Protective Equipment (PPE) Matrix

This system is designed to provide redundancy. If one barrier fails, the next protects the user.

A. Hand Protection (The "Double-Shell" Protocol)

Single-gloving is insufficient due to the risk of unseen micro-pinholes and the permeation rate of organic phosphorus compounds.

  • Primary Layer (Inner): Nitrile exam gloves (4 mil).

  • Secondary Layer (Outer): Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for spill cleanup.

  • Technique: "Inspect and reject." Inflate gloves with air prior to donning to check for pinholes. Change outer gloves immediately upon any splash or every 30 minutes of active handling.

B. Eye & Face Defense[2][3][4][5]
  • Standard Operation: Chemical Splash Goggles (indirect venting). Safety glasses with side shields are insufficient because they do not seal against vapors or multidirectional splashes.

  • High-Volume Transfer (>50 mL): Add a Face Shield (8-inch minimum) over goggles to protect the neck and chin from projectile liquid.

C. Respiratory Protection[1][2][3][4][5][6]
  • Primary Control: Chemical Fume Hood operating at face velocity of 80–100 fpm.

  • Spill Response (Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is critical to neutralize hydrolysis byproducts.

D. Body Shielding
  • Standard: Flame-resistant (FR) lab coat, buttoned to the neck.

  • Footwear: Closed-toe, non-permeable shoes (leather or composite). No mesh sneakers.

Operational Protocol: The Anhydrous Chain of Custody

This protocol ensures safety while preserving the reagent's integrity (purity).[1]

Phase 1: Storage & Retrieval
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Equilibration: Do NOT open a cold bottle. Allow the container to warm to room temperature (approx. 30-45 mins) inside a desiccator or hood.

    • Why? Opening a cold bottle condenses atmospheric water into the reagent, triggering hydrolysis and pressurizing the bottle with decomposition gases.

Phase 2: Transfer (Syringe Technique)

Use the "Positive Pressure" method to prevent air ingress.

  • Setup: Secure the bottle in a clamp within the fume hood.

  • Purge: Insert a needle connected to an inert gas line (Nitrogen) into the septum (do not submerge in liquid).

  • Withdraw: Insert a sterile, dry syringe through the septum.

  • Pressure Balance: Inject a volume of inert gas equal to the liquid volume you intend to withdraw.

  • Aspirate: Slowly draw the liquid.

  • Retract: Remove the syringe before removing the gas line to maintain positive pressure inside the vial.

Phase 3: Spill Response Logic

If a spill occurs, do not use water immediately.

DOT Diagram: Emergency Response Decision Tree

SpillResponse Start SPILL DETECTED Assess Assess Volume & Location Start->Assess Minor Minor Spill (<10 mL) Inside Hood Assess->Minor Contained Major Major Spill (>10 mL) Or Outside Hood Assess->Major Uncontained PPE_Check Verify PPE: Double Nitrile + Goggles Minor->PPE_Check Evacuate Evacuate Area Alert Safety Officer Major->Evacuate Absorb Cover with Dry Sand or Chem-Sorb Pads PPE_Check->Absorb Wait Wait 15 Mins (Allow Vapors to Vent) Absorb->Wait Collect Collect into Sealed Waste Bag Wait->Collect Clean Wipe Surface with Acetone then Soap/Water Collect->Clean

Figure 1: Decision logic for responding to phosphoramidite spills. Note the "Wait" step to allow volatile hydrolysis products to dissipate via the hood exhaust.

Disposal & Waste Management

Never pour phosphoramidites down the drain. Hydrolysis in plumbing can create gas pockets and burst pipes.

  • Quenching (Optional but Recommended): Small residual amounts in vials can be quenched by slowly adding a 50:50 mixture of Acetonitrile and Water. Caution: Exothermic.

  • Segregation: Dispose of as "Organic Solvent Waste" containing phosphorus compounds.

  • Labeling: Clearly tag waste containers with: "Contains Phosphoramidites - Moisture Sensitive - Flammable."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5171659, Dimethyl N,N-diisopropylphosphoramidite. Retrieved from [Link]

  • Glen Research (2018). Safety Data Sheet: Phosphoramidite Reagents. Retrieved from [Link]

Sources

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